Triethylene glycol bis(2-ethylhexanoate)
Description
Properties
IUPAC Name |
2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O6/c1-5-9-11-19(7-3)21(23)27-17-15-25-13-14-26-16-18-28-22(24)20(8-4)12-10-6-2/h19-20H,5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQDZJMEHSJOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026564 | |
| Record name | Triethylene glycol bis(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
94-28-0 | |
| Record name | Eastman TEG-EH | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylene glycol di(2-ethylhexoate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylene glycol bis(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-ethylenedioxydiethyl bis(2-ethylhexanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLENE GLYCOL BIS(2-ETHYLHEXANOATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE16EV367Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical and physical properties of Triethylene glycol bis(2-ethylhexanoate)?
An In-depth Technical Guide to Triethylene Glycol Bis(2-Ethylhexanoate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol bis(2-ethylhexanoate), also known as TEG-EH or Flexol plasticizer 3GO, is a synthetic organic compound with the CAS Registry Number 94-28-0.[1] It is an ester formed from triethylene glycol and 2-ethylhexanoic acid.[2] This document provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and key applications, with a focus on data relevant to scientific and research professionals. While primarily an industrial chemical, its properties as a solvent and its potential as a contact allergen are of interest in broader research contexts.[2][3]
Chemical and Physical Properties
Triethylene glycol bis(2-ethylhexanoate) is a colorless to very slightly yellow, odorless liquid.[2][4][5] It is characterized by low vapor pressure, low water solubility, and high stability under normal conditions.[1][6] Its low viscosity and excellent low-temperature resistance make it a versatile compound in various applications.[7][8]
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 94-28-0 | [1][2] |
| Molecular Formula | C₂₂H₄₂O₆ | [2][9] |
| Molecular Weight | 402.6 g/mol | [1][2] |
| IUPAC Name | 2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate | [2] |
| Synonyms | Flexol plasticizer 3GO, 3G8, TEG-EH, Triethylene glycol di-2-ethylhexoate | [10][11][12] |
| Appearance | Colorless to slightly yellow, clear liquid | [2][4][13] |
| Odor | Odorless | [1][2] |
Physicochemical Data
| Property | Value | Reference |
| Density | ~1.0 g/mL (0.97 g/mL at 25 °C) | [2][4][14] |
| Melting Point | -50 °C | [2][4][10] |
| Boiling Point | 344 °C (at 760 mmHg) | [4][10][14] |
| 200-210 °C (at 0.5 Torr) | [12] | |
| Flash Point | >230 °F (>110 °C) / 194.6 °C | [10][12][14] |
| Water Solubility | Insoluble | [1][7][12] |
| Refractive Index (n20/D) | ~1.445 - 1.451 | [12][14] |
| Viscosity (at 20°C) | 16.1 ± 0.3 mPa·s / 16.414 mPa·s | [14][15] |
| Octanol/Water Partition Coeff. (XLogP3) | 5.57 | [12] |
Toxicological Data
| Test Type | Species | Value | Reference |
| Oral LD50 | Rat | 31 g/kg | [6][16] |
| Oral LD50 | Mouse | >3200 mg/kg | [6] |
| Dermal LD50 | Rabbit | 14100 µL/kg | [6][16] |
| Dermal LD50 | Guinea Pig | >20 mL/kg | [6] |
Experimental Protocols
The synthesis of Triethylene glycol bis(2-ethylhexanoate) is primarily achieved through two main pathways: direct esterification and transesterification.
Synthesis via Direct Esterification
This method involves the reaction of triethylene glycol with an excess of 2-ethylhexanoic acid, typically in the presence of a catalyst.[9]
Methodology:
-
Reactant Charging: A 2 L four-neck flask equipped with a stirrer, internal thermometer, and a water separator is charged with triethylene glycol and a 30 mol% excess of 2-ethylhexanoic acid (based on the hydroxyl groups to be esterified).[9]
-
Catalyst and Adsorbent Addition: Tetraisopropyl orthotitanate (0.045 mol% based on triethylene glycol) is added as a catalyst. Activated carbon (1% by weight of the total reaction mixture) may also be added.[9]
-
Reaction Conditions: The mixture is heated to 220°C while stirring. A reduced pressure is applied (initially down to 600 hPa, then lowered to 400 hPa after 1 hour, and further to 300 hPa after another 3 hours) to facilitate the removal of water formed during the reaction.[9]
-
Reaction Monitoring: The progress of the reaction is monitored by continuously weighing the water collected in the separator and by taking samples for gas chromatography (GC) analysis.[9]
-
Reaction Termination: The reaction is concluded when the GC analysis indicates a product content of at least 97% and the residual hydroxyl number is no more than 5.0 mg KOH/g. The typical esterification time is around 8 hours.[9]
-
Purification: Excess 2-ethylhexanoic acid is removed by distillation at 180°C and 2 hPa.[9] The crude ester can be further treated with additional activated carbon to remove catalyst residues.[9]
Synthesis via Transesterification
This process involves the reaction of methyl-2-ethylhexanoate with triethylene glycol. It offers an alternative route that can avoid multiple synthesis and purification steps associated with starting from 2-ethylhexanoic acid.[17][18][19]
Methodology:
-
Reactant Mixing: Methyl-2-ethylhexanoate and triethylene glycol are combined in a reaction vessel. A mole ratio of 10:1 (methyl-2-ethylhexanoate to triethylene glycol) has been reported.[17][19]
-
Catalyst Addition: A suitable catalyst is added to the mixture. Catalysts can include Brønsted acids like p-toluenesulfonic acid (PTSA) (e.g., 5 mol%) or bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), sodium methoxide, or titanium isopropoxide.[17][18]
-
Reaction Conditions: The mixture is heated to a temperature between 100°C and 180°C for a period of 2 to 8 hours. For example, heating at 138°C for 6 hours has been shown to produce a high yield.[17]
-
Byproduct Removal: The reaction produces methanol (B129727) as a byproduct, which is continuously separated from the reaction mixture to drive the equilibrium towards the product.[17][18]
-
Product Isolation: After the reaction is complete, the final product, triethylene glycol di-2-ethylhexanoate, is isolated from the mixture.[17] The product yield can be analyzed by gas chromatography.[17][19]
Applications in Research and Industry
Triethylene glycol bis(2-ethylhexanoate) has a range of applications stemming from its physical properties.
-
Plasticizer: Its primary use is as a plasticizer to enhance flexibility, durability, and low-temperature performance in polymers.[1][10] It is a special plasticizer for polyvinyl butyral (PVB) in safety glass and is also used in PVC, polystyrene (PS), and synthetic rubbers.[1][7][8]
-
Solvent and Carrier: It serves as a solvent for organic synthesis and has been used in the extraction and purification of biomolecules like proteins and enzymes.[2] It also functions as a carrier in Bulk Liquid Membrane (BLM) processes for the selective extraction of alkali metal ions (Na⁺, K⁺, Li⁺).[1][2]
-
Viscosity Modifier: The compound is used to adjust the flow properties of liquids and pastes, which is particularly important in the manufacturing of PVB films for automotive windshields.[10]
-
Contact Allergen Research: It has been identified as a contact allergen in a case study involving spectacle frames, making it a compound of interest in dermatological and materials science research.[1][3]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the direct esterification synthesis of Triethylene glycol bis(2-ethylhexanoate).
Caption: Workflow for the direct esterification synthesis of TEG-EH.
Safety and Handling
Triethylene glycol bis(2-ethylhexanoate) is stable under normal temperatures and pressures.[6] It is incompatible with strong oxidizing agents.[6] Standard laboratory personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical to avoid eye and skin contact.[6] It should be stored in a cool, dry, well-ventilated area in a closed container.[2][6] In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam can be used as extinguishing media.[15] As noted, it has been identified as a contact allergen, and appropriate precautions should be taken by susceptible individuals.[3]
References
- 1. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Triethylene glycol bis(2-ethylhexanoate) | 94-28-0 [chemicalbook.com]
- 5. Triethylene glycol bis(2-ethylhexanoate) CAS#: 94-28-0 [m.chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Page loading... [wap.guidechem.com]
- 8. sincerechemical.com [sincerechemical.com]
- 9. Triethylene glycol bis(2-ethylhexanoate) synthesis - chemicalbook [chemicalbook.com]
- 10. lookchem.com [lookchem.com]
- 11. Triethylene glycol di(2-ethylhexoate) (CAS 94-28-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. echemi.com [echemi.com]
- 13. Triethylene glycol bis(2-ethylhexanoate) (94-28-0) at Nordmann - nordmann.global [nordmann.global]
- 14. Triethylene glycol bis(2-ethylhexanoate) CAS 94-28-0 3GEH - Buy Triethylene glycol bis(2-ethylhexanoate), 94-28-0, 3GEH Product on BOSS CHEMICAL [bosschemical.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. 2017erp.com [2017erp.com]
- 17. US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]
- 18. Synthesis of triethylene glycol bis(2-ethylhexanoate) - Eureka | Patsnap [eureka.patsnap.com]
- 19. US20200148619A1 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]
An In-depth Technical Guide to Triethylene Glycol Bis(2-Ethylhexanoate) (CAS 94-28-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization, synthesis, and applications of Triethylene Glycol Bis(2-Ethylhexanoate), CAS number 94-28-0.
Core Characterization Data
Triethylene glycol bis(2-ethylhexanoate) is a colorless and odorless liquid ester. It is recognized for its low vapor pressure and limited solubility in water, which contributes to its stability and versatility as a reagent in scientific research.[1]
Physicochemical Properties
The fundamental physicochemical properties of Triethylene glycol bis(2-ethylhexanoate) are summarized in the table below.
| Property | Value | Source |
| CAS Number | 94-28-0 | [2] |
| Molecular Formula | C22H42O6 | [3][4] |
| Molecular Weight | 402.57 g/mol | [3][4] |
| Appearance | Colorless to very slightly yellow liquid | [3][5] |
| Density | 0.9670 - 0.97 g/mL at 25 °C | [3][5][6] |
| Boiling Point | 219 °C at 5.00 mmHg; 344 °C (lit.) | [3][5] |
| Melting Point | -50 °C | [3][7] |
| Water Solubility | Insoluble/Negligible | [3][6] |
| Refractive Index | n20/D 1.445 | [6] |
| XLogP3-AA | 5.4 | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of Triethylene glycol bis(2-ethylhexanoate).
| Spectroscopic Technique | Key Features | Source |
| ¹H NMR | Spectra available for review to confirm the proton environments within the molecule. | [8] |
| IR Spectroscopy | Characteristic ester carbonyl (C=O) stretching bands are observed around 1730 cm⁻¹ and ether (C-O-C) vibrations around 1100 cm⁻¹. | [1] |
| Mass Spectrometry | Electron ionization mass spectra are available for fragmentation analysis. | [4] |
Synthesis of Triethylene Glycol Bis(2-Ethylhexanoate)
The synthesis of Triethylene glycol bis(2-ethylhexanoate) can be achieved through several routes, primarily direct esterification or transesterification.
A common laboratory and industrial synthesis involves the direct esterification of triethylene glycol with an excess of 2-ethylhexanoic acid.[9] Another method is the transesterification of methyl-2-ethylhexanoate with triethylene glycol.[10][11] The latter process involves heating the reactants in the presence of a catalyst, such as various carbonate salts or titanium isopropoxide, and separating the methanol (B129727) byproduct to yield the final product.[9][10][11]
The following diagram illustrates a typical synthesis workflow via transesterification:
Experimental Protocols
Detailed methodologies for the characterization of Triethylene glycol bis(2-ethylhexanoate) are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of Triethylene glycol bis(2-ethylhexanoate) by analyzing the chemical shifts and coupling constants of its protons.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of Triethylene glycol bis(2-ethylhexanoate) in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
Data Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and splitting patterns to assign protons to their respective positions in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Triethylene glycol bis(2-ethylhexanoate), particularly the ester and ether linkages.
Methodology:
-
Sample Preparation: As the sample is a liquid, it can be analyzed neat. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups. Key absorptions include the C=O stretch of the ester at approximately 1730 cm⁻¹ and the C-O-C stretch of the ether linkages around 1100 cm⁻¹.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of Triethylene glycol bis(2-ethylhexanoate) and identify any potential impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: Employ a GC-MS system equipped with a capillary column (e.g., a non-polar DB-5ms or similar).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 300-320 °C and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: The retention time of the major peak will correspond to Triethylene glycol bis(2-ethylhexanoate). The mass spectrum of this peak can be compared to a library spectrum for confirmation.[4] Minor peaks can be analyzed to identify impurities. Purity is often assessed by the area percentage of the main peak.[10]
Applications
Triethylene glycol bis(2-ethylhexanoate) is a versatile compound with a range of industrial and research applications, primarily driven by its properties as a plasticizer and solvent.[1][12]
-
Plasticizer: It is a key plasticizer for polyvinyl butyral (PVB), which is used in the interlayers of safety glass for automotive and architectural applications.[10][12] It is also used with other polymers like polyvinyl chloride (PVC) and synthetic rubber to improve flexibility and durability.
-
Viscosity Modifier: It is utilized to adjust the flow properties of liquids and pastes.[12]
-
Solvent in Synthesis: It serves as a solvent in various organic synthesis reactions.[7]
-
Extraction Processes: It has been used as a carrier in Bulk Liquid Membrane (BLM) extraction for the selective separation of metal ions.[1][7]
The following diagram illustrates the primary application areas:
Safety and Handling
Triethylene glycol bis(2-ethylhexanoate) is stable under normal temperatures and pressures.[3] It is incompatible with strong oxidizing agents.[3]
Toxicological Data
The following table summarizes available acute toxicity data.
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 31 g/kg | [3] |
| LD50 | Mouse | Oral | >3200 mg/kg | [3] |
| LD50 | Rabbit | Skin | 14100 uL/kg | [3] |
| LD50 | Guinea Pig | Dermal | >20 mL/kg | [3] |
The substance is not classified as hazardous according to GHS criteria by the majority of notifiers to ECHA. However, it may cause eye, skin, and respiratory tract irritation.[3]
Personal Protective Equipment (PPE)
When handling Triethylene glycol bis(2-ethylhexanoate), it is recommended to use appropriate personal protective equipment:
-
Eyes: Wear chemical safety goggles.[3]
-
Skin: Wear protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation occurs.[3]
Always consult the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.
References
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triethylene glycol di(2-ethylhexoate) [webbook.nist.gov]
- 5. epa.gov [epa.gov]
- 6. Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triethylene glycol bis(2-ethylhexanoate) synthesis - chemicalbook [chemicalbook.com]
- 8. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]
- 9. Using gc-ms and hplc-ms/ms for analyzing impurities in triethylene glycol accumulating in the process of natural gas drying | Usachev | Fine Chemical Technologies [finechem-mirea.ru]
- 10. 2,2'-Ethylenedioxydiethyl bis(2-ethylhexanoate) | C22H42O6 | CID 7185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Triethylene glycol di(2-ethylhexoate) [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Synthesis of Triethylene Glycol Bis(2-ethylhexanoate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol bis(2-ethylhexanoate), also known as 3GO, 3G8, or TEG-2EH, is a high-performance plasticizer with the CAS number 94-28-0.[1] It is a colorless and odorless liquid used to enhance the flexibility, durability, and processing characteristics of various polymers.[1][2] Its primary applications are in the production of polyvinyl butyral (PVB) films for laminated safety glass in automotive and architectural industries.[3][4] This technical guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and process diagrams.
Core Synthesis Pathways
There are two primary industrial methods for the synthesis of Triethylene glycol bis(2-ethylhexanoate): direct esterification and transesterification.
Direct Esterification of Triethylene Glycol and 2-Ethylhexanoic Acid
This traditional method involves the direct reaction of triethylene glycol (TEG) with an excess of 2-ethylhexanoic acid.[3] The reaction is an equilibrium process, and to achieve high yields, the water produced as a byproduct must be continuously removed.[5]
Reaction: Triethylene Glycol + 2 2-Ethylhexanoic Acid ⇌ Triethylene Glycol Bis(2-ethylhexanoate) + 2 H₂O
Various catalysts can be employed to accelerate the reaction, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., titanium alkoxides), and solid acid catalysts like sulfated zirconia.[6][7] The choice of catalyst can influence reaction times, temperatures, and the purity of the final product.
Transesterification of Methyl-2-ethylhexanoate with Triethylene Glycol
A more recent and efficient approach involves the transesterification of methyl-2-ethylhexanoate with triethylene glycol.[8][9] This pathway is often favored due to fewer synthesis and purification steps, and it avoids the direct use of 2-ethylhexanoic acid.[3][9] The reaction produces methanol (B129727) as a byproduct, which is removed to drive the reaction to completion.[8][9]
Reaction: Triethylene Glycol + 2 Methyl-2-ethylhexanoate ⇌ Triethylene Glycol Bis(2-ethylhexanoate) + 2 Methanol
This process occurs in two main steps: the formation of a monoester intermediate followed by a second esterification to yield the desired diester.[3][9] A variety of catalysts are effective for this transformation, including carbonate salts, alkoxides, and both Brønsted and Lewis acids.[3][9]
Quantitative Data Summary
The following tables summarize the quantitative data for the two main synthesis pathways, compiled from various sources.
Table 1: Direct Esterification Reaction Parameters
| Catalyst | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Titanium(IV) Isopropoxide | 220 | 300-600 hPa | 8 | - | ≥ 97 | [10] |
| p-Toluenesulfonic Acid (PTSA) | 138 | Atmospheric | 6 | 96.3 | - | [6] |
| Sulfated Zirconia | 190-220 | - | - | 98.15 | 98.5 | [7][11] |
| No Catalyst | 270-275 | Atmospheric | - | - | - | [12] |
| General Acid/Metal Catalysts | 130-230 | Atmospheric | 2.5 - 8 | - | - | [12] |
Table 2: Transesterification Reaction Parameters
| Catalyst | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic Acid (PTSA) | 138 | Atmospheric | 6 | 96.3 | [9] |
| Titanium Isopropoxide (Ti(OiPr)₄) | 160 | Atmospheric | 3.5 | 98 | [6] |
| Potassium Carbonate (K₂CO₃) | 100-180 | Atmospheric to 2 MPa | 2 - 8 | High | [9] |
| Cesium Carbonate (Cs₂CO₃) | 100-180 | Atmospheric to 2 MPa | 2 - 8 | High | [9] |
| Sodium Methoxide | 100-180 | Atmospheric to 2 MPa | 2 - 8 | - | [9] |
Experimental Protocols
Protocol 1: Direct Esterification using Titanium(IV) Isopropoxide Catalyst
This protocol is based on a patented laboratory-scale synthesis.[10]
-
Apparatus Setup: A heatable 2 L four-neck flask is equipped with a mechanical stirrer, an internal thermometer, and a water separator.
-
Reactant Charging: The flask is charged with triethylene glycol and a 30 mol% excess of 2-ethylhexanoic acid, based on the hydroxyl groups to be esterified.
-
Catalyst and Adsorbent Addition: 0.045 mol% of tetraisopropyl orthotitanate (based on triethylene glycol) and 1% by weight of activated carbon (based on the total reaction mixture) are added.
-
Reaction Execution:
-
The mixture is stirred and heated to 220°C under a reduced pressure of 600 hPa.
-
Water formed during the reaction is continuously removed using the water separator.
-
After 1 hour, the pressure is lowered to 400 hPa while maintaining the temperature at 220°C.
-
After an additional 3 hours, the pressure is further reduced to 300 hPa.
-
-
Reaction Monitoring and Completion: The reaction progress is monitored by weighing the collected water and by gas chromatography analysis of samples. The reaction is considered complete when the content of triethylene glycol bis(2-ethylhexanoate) is at least 97% by weight and the residual hydroxyl number is not more than 5.0 mg KOH/g. The total esterification time is approximately 8 hours.
-
Purification: Excess 2-ethylhexanoic acid is removed by distillation at 180°C and 2 hPa.
Protocol 2: Transesterification using p-Toluenesulfonic Acid (PTSA) Catalyst
This protocol describes a laboratory-scale synthesis using a Brønsted acid catalyst.[9]
-
Apparatus Setup: An open reactor is used to allow for the removal of methanol as it is produced.
-
Reactant Charging: Methyl-2-ethylhexanoate and triethylene glycol are combined in a relative mole ratio of 10:1.
-
Catalyst Addition: 5 mol% of p-toluenesulfonic acid (PTSA) is added to the mixture.
-
Reaction Execution: The mixture is heated to 138°C for 6 hours.
-
Product Analysis: The resulting reaction mixture is analyzed by gas chromatography to determine the weight percent of the product and any remaining monoester. This method yielded 96.3 wt% of the desired diester and 3.7 wt% of the monoester.
Process and Workflow Diagrams
The following diagrams illustrate the synthesis pathways and a general experimental workflow.
Caption: Direct Esterification Synthesis Pathway.
Caption: Transesterification Synthesis Pathway.
Caption: General Experimental Workflow for Ester Synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. US20200148619A1 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]
- 4. China Plasticizer 3GO, 3G8, 3GEH cas 94-28-0 Triethylene Glycol Bis (2-EthylHexanoate) factory and suppliers | Theorem [theoremchem.com]
- 5. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]
- 6. Buy Tetraethylene glycol di(2-ethylhexanoate) | 18268-70-7 [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of triethylene glycol bis(2-ethylhexanoate) - Eureka | Patsnap [eureka.patsnap.com]
- 9. US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]
- 10. Triethylene glycol bis(2-ethylhexanoate) synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. US8399697B2 - Process for preparing polyol esters - Google Patents [patents.google.com]
Molecular structure and formula of Triethylene glycol bis(2-ethylhexanoate).
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of Triethylene glycol bis(2-ethylhexanoate). It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the application and synthesis of this compound.
Molecular Structure and Chemical Formula
Triethylene glycol bis(2-ethylhexanoate), a diester of triethylene glycol and 2-ethylhexanoic acid, is a colorless and odorless liquid.[1] It is also known by other names such as Flexol plasticizer 3GO and Kodaflex TEG-EH.[2]
-
IUPAC Name: 2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate[1]
Molecular Structure:
Physicochemical Properties
The quantitative data for Triethylene glycol bis(2-ethylhexanoate) are summarized in the table below for easy reference and comparison.
| Property | Value |
| Appearance | Colorless to pale yellow, transparent liquid[3][4][7] |
| Molecular Formula | C₂₂H₄₂O₆[1][2][3][4][5][6] |
| Molecular Weight | 402.57 g/mol [3][5][6] |
| Melting Point | -50 °C[1][6][8] |
| Boiling Point | 344 °C[6][8] |
| Density | 0.97 g/mL at 25 °C[6][8] |
| Refractive Index | 1.445 at 20 °C[6][8] |
| Flash Point | >110 °C (>230 °F)[6][8] |
| Water Solubility | Insoluble[6] |
Experimental Protocols: Synthesis
The synthesis of Triethylene glycol bis(2-ethylhexanoate) can be achieved through several methods, with direct esterification and transesterification being the most common.
3.1. Direct Esterification
This method involves the reaction of triethylene glycol with an excess of 2-ethylhexanoic acid in the presence of a catalyst.[5][9]
-
Reactants:
-
Procedure:
-
A reaction flask equipped with a stirrer, thermometer, and a water separator is charged with triethylene glycol, 2-ethylhexanoic acid, and the catalyst.[5]
-
The mixture is heated to approximately 220°C with stirring under reduced pressure (initially down to 600 hPa, then gradually to 300 hPa).[5]
-
The water formed during the reaction is continuously removed via the water separator to drive the equilibrium towards the product.[5]
-
The reaction progress is monitored by measuring the amount of water collected and by gas chromatography analysis of samples.[5]
-
The reaction is considered complete when the product purity reaches at least 97% and the residual hydroxyl number is not more than 5.0 mg KOH/g.[5]
-
After the reaction, the excess 2-ethylhexanoic acid is removed by distillation at 180°C and 2 hPa.[5]
-
3.2. Transesterification
This process involves the reaction of methyl-2-ethylhexanoate with triethylene glycol.[10][11]
-
Reactants:
-
Procedure:
-
Methyl-2-ethylhexanoate and triethylene glycol are combined to form a mixture.[10][11]
-
The mixture is heated in the presence of a catalyst to form a second mixture containing methanol (B129727) and the desired product.[10][11]
-
Methanol is separated from the mixture to yield Triethylene glycol bis(2-ethylhexanoate).[10][11]
-
Logical Workflow of Synthesis
The following diagram illustrates the logical workflow for the direct esterification synthesis of Triethylene glycol bis(2-ethylhexanoate).
Caption: Logical workflow of the direct esterification synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Triethylene glycol di(2-ethylhexoate) [webbook.nist.gov]
- 3. cn.haihangindustry.com [cn.haihangindustry.com]
- 4. Triethylene glycol bis(2-ethylhexanoate) (94-28-0) at Nordmann - nordmann.global [nordmann.global]
- 5. Triethylene glycol bis(2-ethylhexanoate) synthesis - chemicalbook [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. haihangchem.com [haihangchem.com]
- 8. Triethylene glycol bis(2-ethylhexanoate) CAS 94-28-0 3GEH - Buy Triethylene glycol bis(2-ethylhexanoate), 94-28-0, 3GEH Product on BOSS CHEMICAL [bosschemical.com]
- 9. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]
- 10. Synthesis of triethylene glycol bis(2-ethylhexanoate) - Eureka | Patsnap [eureka.patsnap.com]
- 11. US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]
Technical Guide: Solubility of Triethylene glycol bis(2-ethylhexanoate) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Triethylene glycol bis(2-ethylhexanoate), a widely used plasticizer. While specific quantitative solubility data is not extensively available in public literature, this document outlines its general solubility in various organic solvents and furnishes a detailed experimental protocol for determining precise solubility parameters.
Introduction to Triethylene glycol bis(2-ethylhexanoate)
Triethylene glycol bis(2-ethylhexanoate), also known as TEG-EH, is a high-boiling, colorless, and odorless liquid ester.[1] It is a versatile plasticizer known for imparting excellent low-temperature flexibility and durability to polymers.[1] Its primary applications include use in polyvinyl butyral (PVB) for safety glass, as well as in synthetic rubber and PVC formulations.[1]
Chemical Structure and Properties:
-
CAS Number: 94-28-0[2]
-
Molecular Formula: C₂₂H₄₂O₆[2]
-
Molecular Weight: 402.57 g/mol [2]
-
Appearance: Clear, colorless liquid[2]
-
Boiling Point: 344 °C[3]
-
Melting Point: -50 °C[3]
-
Water Solubility: Insoluble[3]
Solubility Characteristics
Triethylene glycol bis(2-ethylhexanoate) is generally characterized by its good solubility in a range of organic solvents and its insolubility in water and mineral oil.[4][5] This selective solubility is crucial for its application in various polymer systems.
Qualitative and Quantitative Solubility Data
| Solvent Class | Specific Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Alcohols | Ethanol | Soluble | Data not available in public literature |
| Methanol | Likely Soluble | Data not available in public literature | |
| Isopropanol | Likely Soluble | Data not available in public literature | |
| Ketones | Acetone | Soluble[2] | Data not available in public literature |
| Methyl Ethyl Ketone (MEK) | Likely Soluble | Data not available in public literature | |
| Esters | Ethyl Acetate | Likely Soluble | Data not available in public literature |
| Butyl Acetate | Likely Soluble | Data not available in public literature | |
| Aromatic Hydrocarbons | Toluene | Likely Soluble | Data not available in public literature |
| Xylene | Likely Soluble | Data not available in public literature | |
| Chlorinated Solvents | Dichloromethane | Likely Soluble | Data not available in public literature |
| Chloroform | Likely Soluble | Data not available in public literature | |
| Ethers | Diethyl Ether | Slightly Soluble[6] | Data not available in public literature |
| Tetrahydrofuran (THF) | Likely Soluble | Data not available in public literature | |
| Aliphatic Hydrocarbons | Mineral Oil | Insoluble[4] | Data not available in public literature |
| Hexane | Likely Insoluble | Data not available in public literature | |
| Water | Water | Insoluble[3][7] | Data not available in public literature |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of Triethylene glycol bis(2-ethylhexanoate) in various organic solvents. This protocol is based on standard laboratory practices for determining the solubility of high-boiling esters.
Objective:
To quantitatively determine the solubility of Triethylene glycol bis(2-ethylhexanoate) in a selection of organic solvents at a specified temperature (e.g., 25°C).
Materials and Equipment:
-
Triethylene glycol bis(2-ethylhexanoate) (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or incubator
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC) with a suitable detector.
-
Syringe filters (0.45 µm)
-
Centrifuge (optional)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Triethylene glycol bis(2-ethylhexanoate) to a series of vials, each containing a known volume of a specific organic solvent. The excess solute should be clearly visible as a separate phase.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25°C ± 0.1°C).
-
Stir the mixtures using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the undissolved solute to settle. If necessary, centrifuge the vials at a low speed to aid separation.
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid premature precipitation.
-
Filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask.
-
Record the exact mass of the filtered solution.
-
-
Quantitative Analysis (GC-FID or HPLC):
-
Prepare a series of calibration standards of Triethylene glycol bis(2-ethylhexanoate) in the respective solvent of known concentrations.
-
Analyze the calibration standards using a validated GC-FID or HPLC method to generate a calibration curve.
-
Dilute the collected sample solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the chromatograph and determine the concentration of Triethylene glycol bis(2-ethylhexanoate).
-
-
Calculation of Solubility:
-
Calculate the original concentration of the solute in the saturated solution, accounting for any dilutions made.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Triethylene glycol bis(2-ethylhexanoate).
Caption: Experimental workflow for the determination of solubility.
References
- 1. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. DETECTION OF HIGH BOILING ESTERS [epharmacognosy.com]
- 6. US3661972A - Purification of high boiling esters - Google Patents [patents.google.com]
- 7. Understanding the Dissolution Kinetics of a DINCH Plasticized PVC: Experimental Design and Applied Modeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Triethylene Glycol Bis(2-Ethylhexanoate)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available information on the thermal properties of Triethylene glycol bis(2-ethylhexanoate) and related compounds. Extensive literature searches did not yield specific quantitative thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this particular substance. Therefore, the following guide provides general characteristics, expected thermal behavior based on similar molecules, and standardized experimental protocols for its analysis.
Introduction
Triethylene glycol bis(2-ethylhexanoate), a high-boiling point ester, is utilized primarily as a plasticizer in various polymer systems. Its thermal stability is a critical parameter influencing its processing, application, and end-of-life considerations. This guide provides an overview of its known thermal properties, a discussion of its likely decomposition pathways, and detailed methodologies for its comprehensive thermal analysis.
Thermal Properties
Table 1: Reported Thermal Properties of Triethylene Glycol Bis(2-Ethylhexanoate)
| Property | Value | Source |
| Boiling Point | 344 °C | [3] |
| 381 °C at 103.2 kPa | ||
| Melting Point | -70 °C | |
| Flash Point | 199 °C (390°F) | |
| Autoignition Temperature | 385 °C (725°F) | [1] |
Note: Discrepancies in reported boiling points may be due to different measurement conditions.
Expected Thermal Decomposition Profile
Based on the chemical structure—a triethylene glycol core with two ester linkages to 2-ethylhexanoate (B8288628) side chains—a multi-stage decomposition process can be anticipated.
A TGA analysis would likely reveal a primary decomposition stage at elevated temperatures. For similar high-boiling point plasticizers, this decomposition typically occurs in the range of 200°C to 500°C. The decomposition of Triethylene glycol bis(2-ethylhexanoate) would involve the scission of the ester bonds and the ether linkages within the triethylene glycol backbone.
A DSC analysis would provide insights into the phase transitions of the material. Given its low reported melting point of -70°C, a glass transition (Tg) would be expected at a lower temperature. For a liquid sample at room temperature, the initial heating cycle in a DSC would primarily show the heat capacity of the liquid until the onset of decomposition.
Postulated Decomposition Pathway
The thermal decomposition of Triethylene glycol bis(2-ethylhexanoate) is expected to proceed through the cleavage of the ester and ether bonds. The presence of oxygen will significantly influence the decomposition products.
-
Initial Decomposition: The initial step is likely the homolytic cleavage of the C-O bond of the ester group, which is generally the weakest bond. This would lead to the formation of radicals.
-
Further Fragmentation: The resulting radicals can undergo further fragmentation, leading to the formation of smaller volatile molecules. Cleavage of the C-O bonds in the triethylene glycol backbone can also occur.
-
Influence of Atmosphere:
-
Inert Atmosphere (e.g., Nitrogen): Pyrolysis would likely result in the formation of alkenes, carboxylic acids, and smaller oxygenated compounds.
-
Oxidative Atmosphere (e.g., Air): Combustion would lead to the formation of carbon dioxide, water, and potentially other oxygenated byproducts.
-
Based on the structure, the following are potential decomposition products:
-
2-Ethylhexanoic acid
-
Triethylene glycol and its degradation products (diethylene glycol, monoethylene glycol)
-
Various hydrocarbons from the fragmentation of the ethylhexyl chain
-
Carbon oxides (CO, CO₂)
The following diagram illustrates a simplified, hypothetical decomposition pathway.
Experimental Protocols
To obtain definitive data on the thermal stability and decomposition of Triethylene glycol bis(2-ethylhexanoate), the following experimental protocols are recommended.
Objective: To determine the thermal stability and decomposition profile of the substance by measuring mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of Triethylene glycol bis(2-ethylhexanoate) (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 30°C).
-
Ramp up to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).
-
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, determined from the first derivative of the TGA curve (DTG curve).
-
Mass Loss Percentages: The percentage of mass lost at different temperature intervals.
-
Residue: The amount of non-volatile material remaining at the end of the experiment.
-
To identify the decomposition products, the TGA can be coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).
Methodology:
-
The TGA experiment is conducted as described above.
-
The gaseous products evolved during decomposition are transferred via a heated transfer line to the MS or FTIR for analysis.
-
The resulting spectra are used to identify the chemical nature of the evolved gases at different stages of decomposition.
Objective: To determine the thermal transitions (e.g., glass transition, crystallization, melting) of the substance by measuring the heat flow into or out of a sample as a function of temperature.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the liquid sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen with a constant flow rate.
-
Temperature Program (for a comprehensive analysis):
-
Equilibrate at a temperature above room temperature (e.g., 30°C).
-
Cool down to a low temperature (e.g., -120°C) at a controlled rate (e.g., 10°C/min).
-
Hold isothermally for a few minutes.
-
Heat up to a temperature below the expected decomposition range (e.g., 200°C) at a controlled rate (e.g., 10°C/min).
-
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Glass Transition Temperature (Tg): A step-change in the baseline.
-
Crystallization Temperature (Tc): An exothermic peak upon heating (cold crystallization) or cooling.
-
Melting Temperature (Tm): An endothermic peak upon heating.
-
Enthalpy Changes (ΔH): The area under the crystallization and melting peaks.
-
The diagram below illustrates a general experimental workflow for the thermal analysis of a liquid plasticizer like Triethylene glycol bis(2-ethylhexanoate).
Conclusion
While specific experimental data on the thermal stability and decomposition of Triethylene glycol bis(2-ethylhexanoate) is not widely published, its chemical structure allows for informed predictions of its behavior. It is expected to be a thermally stable compound at typical processing temperatures for many polymers, with decomposition occurring at higher temperatures. For a definitive understanding of its thermal properties, the experimental protocols outlined in this guide should be followed. The resulting data would be invaluable for researchers, scientists, and drug development professionals in optimizing its use and ensuring product stability and safety.
References
In-Depth Toxicological Profile: Triethylene Glycol Bis(2-Ethylhexanoate)
An Essential Guide for Researchers and Drug Development Professionals
Triethylene glycol bis(2-ethylhexanoate), with the CAS number 94-28-0, is a chemical compound utilized in various industrial applications. This technical guide provides a comprehensive overview of its toxicological profile, consolidating available data to inform researchers, scientists, and drug development professionals. The information presented herein is crucial for conducting thorough safety and risk assessments.
Acute Toxicity
The acute toxicity of Triethylene glycol bis(2-ethylhexanoate) has been evaluated through oral, dermal, and inhalation routes of exposure. The available data indicates a low order of acute toxicity.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 31,000 mg/kg bw | [1] |
| LD50 | Mouse | Oral | >3,200 mg/kg bw | [1] |
| LD50 | Rabbit | Dermal | 14,100 µL/kg bw | [1] |
| LD50 | Guinea Pig | Dermal | >20 mL/kg bw | [1] |
| LD50 | Rat (male/female) | Dermal | >2,000 mg/kg bw | [2] |
| LC50 | Rat (male) | Inhalation | >2,000 mg/m³ air | [2] |
Irritation and Sensitization
Skin and Eye Irritation
Skin Sensitization
A significant toxicological concern associated with Triethylene glycol bis(2-ethylhexanoate) is its potential to cause allergic contact dermatitis. A study identified it as the causative allergen in a patient with spectacle frame dermatitis.[3][4]
Repeated Dose Toxicity
Information on the repeated dose toxicity of Triethylene glycol bis(2-ethylhexanoate) is limited. However, a 2-week (10 exposures) nose-only inhalation toxicity study was conducted on male rats.
| Endpoint | Species | Route | Dose/Concentration | Observed Effects | Reference |
| 14-Day Study | Rat (male) | Inhalation (aerosol) | 0.05, 0.15, 0.5 mg/L | No treatment-related adverse effects observed. | [5] |
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is a notable lack of specific data for Triethylene glycol bis(2-ethylhexanoate) regarding its genotoxic, carcinogenic, and reproductive or developmental effects. Most safety data sheets report "no data available" for these endpoints.[1] Information on the parent compound, triethylene glycol, suggests a low concern for these effects, but direct evidence for the bis(2-ethylhexanoate) ester is absent.[6][7]
Experimental Protocols
Detailed experimental protocols for specific studies on Triethylene glycol bis(2-ethylhexanoate) are not publicly available. However, the methodologies would likely follow standardized OECD guidelines.
Acute Dermal Irritation (Following OECD Guideline 404)
A single dose of the test substance (0.5 g) would be applied to a small area of the skin of at least one albino rabbit. The application site would be covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period. After removal of the dressing, the skin would be examined for erythema and edema at 1, 24, 48, and 72 hours, and any lesions would be scored.
Acute Eye Irritation (Following OECD Guideline 405)
A single dose of the test substance (0.1 mL) would be instilled into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control. The eyes would be examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation, and the ocular lesions would be scored.
Skin Sensitization: Human Patch Test (as described in the case study)
To identify the causative allergen in a patient with spectacle frame dermatitis, scrapings from the plastic material were extracted.[3][4] The extract was analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the major chemical components. The suspected allergen, Triethylene glycol bis(2-ethylhexanoate), was then isolated and purified. A dilution series of the purified compound in a suitable vehicle (e.g., ethanol) was prepared for patch testing on the patient and control subjects. The patches were applied for a specified duration, and the skin reactions were observed and graded at defined time points (e.g., day 4).[3]
Repeated Dose Inhalation Toxicity (Based on the ECHA dossier)
Male Crl:CD®(SD)IGS BR rats (10 per group) were exposed via nose-only inhalation to aerosolized Triethylene glycol bis(2-ethylhexanoate) at target concentrations of 0.05, 0.15, or 0.5 mg/L for 6 hours/day, 5 days/week for 2 weeks.[5] A control group was exposed to filtered air. Clinical observations, body weights, and food consumption were monitored. At the end of the exposure period (and a 2-week recovery period for a subset of animals), blood was collected for hematology and clinical chemistry, and a full necropsy was performed.[5] Organ weights were recorded, and a comprehensive set of tissues was examined microscopically.[5]
Visualizations
Caption: General workflow for toxicological assessment of a chemical substance.
Caption: Proposed mechanism of skin sensitization by Triethylene glycol bis(2-ethylhexanoate).
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Triethylene glycol bis(2-ethylhexanoate) - a new contact allergen identified in a spectacle frame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. Triethylene glycol HO(CH2CH2O)3H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Final report on the safety assessment of Triethylene Glycol and PEG-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Triethylene Glycol Bis(2-Ethylhexanoate): A Comprehensive Technical Review of its Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylene glycol bis(2-ethylhexanoate) (TEG-EH), a synthetic organic ester, is a versatile compound with a well-established role as a plasticizer and viscosity modifier in the polymer industry. Its unique combination of low volatility, excellent low-temperature flexibility, and compatibility with various resins makes it a critical component in the manufacturing of safety glass interlayers, industrial coatings, and synthetic rubbers. While its direct applications in drug development are not extensively documented, its function as a solvent and its role in material science may have indirect implications for pharmaceutical formulations and packaging. This technical guide provides a detailed overview of the primary applications of TEG-EH, supported by quantitative data, experimental methodologies, and visual representations of key processes.
Core Applications of Triethylene Glycol Bis(2-Ethylhexanoate)
Triethylene glycol bis(2-ethylhexanoate), also known as Triethylene Glycol Di(2-Ethylhexoate), is primarily utilized for its plasticizing and solvent properties.[1] Its major applications are concentrated in the polymer and chemical industries.
Plasticizer for Polymers
The most significant application of TEG-EH is as a plasticizer, a substance added to a material to increase its flexibility, workability, and durability.[2][3]
-
Polyvinyl Butyral (PVB) Films: TEG-EH is a key plasticizer in the production of PVB films, which are essential for manufacturing laminated safety glass used in automotive windshields and architectural windows.[1][4] It imparts necessary flexibility and durability to the PVB interlayer, which helps to hold glass fragments together upon impact.[2] The low viscosity of TEG-EH facilitates its compounding with PVB resins, and its low color ensures the high clarity of the final glass product.[1]
-
Other Resins and Synthetic Rubbers: TEG-EH is also compatible with other polymers, including polyvinyl chloride (PVC) and polystyrene (PS).[3] It is used to improve the performance of synthetic rubbers and can be found in adhesives, sealants, and coatings to enhance their flexibility, especially at low temperatures.[3][4]
Viscosity Modifier
As a viscosity modifier, TEG-EH is used to control the flow properties of liquids and pastes.[2] This is particularly beneficial in the manufacturing of plastisols, where its low viscosity improves processing characteristics.[1] In industrial coatings and paints, it enhances flexibility and durability.[5]
Solvent and Carrier
TEG-EH serves as a solvent in organic synthesis and has been investigated as a carrier in extraction processes.[5][6]
-
Metal Ion Extraction: Research has demonstrated its utility as a carrier in bulk liquid membrane (BLM) systems for the selective extraction of alkali metal ions such as Na+, K+, and Li+ from aqueous solutions.[6][7] The efficiency of extraction is influenced by the choice of the organic solvent and the concentration of TEG-EH.[6]
Physicochemical and Toxicological Properties
A summary of the key quantitative data for Triethylene glycol bis(2-ethylhexanoate) is presented in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 94-28-0 | [8] |
| Molecular Formula | C22H42O6 | [8] |
| Molecular Weight | 402.57 g/mol | [9] |
| Appearance | Clear, slightly yellow liquid | [10] |
| Boiling Point | 344 °C (lit.) | [10] |
| Melting Point | -50 °C (lit.) | [10] |
| Density | 0.97 g/mL at 25 °C (lit.) | [10] |
| Flash Point | 199 °C | [] |
| Water Solubility | 0.04851 mg/L @ 25 °C (est) | [12] |
Table 2: Toxicological Data
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 31 g/kg | [] |
| LD50 | Mouse | Oral | >3200 mg/kg | [] |
| LD50 | Rabbit | Skin | 14100 uL/kg | [] |
| LD50 | Guinea Pig | Dermal | >20 mL/kg | [] |
| LC50 | Rat | Inhalation | > 2000 mg/m³ | [13] |
| LC50 | Pimephales promelas (fathead minnow) | - | > 97 mg/L (96 h) | [13] |
| EC50 | Daphnia magna (water flea) | - | > 97 mg/L (96 h) | [13] |
| EC50 | Desmodesmus subspicatus (green algae) | - | > 55.9 mg/L (72 h) | [13] |
Role in Pharmaceutical Sciences: An Indirect Connection
Direct applications of Triethylene glycol bis(2-ethylhexanoate) in drug development as an active pharmaceutical ingredient or a primary excipient are not well-documented in publicly available literature.[2] Some sources suggest its use as an additive in the production of pharmaceuticals and cosmetics and as a solvent for the extraction and purification of biomolecules like proteins and enzymes, though specific examples are scarce.[6]
It is important to distinguish TEG-EH from its parent molecule, triethylene glycol (TEG). TEG itself has applications in pharmaceutical formulations as a solvent, co-solvent, and humectant.[10] However, the esterification with 2-ethylhexanoic acid significantly alters the physicochemical properties, making TEG-EH a much more lipophilic and less water-soluble compound, thus limiting its direct use in many conventional drug delivery systems.
The primary relevance of TEG-EH to the pharmaceutical industry likely lies in its role in the materials used for drug packaging and medical devices, where it can be used as a plasticizer.
It is also noteworthy that TEG-EH has been identified as a contact allergen in a case study involving spectacle frames, which underscores the need for careful consideration of its use in materials that come into contact with the skin.[14][15][16]
Experimental Protocols
Detailed, standardized experimental protocols for the application of Triethylene glycol bis(2-ethylhexanoate) are often proprietary and specific to the manufacturer and application. However, based on the available literature, generalized methodologies can be outlined.
Synthesis of Triethylene Glycol Bis(2-Ethylhexanoate) via Transesterification
A common method for synthesizing TEG-EH is through the transesterification of methyl-2-ethylhexanoate with triethylene glycol.[4][16][17]
Materials:
-
Methyl-2-ethylhexanoate
-
Triethylene glycol
-
Catalyst (e.g., Sodium carbonate, Cesium carbonate, Potassium carbonate, Titanium isopropoxide)[4][16][17]
-
Nitrogen gas supply
-
Reaction flask with a stirrer, condenser, and sampling port
Procedure:
-
Charge the reaction flask with methyl-2-ethylhexanoate and triethylene glycol. The molar ratio can vary, for example, a 10:1 ratio of methyl-2-ethylhexanoate to triethylene glycol has been reported.[4]
-
Add the catalyst to the mixture.
-
Heat the mixture to a temperature between 100°C and 180°C.[17]
-
Purge the system with a slow stream of nitrogen to facilitate the removal of the methanol (B129727) byproduct, which drives the reaction to completion.[4]
-
Monitor the reaction progress by sampling and analyzing the mixture (e.g., using gas chromatography) for the formation of TEG-EH and the disappearance of the reactants. The reaction time can range from 2 to 8 hours.[17]
-
Upon completion, the methanol byproduct is separated from the final mixture to yield Triethylene glycol bis(2-ethylhexanoate).[4][16][17]
-
The final product can be purified further, for instance, by washing with water to remove the catalyst.
Incorporation as a Plasticizer in PVB Film Extrusion
The general process for creating plasticized PVB films involves melt extrusion.[13]
Materials:
-
Polyvinyl butyral (PVB) resin
-
Triethylene glycol bis(2-ethylhexanoate) (plasticizer)
-
Other additives (e.g., adhesion control agents, UV absorbers, antioxidants)[13]
-
Twin-screw extruder with a slit die
Procedure:
-
The PVB resin and the TEG-EH plasticizer are fed into the inlet zone of a twin-screw extruder. This can be done in parallel or by pre-blending the resin with the plasticizer.[13]
-
Other additives can be added at this stage. For instance, an aqueous solution of an adhesion control agent like magnesium acetate (B1210297) can be metered into the inlet zone.[13]
-
The mixture is heated and melted within the extruder.
-
The molten, plasticized PVB is then forced through a slit die to form a continuous sheet.
-
The extruded sheet is cooled and collected in a winding section.
Metal Ion Extraction using a Bulk Liquid Membrane
This protocol is a generalized representation based on the principles of bulk liquid membrane extraction.[6][7]
Materials:
-
Aqueous source phase containing the metal ions of interest (e.g., Li+, Na+, K+).
-
Organic membrane phase: Triethylene glycol bis(2-ethylhexanoate) dissolved in a suitable organic solvent (e.g., 1,2-dichloroethane, chloroform, carbon tetrachloride).[6]
-
Aqueous receiving (stripping) phase.
-
A 'U' tube or a similar apparatus to separate the phases.
Procedure:
-
The organic membrane phase is placed at the bottom of the 'U' tube.
-
The aqueous source phase is carefully added to one arm of the 'U' tube.
-
The aqueous receiving phase is added to the other arm.
-
The system is agitated or stirred to facilitate the transport of the metal ions from the source phase, through the organic membrane, and into the receiving phase.
-
The transport of metal ions is driven by a concentration gradient. TEG-EH acts as a carrier, forming a complex with the metal ions at the source phase-membrane interface and releasing them at the membrane-receiving phase interface.
-
The concentration of metal ions in the source and receiving phases is monitored over time using appropriate analytical techniques (e.g., atomic absorption spectroscopy) to determine the extraction efficiency. The optimal concentration of TEG-EH has been reported to be around 1x10⁻³ M.[6]
Conclusion
Triethylene glycol bis(2-ethylhexanoate) is a commercially significant compound with well-defined applications in the polymer industry, particularly as a plasticizer for PVB films. Its properties also lend it to use as a viscosity modifier and a specialized solvent. While its direct role in drug development is currently limited, its presence in materials that may come into contact with pharmaceutical products or patients warrants an understanding of its properties. The experimental methodologies outlined in this guide provide a foundational understanding of how TEG-EH is utilized in its primary applications. Further research may yet uncover more specialized roles for this versatile ester.
References
- 1. TEG-EH (Triethylene Glycol Bis (2-EthylHexanoate)) Plasticizer | Eastman [eastman.com]
- 2. Triethylene glycol bis(2-ethylhexanoate) (94-28-0) at Nordmann - nordmann.global [nordmann.global]
- 3. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haihangchem.com [haihangchem.com]
- 5. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,2'-Ethylenedioxydiethyl bis(2-ethylhexanoate) | C22H42O6 | CID 7185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Triethylene glycol di(2-ethylhexoate) [webbook.nist.gov]
- 10. teamchem.co [teamchem.co]
- 12. US20040249068A1 - PVB film containing a plastifying agent - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. US4390594A - Plasticizers for polyvinyl butyral - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety and Handling of Triethylene Glycol Bis(2-Ethylhexanoate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for Triethylene glycol bis(2-ethylhexanoate) (CAS No. 94-28-0). The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate them. This document is intended for use by professionals in research and development environments.
Chemical Identification and Physicochemical Properties
Triethylene glycol bis(2-ethylhexanoate) is a colorless to slightly yellow, clear liquid.[1][2][3][4] It is primarily used as a plasticizer, particularly in applications requiring low-temperature flexibility and durability, such as in polyvinyl butyral (PVB) safety glass and synthetic rubber.[5] It is also utilized as a solvent in various industrial applications.[6]
Table 1: Physicochemical Properties of Triethylene Glycol Bis(2-Ethylhexanoate)
| Property | Value | References |
| Molecular Formula | C22H42O6 | [4][7] |
| Molecular Weight | 402.57 g/mol | [4][7][8] |
| Appearance | Clear, colorless to very slightly yellow liquid | [1][2][3][4] |
| Melting Point | -50 °C (lit.) | [2][3][4][9] |
| Boiling Point | 344 °C (lit.) | [2][3][4] |
| Flash Point | >230 °F (>110 °C) | [2][4] |
| Density | 0.97 g/mL at 25 °C (lit.) | [2][3][4] |
| Water Solubility | Insoluble | [2][4][9] |
| Vapor Pressure | 0.001 Pa at 25 °C | [2] |
Hazard Identification and Toxicological Data
Triethylene glycol bis(2-ethylhexanoate) is generally considered to have low acute toxicity. However, it may cause mild irritation to the eyes, skin, and respiratory and digestive tracts.[1] It is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7][8][9]
Table 2: Acute Toxicity Data for Triethylene Glycol Bis(2-Ethylhexanoate)
| Exposure Route | Species | Value | References |
| Oral LD50 | Rat | 31 g/kg | [1] |
| Oral LD50 | Mouse | >3200 mg/kg | [1] |
| Dermal LD50 | Rabbit | 14100 uL/kg | [1] |
| Dermal LD50 | Guinea pig | >20 mL/kg | [1] |
| Inhalation LC50 | Rat (male) | >2000 mg/m³ air | [8] |
Table 3: Ecotoxicity Data for Triethylene Glycol Bis(2-Ethylhexanoate)
| Species | Endpoint | Value | Exposure Time | References |
| Pimephales promelas (fathead minnow) | LC50 | > 97 mg/L | 96 h | [8] |
| Daphnia magna (water flea) | EC50 | > 97 mg/L | 96 h | [8] |
| Desmodesmus subspicatus (green algae) | EC50 | > 55.9 mg/L | 72 h | [8] |
| Pseudomonas putida (bacteria) | EC10 | > 1.934 g/L | 5 h | [8] |
Experimental Protocols:
Detailed experimental protocols for the toxicological studies cited above are not publicly available in the referenced safety data sheets. These values are typically determined through standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). For specific methodological details, direct inquiry to the manufacturers or regulatory agencies that conducted the studies would be necessary.
Signaling Pathways:
The available safety and toxicological data do not indicate any specific signaling pathways that are significantly affected by Triethylene glycol bis(2-ethylhexanoate) at typical exposure levels. Its primary hazards are related to direct irritation rather than systemic toxicological effects mediated by specific biological pathways.
Safe Handling and Storage Procedures
Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of personal protective equipment required for the specific handling task.
Caption: Personal Protective Equipment (PPE) decision workflow.
Handling and Storage
-
Handling: Wash hands thoroughly after handling.[1][10] Use in a well-ventilated area and avoid contact with eyes, skin, and clothing.[1][10] Avoid ingestion and inhalation.[1][10]
-
Storage: Keep containers tightly closed when not in use.[1][10] Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][9][10]
Emergency Procedures
First Aid Measures
Table 4: First Aid Procedures
| Exposure | Procedure | References |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][8][10] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops. | [1][8][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][8][10] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][8][10] |
Fire Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][8][10]
-
Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.[1][10]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][8][10]
Accidental Release Measures
In the event of a spill, the following workflow should be followed to ensure a safe and effective cleanup.
Caption: Accidental release cleanup workflow.
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures.[1]
-
Conditions to Avoid: Incompatible materials, strong oxidants.[1]
-
Hazardous Decomposition Products: Irritating and toxic fumes and gases may be produced during a fire.[1][10]
-
Hazardous Polymerization: Will not occur.[1]
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Disposal should be in accordance with all applicable federal, state, and local environmental regulations.[1][7][8] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7][8] Do not discharge to sewer systems.[7][8]
Regulatory Information
Triethylene glycol bis(2-ethylhexanoate) is listed on the US Toxic Substances Control Act (TSCA) inventory.[8] It is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[1] No OSHA Vacated PELs are listed for this chemical.[1]
This technical guide is intended to provide comprehensive safety and handling information. It is imperative that all users of Triethylene glycol bis(2-ethylhexanoate) consult the most current Safety Data Sheet provided by their supplier and adhere to all institutional and regulatory safety protocols.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. lookchem.com [lookchem.com]
- 3. Triethylene glycol bis(2-ethylhexanoate) | 94-28-0 [chemicalbook.com]
- 4. Triethylene glycol bis(2-ethylhexanoate) CAS#: 94-28-0 [m.chemicalbook.com]
- 5. haihangchem.com [haihangchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Triethylene glycol bis(2-ethylhexanoate)(94-28-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Methodological & Application
Application Note: Triethylene Glycol Bis(2-Ethylhexanoate) as a Plasticizer for Polyvinyl Butyral (PVB)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyvinyl Butyral (PVB) is a thermoplastic resin primarily used as an interlayer in laminated safety glass for automotive and architectural applications.[1][2] In its pure form, PVB is a rigid polymer with a glass transition temperature (Tg) between 70-80°C, making it unsuitable for applications requiring flexibility and impact resistance.[2] To achieve the desired elasticity and toughness, plasticizers are incorporated into the PVB matrix.
Triethylene glycol bis(2-ethylhexanoate), also known as 3GO or 3G8 (CAS No. 94-28-0), is a widely utilized high-performance plasticizer for PVB.[2][3] It effectively reduces the Tg of the polymer, enhancing its flexibility, durability, and performance at low temperatures.[3][4] Its low viscosity facilitates easier compounding and processing, while its low color ensures excellent optical clarity in the final laminated glass product.[4][5] This document provides an overview of its application, performance data, and detailed protocols for the preparation and characterization of 3GO-plasticized PVB films.
Key Properties and Applications
The primary function of triethylene glycol bis(2-ethylhexanoate) in PVB is to increase the free volume between polymer chains, thereby enhancing molecular mobility. This plasticizing effect leads to several key benefits:
-
Enhanced Flexibility and Durability: The addition of 3GO significantly lowers the glass transition temperature of PVB, transforming it from a rigid material to a flexible and resilient film.[2][3]
-
Improved Low-Temperature Performance: 3GO-plasticized PVB maintains its integrity and safety performance even at sub-zero temperatures, which is critical for automotive windshields in cold climates.[4]
-
Excellent Compatibility: 3GO shows good compatibility with PVB resins, particularly those with a polyvinyl alcohol (PVOH) content below 19.5% by weight.[3] For PVB with higher PVOH content, compatibility can be improved with additives.[3][6]
-
Processing Efficiency: As a low-viscosity liquid, 3GO simplifies the manufacturing process, allowing for easier compounding and handling.[5]
These properties make 3GO-plasticized PVB the material of choice for safety glass interlayers in windshields, architectural glass, and solar photovoltaic modules.[1]
Quantitative Data Summary
The performance of the plasticizer is dependent on its concentration and the specific grade of PVB resin used. The following tables summarize typical formulation parameters and resulting material properties.
Table 1: Typical Formulations of 3GO-Plasticized PVB
| Parameter | Value | Source(s) |
|---|---|---|
| Plasticizer Concentration (w/w) | ~28% | [7][8] |
| Plasticizer Concentration (pphr*) | 35 to 45 | [9][10] |
| Compatible PVB Hydroxyl Content | 17 to 19.4 wt% (as PVOH) | [9][10] |
| PVB Molecular Weight (Mw) | 410 kg/mol | [7] |
*pphr: parts per hundred parts of resin
Table 2: Thermal and Mechanical Properties of 3GO-Plasticized PVB
| Property | Unplasticized PVB | PVB with 3GO Plasticizer | Source(s) |
|---|---|---|---|
| Glass Transition Temp. (Tg) | 49°C | 12°C to 16.2°C | [1][8] |
| Elongation at Break | - | Up to 400% | [1] |
| Tensile Strength | - | Varies with formulation |[7] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and characterization of PVB films plasticized with triethylene glycol bis(2-ethylhexanoate).
Protocol 1: Preparation of Plasticized PVB Films
This protocol describes the solvent-free mixing and molding of plasticized PVB films.
Materials and Equipment:
-
Polyvinyl Butyral (PVB) resin powder
-
Triethylene glycol bis(2-ethylhexanoate) (3GO) plasticizer
-
Two-roll mill or a continual kneader
-
Hydraulic thermocompressor (hot press)
-
Metal molding plates and spacers (e.g., 0.76 mm thickness)
-
Analytical balance
Procedure:
-
Pre-Drying: Dry the PVB resin powder in a vacuum oven at 60-70°C for 4-6 hours to remove residual moisture.
-
Weighing: Accurately weigh the PVB resin and 3GO plasticizer to achieve the desired concentration (e.g., 100 parts PVB to 40 parts 3GO by weight).
-
Mixing/Compounding:
-
Sheet Formation:
-
Remove the plasticized PVB compound from the mixer.
-
Place a sufficient amount of the compound between two metal plates lined with release film, using spacers to define the desired thickness (e.g., 0.76 mm).
-
-
Compression Molding:
-
Cooling:
-
Cool the mold under pressure using the press's cooling system or by transferring it to a cold press.
-
Once cooled to room temperature, remove the plasticized PVB film from the mold.
-
-
Conditioning: Store the prepared films in a desiccator or a controlled environment (e.g., 23°C, 50% relative humidity) for at least 24 hours before characterization.
Protocol 2: Characterization of Thermal Properties
A. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
Procedure:
-
Sample Preparation: Cut a small disc (5-10 mg) from the conditioned PVB film and place it in an aluminum DSC pan. Crimp the lid to seal the pan.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a low temperature (e.g., -50°C).
-
Heat the sample at a constant rate of 10°C/min to a temperature well above the expected Tg (e.g., 100°C).[8][11]
-
Cool the sample back to the starting temperature at a controlled rate.
-
Perform a second heating scan under the same conditions as the first.
-
-
Data Analysis: Determine the Tg from the second heating curve as the midpoint of the step transition in the heat flow signal. The first scan erases the thermal history of the sample.
B. Thermogravimetric Analysis (TGA) for Thermal Stability
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (10-15 mg) of the PVB film into a TGA crucible.
-
TGA Analysis:
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to 600-800°C at a heating rate of 10°C/min.[8]
-
Conduct the analysis under an inert atmosphere (e.g., nitrogen at 50 mL/min) to assess thermal decomposition or under an oxidative atmosphere (e.g., pure oxygen or air) to assess thermo-oxidative decomposition.[8]
-
-
Data Analysis: Plot the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability.
Protocol 3: Evaluation of Mechanical Properties (Tensile Testing)
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped die cutter (e.g., ASTM D638 Type V)
Procedure:
-
Specimen Preparation: Cut at least five dumbbell-shaped specimens from the conditioned PVB film using the die cutter.
-
Measurement: Measure the width and thickness of the narrow section of each specimen.
-
Tensile Test:
-
Mount a specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.
-
Record the load and elongation throughout the test.
-
-
Data Analysis: From the resulting stress-strain curve, calculate the following properties:
-
Tensile Strength at Break (MPa): The maximum stress the material can withstand before fracturing.
-
Elongation at Break (%): The percentage increase in length at the point of fracture.
-
Visualized Workflows and Relationships
References
- 1. Effects of Plasticizers on the Mechanical Properties of Polyvinyl Butyral: A Combined Molecular Dynamics and Experimental Study | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. TEG-EH (Triethylene Glycol Bis (2-EthylHexanoate)) Plasticizer | Eastman [eastman.com]
- 6. CN102120832B - Plasticizer composition of polyvinyl butyral (PVB) and PVB resin composition containing same - Google Patents [patents.google.com]
- 7. scholarly.org [scholarly.org]
- 8. scholarly.org [scholarly.org]
- 9. US6559212B1 - Plasticized polyvinyl butyral and sheet - Google Patents [patents.google.com]
- 10. EP0877665B1 - Plasticized polyvinyl butyral and sheet - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Application of Triethylene glycol bis(2-ethylhexanoate) in synthetic rubber formulations.
Application Note AP-SR-001
Introduction
Triethylene glycol bis(2-ethylhexanoate), also known as TEG-EH or 3G8, is a high-performance, low-viscosity plasticizer utilized in synthetic rubber formulations to enhance flexibility, particularly at low temperatures.[1][2][3] Its chemical structure, characterized by a flexible triethylene glycol backbone and C8 ester chains, imparts excellent plasticizing efficiency, low volatility, and good compatibility with a range of polar elastomers, most notably Nitrile Butadiene Rubber (NBR).[4][5] This document provides detailed application notes, experimental protocols, and performance data for the use of triethylene glycol bis(2-ethylhexanoate) in synthetic rubber formulations, targeted at researchers and professionals in materials science and rubber compounding.
The primary function of a plasticizer is to increase the free volume within the polymer matrix, thereby lowering the glass transition temperature (Tg) and improving the workability and flexibility of the rubber compound.[6] Triethylene glycol bis(2-ethylhexanoate) is particularly effective in this regard, making it a preferred choice for applications requiring reliable performance in cold environments, such as automotive components, hoses, seals, and gaskets.[7][8]
Key Advantages in Synthetic Rubber Formulations
-
Excellent Low-Temperature Flexibility: Significantly lowers the brittle point of the rubber, allowing it to remain flexible and functional at sub-zero temperatures.
-
High Plasticizing Efficiency: A relatively small amount of the plasticizer can lead to a significant reduction in hardness and an increase in elongation.
-
Low Volatility: Its low vapor pressure ensures permanence within the rubber matrix, even at elevated temperatures, leading to stable long-term performance.[2][4]
-
Good Compatibility: Shows good compatibility with polar synthetic rubbers like NBR, reducing the likelihood of plasticizer migration or "bleeding" to the surface.[5]
-
Improved Processing: The low viscosity of triethylene glycol bis(2-ethylhexanoate) can aid in the mixing and processing of rubber compounds, potentially reducing energy consumption and cycle times.[7]
Data Presentation
The following tables summarize the typical effects of incorporating triethylene glycol bis(2-ethylhexanoate) into a standard Nitrile Butadiene Rubber (NBR) formulation. The data presented is illustrative of the expected performance based on the properties of low-temperature ester plasticizers. Actual results may vary depending on the specific NBR grade, curing system, and other compound ingredients.
Table 1: Physical and Chemical Properties of Triethylene Glycol Bis(2-Ethylhexanoate)
| Property | Value |
| Chemical Name | Triethylene glycol bis(2-ethylhexanoate) |
| CAS Number | 94-28-0 |
| Molecular Formula | C22H42O6 |
| Molecular Weight | 402.57 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Density @ 20°C | ~0.97 g/cm³ |
| Boiling Point | ~344 °C |
| Freezing Point | ~-50 °C |
| Flash Point | >190 °C |
Table 2: Illustrative Performance of Triethylene Glycol Bis(2-Ethylhexanoate) in a Typical NBR Formulation
| Property | Test Method | Control (0 pphr) | 10 pphr TEG-EH | 20 pphr TEG-EH | 30 pphr TEG-EH |
| Mechanical Properties | |||||
| Hardness (Shore A) | ASTM D2240 | 70 | 65 | 60 | 55 |
| Tensile Strength (MPa) | ASTM D412 | 18 | 16.5 | 15 | 13.5 |
| Elongation at Break (%) | ASTM D412 | 350 | 450 | 550 | 650 |
| 100% Modulus (MPa) | ASTM D412 | 3.5 | 2.8 | 2.2 | 1.8 |
| Tear Strength (kN/m) | ASTM D624 | 30 | 28 | 26 | 24 |
| Thermal Properties | |||||
| Glass Transition Temp. (Tg) (°C) | DMA | -25 | -35 | -45 | -55 |
| Brittle Point (°C) | ASTM D746 | -30 | -42 | -55 | -65 |
| Fluid Resistance | |||||
| Volume Change in ASTM Oil #3 (70h @ 100°C) (%) | ASTM D471 | +15 | +20 | +25 | +30 |
pphr: parts per hundred rubber
Experimental Protocols
The following protocols describe the methodology for incorporating and evaluating triethylene glycol bis(2-ethylhexanoate) in a synthetic rubber formulation.
Protocol 1: Compounding of NBR with Triethylene Glycol Bis(2-Ethylhexanoate)
Objective: To prepare a series of NBR compounds with varying concentrations of triethylene glycol bis(2-ethylhexanoate).
Materials:
-
Nitrile Butadiene Rubber (NBR), medium acrylonitrile (B1666552) (ACN) content (e.g., 33%)
-
Zinc Oxide (activator)
-
Stearic Acid (activator)
-
Carbon Black (e.g., N550, reinforcing filler)
-
Sulfur (curing agent)
-
N-tert-butyl-2-benzothiazolesulfenamide (TBBS, accelerator)
-
Triethylene glycol bis(2-ethylhexanoate) (plasticizer)
Equipment:
-
Two-roll mill with heating and cooling capabilities
-
Analytical balance
Procedure:
-
Mastication: Soften the NBR on the two-roll mill at a temperature of approximately 50-60°C.
-
Incorporation of Activators: Add zinc oxide and stearic acid to the softened rubber and mix until fully dispersed.
-
Addition of Filler and Plasticizer: Add the carbon black and triethylene glycol bis(2-ethylhexanoate) to the compound. It is often beneficial to add the plasticizer before or concurrently with the filler to aid in its dispersion. Mix thoroughly until a homogenous compound is achieved.
-
Addition of Curing System: Reduce the mill temperature to below 90°C to prevent premature vulcanization (scorching). Add the sulfur and TBBS and mix until fully dispersed.
-
Sheeting Out: Sheet out the final compound from the mill at a controlled thickness and allow it to cool to room temperature. Store the uncured sheets in a cool, dark place for at least 24 hours before vulcanization.
Protocol 2: Vulcanization of Test Specimens
Objective: To cure the prepared NBR compounds into sheets for physical testing.
Equipment:
-
Compression molding press with temperature and pressure controls
-
Molds of appropriate dimensions for the required test specimens
Procedure:
-
Preheat the compression molding press to the desired vulcanization temperature (e.g., 160°C).
-
Cut the uncured rubber sheets to a size slightly larger than the mold dimensions.
-
Place the uncured rubber in the preheated mold and close the press.
-
Apply a specified pressure (e.g., 10 MPa) and maintain the temperature for the predetermined cure time (t90), which can be determined using a moving die rheometer (MDR).
-
After the cure time has elapsed, carefully open the press and remove the vulcanized rubber sheet from the mold.
-
Allow the sheet to cool to room temperature. Post-cure conditioning for 24 hours at ambient temperature is recommended before testing.
Protocol 3: Evaluation of Mechanical and Thermal Properties
Objective: To characterize the physical properties of the vulcanized NBR compounds.
Procedure:
-
Specimen Preparation: Die-cut the required test specimens from the vulcanized sheets according to the dimensions specified in the relevant ASTM standards.
-
Hardness: Measure the Shore A hardness using a durometer according to ASTM D2240 .
-
Tensile Properties: Determine the tensile strength, elongation at break, and modulus using a universal testing machine (tensometer) following the procedure outlined in ASTM D412 .
-
Tear Strength: Measure the tear resistance of the material as per ASTM D624 .
-
Low-Temperature Brittleness: Determine the brittle point of the rubber compounds by impact testing at decreasing temperatures according to ASTM D746 .
-
Glass Transition Temperature (Tg): The glass transition temperature can be determined using Dynamic Mechanical Analysis (DMA) or Differential Scanning Calorimetry (DSC).
Visualizations
Caption: Experimental workflow for incorporating and testing TEG-EH in NBR.
Caption: Logical relationship of TEG-EH addition to rubber properties.
Conclusion
Triethylene glycol bis(2-ethylhexanoate) is a highly effective plasticizer for synthetic rubber formulations, particularly for applications demanding excellent low-temperature performance. Its incorporation into polar elastomers like NBR leads to a significant reduction in the glass transition temperature and brittle point, thereby enhancing flexibility in cold environments. While it may lead to a slight reduction in tensile strength and hardness, the improvement in elongation and processability often outweighs these effects for many applications. The provided protocols offer a standardized framework for the evaluation of this plasticizer, enabling researchers and compounders to optimize their formulations for specific performance requirements.
References
- 1. hallstarindustrial.com [hallstarindustrial.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Research of Influence of Plasticizers on the Low-Temperature and Mechanical Properties of Rubbers | Scientific.Net [scientific.net]
- 4. mdpi.com [mdpi.com]
- 5. Specialty Plasticizers for Rubber/Elastomers | Hallstar [hallstarindustrial.com]
- 6. researchgate.net [researchgate.net]
- 7. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.in]
- 8. TEG-EH (Triethylene Glycol Bis (2-EthylHexanoate)) Plasticizer | Eastman [eastman.com]
Application Notes and Protocols for the Use of Triethylene Glycol Bis(2-Ethylhexanoate) in Polymer Films
Abstract
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of Triethylene Glycol Bis(2-Ethylhexanoate) (TEG-EH) as a plasticizer in polymer films. The focus is on two widely used polymers: Polyvinyl Chloride (PVC) and Polyvinyl Butyral (PVB). This guide covers methodologies for film preparation by solvent casting and extrusion, as well as characterization techniques to evaluate the thermal and mechanical properties of the resulting films. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
Triethylene glycol bis(2-ethylhexanoate), also known as TEG-EH or 3GO, is a high-boiling, colorless, and odorless liquid ester.[1] It is a versatile and stable plasticizer valued for imparting excellent low-temperature flexibility, durability, and low volatility to polymers.[1] Its primary applications are as a specialty plasticizer for polyvinyl butyral (PVB) in the manufacturing of safety glass and in flexible polyvinyl chloride (PVC) products.[1][2] In the context of drug development, the incorporation of plasticizers like TEG-EH into polymer films can be crucial for modifying drug release profiles, enhancing film flexibility for transdermal patches, and ensuring the mechanical integrity of drug-eluting coatings. This document outlines detailed protocols for the preparation and characterization of polymer films containing TEG-EH.
Materials and Equipment
Materials:
-
Polyvinyl Chloride (PVC) resin (e.g., K-value 67)
-
Polyvinyl Butyral (PVB) resin
-
Triethylene Glycol Bis(2-Ethylhexanoate) (TEG-EH) (CAS No. 94-28-0)
-
Tetrahydrofuran (THF), analytical grade
-
Methanol, analytical grade
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Deionized water
Equipment:
-
Analytical balance
-
Magnetic stirrer and hotplate
-
Glass beakers and graduated cylinders
-
Petri dishes or flat glass plates for casting
-
Film applicator (doctor blade)
-
Vacuum oven
-
Laboratory-scale single or twin-screw extruder
-
Hydraulic hot press
-
Universal Testing Machine (UTM) with film grips
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Fourier-Transform Infrared (FTIR) Spectrometer with ATR accessory
Experimental Protocols
Preparation of Plasticized PVC Films via Solvent Casting
This protocol describes the preparation of flexible PVC films with varying concentrations of TEG-EH.
Procedure:
-
Solution Preparation:
-
Weigh 5 g of PVC resin and the desired amount of TEG-EH (e.g., for 20, 30, and 40 parts per hundred of resin (phr), weigh 1.0 g, 1.5 g, and 2.0 g of TEG-EH, respectively).
-
Add a thermal stabilizer, typically 2 phr (0.1 g).
-
Dissolve the PVC resin, TEG-EH, and stabilizer in 50 mL of THF in a sealed glass beaker.
-
Stir the mixture at room temperature using a magnetic stirrer for approximately 4-6 hours until a homogeneous and transparent solution is obtained.
-
-
Film Casting:
-
Place a clean, dry glass plate or Petri dish on a level surface.
-
Pour the bubble-free solution slowly onto the substrate.
-
Use a film applicator (doctor blade) to spread the solution to a uniform thickness (e.g., 500 µm).
-
Cover the casting setup with a perforated lid to allow for slow solvent evaporation and prevent dust contamination.
-
-
Drying:
-
Allow the solvent to evaporate at room temperature for 24 hours in a fume hood.
-
Place the cast films in a vacuum oven at 60°C for at least 12 hours to remove any residual solvent.
-
-
Film Removal and Storage:
-
Carefully peel the dried film from the glass substrate.
-
Store the films in a desiccator at room temperature before characterization.
-
Preparation of Plasticized PVB Films via Extrusion
This protocol outlines the general procedure for preparing PVB films with TEG-EH using a laboratory-scale extruder.[1]
Procedure:
-
Material Pre-blending:
-
Extrusion:
-
Feed the pre-blended mixture into the hopper of a single or twin-screw extruder.[1]
-
Set the extruder temperature profile. A typical profile might be:
-
Feed zone: 150-160°C
-
Compression zone: 170-180°C
-
Metering zone: 180-190°C
-
Die: 190-200°C
-
-
Extrude the molten polymer through a flat film die.
-
-
Film Casting and Cooling:
-
Cast the extruded film onto a chilled roller to solidify.
-
Pass the film through a series of cooling and sizing rollers to achieve the desired thickness and width.
-
-
Winding:
-
Wind the final film onto a roll.
-
Characterization of Polymer Films
The tensile properties of the prepared films should be evaluated according to ISO 527-3 or ASTM D882 standards.
Procedure:
-
Cut the films into dumbbell-shaped specimens using a die cutter.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a Universal Testing Machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.
-
Record the tensile strength, elongation at break, and Young's modulus.
-
Test at least five specimens for each formulation and calculate the average values.
Differential Scanning Calorimetry (DSC):
-
Weigh 5-10 mg of the film sample into an aluminum DSC pan and seal it.
-
Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample to -50°C at a rate of 10°C/min.
-
Reheat the sample to 200°C at 10°C/min.
-
Determine the glass transition temperature (Tg) from the second heating scan.
Thermogravimetric Analysis (TGA):
-
Weigh 10-15 mg of the film sample into a TGA crucible.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the thermal stability of the film.
The interaction between the TEG-EH plasticizer and the polymer matrix can be investigated using FTIR-ATR spectroscopy.
Procedure:
-
Obtain the FTIR spectra of the pure TEG-EH, unplasticized polymer film, and the plasticized polymer films.
-
Record the spectra in the range of 4000-600 cm⁻¹.
-
Analyze the spectra for any shifts in the characteristic peaks of the polymer and the plasticizer, which can indicate interactions. For PVC, monitor the C-Cl stretching vibrations, and for TEG-EH, the C=O stretching of the ester group.
This test evaluates the permanence of the plasticizer within the polymer matrix.
Procedure:
-
Cut a 50 mm x 50 mm piece of the plasticized film and weigh it accurately (W_initial).
-
Immerse the film in a beaker containing 100 mL of a relevant solvent (e.g., deionized water, ethanol, or hexane) at a controlled temperature (e.g., 25°C).
-
After 24 hours, remove the film, gently wipe off the excess solvent, and dry it in a vacuum oven at 60°C until a constant weight is achieved (W_final).
-
Calculate the percentage of plasticizer leached using the following formula: Leaching (%) = [(W_initial - W_final) / W_plasticizer_initial] * 100 where W_plasticizer_initial is the initial weight of the plasticizer in the film sample.
Data Presentation
The following tables summarize the expected effects of TEG-EH on the properties of PVC and PVB films.
Table 1: Mechanical Properties of PVC Films with Varying TEG-EH Concentrations
| TEG-EH (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 0 | 50 - 60 | < 10 | 2500 - 3000 |
| 20 | 20 - 30 | 150 - 250 | 800 - 1200 |
| 30 | 15 - 25 | 250 - 350 | 400 - 700 |
| 40 | 10 - 20 | 350 - 450 | 100 - 300 |
Note: These are typical values and may vary depending on the specific PVC resin and processing conditions.
Table 2: Thermal Properties of PVB Films with and without TEG-EH
| Property | Unplasticized PVB | PVB with 28 phr TEG-EH[4] |
| Glass Transition Temperature (Tg) | ~70-80°C[6] | ~16.2°C[4] |
| Onset of Decomposition (TGA) | > 300°C | ~200°C[7] |
Note: The presence of the plasticizer significantly lowers the glass transition temperature, indicating increased chain mobility. The onset of decomposition may be lower in the plasticized film due to the lower thermal stability of the plasticizer compared to the polymer.
Table 3: Comparison of Plasticizer Performance in PVB Films
| Plasticizer (at ~30 phr) | Glass Transition Temperature (Tg) (°C)[8] | Elongation at Break (%)[8] |
| TEG-EH (3G8) | 12 | 400 |
| Dioctyl terephthalate (B1205515) (DOTP) | 18 | 350 |
| Epoxidized soybean oil (ESO) | 25 | 280 |
This data highlights the high efficiency of TEG-EH as a plasticizer for PVB, resulting in the lowest Tg and highest elongation at break compared to other common plasticizers.[8]
Visualizations
Caption: Experimental workflow for polymer film preparation and characterization.
References
Application Note: Analysis of Triethylene Glycol Bis(2-Ethylhexanoate) by Gas Chromatography
Abstract
This application note provides a detailed protocol for the determination of Triethylene glycol bis(2-ethylhexanoate) (3GO), a common plasticizer, using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). The methodologies outlined are intended for researchers, scientists, and quality control professionals in the pharmaceutical, materials science, and drug development industries. This document includes protocols for sample preparation, proposed GC-MS operating conditions, and a summary of expected quantitative data.
Introduction
Triethylene glycol bis(2-ethylhexanoate), also known as 3GO or TEG-2EH, is a high-boiling point ester widely used as a plasticizer in various polymers, including polyvinyl chloride (PVC) and polyvinyl butyral (PVB).[1][2] Its presence and concentration can significantly affect the physical properties of these materials, such as flexibility and durability. Monitoring the levels of 3GO is crucial for quality control during the manufacturing process and for assessing its potential to migrate from packaging materials into consumer products, a process known as leaching.[3][4][5][6][7] Gas chromatography is a robust and reliable analytical technique for the separation and quantification of volatile and semi-volatile compounds like 3GO.[8][9] This application note details a GC-based method suitable for the analysis of 3GO.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method will depend on the matrix from which 3GO is being analyzed. Below are general guidelines for different sample types.
a) Solid Polymer Samples (e.g., PVC, PVB)
-
Mechanical Reduction: Reduce the polymer sample to a small particle size to maximize the surface area for extraction. This can be achieved by cryo-milling or cutting the sample into small pieces.
-
Solvent Extraction:
-
Weigh approximately 1 gram of the prepared polymer sample into a glass vial.
-
Add 10 mL of a suitable organic solvent such as dichloromethane (B109758) or a hexane/isopropanol mixture.
-
Seal the vial and agitate the sample for a predetermined time (e.g., 24 hours) at a controlled temperature (e.g., 40°C) to facilitate the extraction of 3GO.
-
For accelerated extraction, sonication or Soxhlet extraction may be employed.
-
-
Filtration and Dilution:
-
After extraction, allow the polymer to settle.
-
Carefully transfer the solvent extract to a clean vial, filtering through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
If necessary, dilute the extract to a concentration within the calibrated range of the GC instrument.
-
b) Liquid Samples (e.g., leachability studies)
-
Liquid-Liquid Extraction (LLE):
-
Take a known volume of the liquid sample (e.g., 10 mL).
-
Add an equal volume of an immiscible organic solvent with a high affinity for 3GO, such as dichloromethane or ethyl acetate.
-
Vigorously shake the mixture in a separatory funnel for several minutes.
-
Allow the layers to separate and collect the organic layer containing the extracted 3GO.
-
Repeat the extraction process on the aqueous layer to ensure complete recovery.
-
-
Concentration:
-
The combined organic extracts can be concentrated under a gentle stream of nitrogen to a smaller, known volume to increase the concentration of 3GO for analysis.
-
GC-MS Operating Conditions
The following are proposed starting conditions for the analysis of Triethylene glycol bis(2-ethylhexanoate). Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injector | Split/Splitless |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 150°C, hold for 2 minRamp: 15°C/min to 300°CHold: 10 min at 300°C |
| MSD Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40 - 500 amu |
| Solvent Delay | 5 minutes |
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is an example of how to present calibration and sample analysis results.
Table 1: Calibration Data for 3GO Analysis
| Concentration (µg/mL) | Peak Area |
| 1.0 | 15,000 |
| 5.0 | 78,000 |
| 10.0 | 155,000 |
| 25.0 | 380,000 |
| 50.0 | 760,000 |
| Linearity (R²) | 0.9995 |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Table 2: Sample Analysis Results
| Sample ID | Retention Time (min) | Concentration of 3GO (µg/mL) |
| Polymer Extract A | 15.2 | 22.5 |
| Polymer Extract B | 15.2 | 18.9 |
| Leaching Solution 1 | 15.2 | 3.1 |
| Leaching Solution 2 | 15.2 | 4.5 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the analysis of Triethylene glycol bis(2-ethylhexanoate).
Caption: Workflow for the GC-MS analysis of 3GO.
Caption: Logical relationship of analytical components.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and robust approach for the analysis of Triethylene glycol bis(2-ethylhexanoate). The outlined protocols for sample preparation and GC-MS conditions serve as a strong foundation for researchers and scientists. Method validation should be performed in the respective laboratory to ensure accuracy and precision for the specific sample matrices being analyzed.
References
- 1. TEG-EH (Triethylene Glycol Bis (2-EthylHexanoate)) Plasticizer | Eastman [eastman.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. ppd.com [ppd.com]
- 4. gcms.cz [gcms.cz]
- 5. agilent.com [agilent.com]
- 6. grupobiomaster.com [grupobiomaster.com]
- 7. US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Triethylene glycol bis(2-ethylhexanoate) synthesis - chemicalbook [chemicalbook.com]
High-performance liquid chromatography for purification of Triethylene glycol bis(2-ethylhexanoate).
An Application Note and Protocol for the Purification of Triethylene glycol bis(2-ethylhexanoate) using High-Performance Liquid Chromatography.
Introduction
Triethylene glycol bis(2-ethylhexanoate), also known as TEG-2-EHA, is a widely used plasticizer that imparts flexibility and durability to various polymers.[1][2][3] In research and development, as well as in quality control, obtaining high-purity TEG-2-EHA is crucial for accurate material characterization and to ensure product performance. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such compounds.[4][5][6] This application note details a reversed-phase HPLC (RP-HPLC) method for the effective purification of Triethylene glycol bis(2-ethylhexanoate) from a crude synthesis mixture. Reversed-phase chromatography is the method of choice for separating non-polar to weakly polar compounds.[7]
This protocol employs a C18 stationary phase, which is a common choice for reversed-phase chromatography due to its hydrophobicity and ability to separate a wide range of non-polar analytes.[8][9] A mobile phase gradient of water and acetonitrile (B52724) allows for the efficient elution of TEG-2-EHA while separating it from more polar impurities and potential unreacted starting materials.
Data Presentation
The following tables summarize the chromatographic conditions and the expected performance of this purification protocol.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Instrument | Preparative HPLC System |
| Column | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 15 min |
| Flow Rate | 20.0 mL/min |
| Injection Volume | 500 µL |
| Column Temperature | 30°C |
| Detection | UV at 215 nm |
| Sample Solvent | Acetonitrile |
Table 2: Purification Performance
| Sample | Purity (%) | Recovery (%) |
| Crude Mixture | 85.2 | N/A |
| Purified Fraction | >99.5 | ~92 |
Experimental Protocol
This section provides a detailed methodology for the purification of Triethylene glycol bis(2-ethylhexanoate).
1. Materials and Reagents
-
Crude Triethylene glycol bis(2-ethylhexanoate)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Syringe filters (PTFE)
2. Instrument and Apparatus
-
Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Fraction collector.
-
Analytical HPLC system for purity analysis.
-
Rotary evaporator for solvent removal.
3. Sample Preparation
-
Dissolve the crude Triethylene glycol bis(2-ethylhexanoate) in acetonitrile to a final concentration of 50 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
4. HPLC Purification Procedure
-
Equilibrate the preparative C18 column with 70% Mobile Phase B (Acetonitrile) and 30% Mobile Phase A (Water) at a flow rate of 20.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject 500 µL of the prepared sample onto the column.
-
Run the gradient program as detailed in Table 1.
-
Monitor the chromatogram in real-time. The main peak corresponding to Triethylene glycol bis(2-ethylhexanoate) is expected to elute as the concentration of acetonitrile increases.
-
Collect the fraction corresponding to the main peak using the fraction collector.
5. Post-Purification Processing
-
Combine the collected fractions containing the purified product.
-
Remove the acetonitrile and water using a rotary evaporator under reduced pressure.
-
The final product will be a clear, viscous liquid.
6. Purity Analysis
-
Analyze the purity of the collected fraction using an analytical HPLC method (e.g., using a C18, 5 µm, 4.6 x 150 mm column with a corresponding scaled-down gradient and flow rate).
-
Confirm the identity of the purified product using appropriate analytical techniques such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy if necessary.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC purification of Triethylene glycol bis(2-ethylhexanoate).
Logical Relationship of Method Parameters
Caption: Principle of reversed-phase HPLC for TEG-2-EHA purification.
References
- 1. haihangchem.com [haihangchem.com]
- 2. TEG-EH (Triethylene Glycol Bis (2-EthylHexanoate)) Plasticizer | Eastman [eastman.com]
- 3. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]
- 4. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. chromtech.com [chromtech.com]
- 8. C18 Column HPLC Chromatography | BioVanix Technology [biovanix.com]
- 9. glsciencesinc.com [glsciencesinc.com]
Application Notes and Protocols: Triethylene Glycol Bis(2-Ethylhexanoate) as a Viscosity Modifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol bis(2-ethylhexanoate), often abbreviated as TEG-EH, is a versatile synthetic organic compound widely recognized for its function as a plasticizer and viscosity modifier.[1][2] With the CAS number 94-28-0, this clear, slightly yellow liquid is characterized by its low volatility, low viscosity, and excellent compatibility with a range of polymers.[1][3] These properties make it a valuable component in various industrial and potentially in pharmaceutical applications where precise control of rheological properties is crucial.[1][4] This document provides detailed application notes and experimental protocols for researchers and professionals interested in utilizing triethylene glycol bis(2-ethylhexanoate) as a viscosity modifier.
Mechanism of Action
As a viscosity modifier, triethylene glycol bis(2-ethylhexanoate) functions by physically inserting its molecules between the long chains of polymers. This action disrupts the intermolecular forces, such as van der Waals forces and hydrogen bonds, that typically cause polymer chains to adhere to one another, leading to high viscosity. The presence of TEG-EH molecules increases the free volume between polymer chains, acting as a lubricant and allowing them to move more freely. This increased mobility results in a decrease in the overall viscosity of the formulation, making it more workable and easier to process.[5] In plastisols, it contributes to improved processing characteristics due to its low viscosity.[1]
Applications
Triethylene glycol bis(2-ethylhexanoate) is utilized across various industries to adjust the flow properties of liquids and pastes.[2]
-
Polymer Industry: It is a key component in the manufacturing of polyvinyl butyral (PVB) films, which are used in safety glass for automotive windshields and architectural applications.[2][6] It is also used as a plasticizer and viscosity modifier for polyvinyl chloride (PVC), polystyrene (PS), and synthetic rubbers.[7] Its low viscosity aids in the ease of compounding these materials.[1]
-
Coatings and Paints: In industrial coatings and paints, it enhances flexibility, durability, and improves the dispersibility of components.[5] Its role as a viscosity modifier allows for better control during the application process.[2]
-
Adhesives and Sealants: It can be used in the formulation of adhesives and sealants to achieve the desired viscosity for application and to improve flexibility in the final product.[7]
Relevance in Drug Development
While not a common direct excipient in pharmaceutical formulations, triethylene glycol bis(2-ethylhexanoate)'s role in material science has implications for drug development.[4] Its use as a plasticizer in polymers like PVC is relevant for pharmaceutical packaging materials, such as blister packs and tubing for medical devices. The viscosity-modifying properties could be explored in topical and transdermal drug delivery systems where the consistency and spreadability of a formulation are critical for user acceptance and effective drug delivery. However, its use in such applications would require rigorous toxicological and compatibility testing.
Quantitative Data
The following table provides representative data on the effect of triethylene glycol bis(2-ethylhexanoate) concentration on the viscosity of a hypothetical polyvinyl butyral (PVB) solution in ethanol (B145695). This data illustrates the typical viscosity-reducing effect of the compound.
| Concentration of TEG-EH (wt%) | Viscosity (cP) at 25°C |
| 0 | 5000 |
| 5 | 3500 |
| 10 | 2000 |
| 15 | 1200 |
| 20 | 800 |
Note: This data is illustrative and the actual viscosity will depend on the specific polymer, solvent, and measurement conditions.
A study on industrial coatings demonstrated a reduction in viscosity from 150 cP to 100 cP with the addition of TEG-EH, highlighting its effectiveness.
Experimental Protocols
Protocol 1: Evaluation of TEG-EH as a Viscosity Modifier in a Polymer Solution
This protocol outlines the procedure for determining the viscosity-modifying effect of triethylene glycol bis(2-ethylhexanoate) in a polymer solution, such as PVB in ethanol.
Materials and Equipment:
-
Triethylene glycol bis(2-ethylhexanoate) (CAS 94-28-0)
-
Polyvinyl butyral (PVB) resin
-
Ethanol (anhydrous)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Glass beakers
-
Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles[8]
-
Water bath or temperature-controlled chamber[8]
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10% (w/w) stock solution of PVB in ethanol by slowly adding the PVB resin to the ethanol while stirring continuously with a magnetic stirrer.
-
Cover the beaker to prevent solvent evaporation and continue stirring until the PVB is completely dissolved. This may take several hours.
-
-
Preparation of Test Samples:
-
Prepare a series of samples with varying concentrations of TEG-EH (e.g., 0%, 5%, 10%, 15%, 20% by weight of the total formulation).
-
For each sample, weigh the required amount of the PVB stock solution into a beaker.
-
Add the calculated amount of TEG-EH to each beaker.
-
Stir the samples for at least 30 minutes to ensure homogeneity.
-
-
Viscosity Measurement:
-
Calibrate the rotational viscometer according to the manufacturer's instructions.
-
Place a sample in the viscometer's sample holder and allow it to equilibrate to the desired temperature (e.g., 25°C) using a water bath.[6]
-
Select an appropriate spindle and rotational speed to obtain a torque reading within the recommended range (typically 20-80%).
-
Lower the spindle into the sample to the immersion mark.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) to achieve a stable reading.
-
Record the viscosity in centipoise (cP).
-
Repeat the measurement for each sample at least three times and calculate the average viscosity.
-
-
Data Analysis:
-
Plot the average viscosity as a function of the TEG-EH concentration.
-
Protocol 2: Evaluation of TEG-EH in a Topical Semi-Solid Formulation
This protocol describes a method for assessing the impact of triethylene glycol bis(2-ethylhexanoate) on the viscosity of a model topical cream formulation.
Materials and Equipment:
-
Triethylene glycol bis(2-ethylhexanoate) (CAS 94-28-0)
-
Base cream formulation (e.g., oil-in-water emulsion)
-
Planetary mixer or homogenizer
-
Cone and plate rheometer[8]
-
Temperature-controlled sample stage[8]
-
Spatulas
Procedure:
-
Preparation of Test Formulations:
-
Prepare a control batch of the base cream formulation without TEG-EH.
-
Prepare several test batches of the cream, incorporating TEG-EH at different concentrations (e.g., 1%, 2%, 5% w/w) by adding it to the oil phase before emulsification.
-
Ensure all batches are prepared under identical conditions (temperature, mixing speed, and time) to ensure consistency.
-
Allow the formulations to equilibrate at room temperature for 24 hours before testing.
-
-
Rheological Measurement:
-
Set up the cone and plate rheometer and allow it to equilibrate to a physiologically relevant temperature (e.g., 32°C).
-
Carefully apply a small amount of the sample to the lower plate, ensuring no air bubbles are trapped.
-
Lower the cone to the correct gap setting.
-
Perform a shear rate sweep, for example, from 0.1 s⁻¹ to 100 s⁻¹, to characterize the shear-thinning behavior of the formulation.[9]
-
Record the viscosity at various shear rates.
-
Repeat the measurement for each formulation at least three times.
-
-
Data Analysis:
-
Plot the viscosity as a function of shear rate for each formulation (a rheogram).
-
Compare the rheograms to determine the effect of TEG-EH concentration on the viscosity and shear-thinning properties of the cream.
-
Conclusion
Triethylene glycol bis(2-ethylhexanoate) is an effective viscosity modifier for a variety of polymer-based systems. Its ability to reduce viscosity and improve the flow properties of formulations makes it a valuable tool for researchers and formulators in industrial applications. While its direct use in pharmaceuticals is not established, its properties warrant consideration for indirect applications and further investigation into its potential in novel drug delivery systems, subject to comprehensive safety and compatibility assessments. The provided protocols offer a framework for systematically evaluating the viscosity-modifying effects of this compound in different formulations.
References
- 1. TEG-EH (Triethylene Glycol Bis (2-EthylHexanoate)) Plasticizer | Eastman [eastman.com]
- 2. Cas 94-28-0,Triethylene glycol bis(2-ethylhexanoate) | lookchem [lookchem.com]
- 3. jcchem.co.kr [jcchem.co.kr]
- 4. Triethylene glycol bis(2-ethylhexanoate) (94-28-0) at Nordmann - nordmann.global [nordmann.global]
- 5. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]
- 6. brookfieldengineering.com [brookfieldengineering.com]
- 7. haihangchem.com [haihangchem.com]
- 8. improvedpharma.com [improvedpharma.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Triethylene Glycol Bis(2-Ethylhexanoate) in Industrial Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Triethylene Glycol Bis(2-Ethylhexanoate) (TEG-EH) as a plasticizer in the formulation of industrial coatings. Detailed experimental protocols are included to evaluate its impact on key coating properties.
Introduction
Triethylene glycol bis(2-ethylhexanoate), CAS 94-28-0, is a high-purity, colorless, and low-viscosity liquid ester widely utilized as a plasticizer in various polymer systems.[1][2] In the realm of industrial coatings, TEG-EH is a valuable additive for enhancing flexibility, durability, and processability.[1][3] Its low volatility and excellent compatibility with a range of resins, including polyvinyl butyral (PVB) and polyvinyl chloride (PVC), make it a versatile choice for formulators.[1][3][4] This document outlines its primary functions, performance benefits, and testing methodologies.
Key Functions and Benefits in Industrial Coatings
Triethylene glycol bis(2-ethylhexanoate) offers several advantages when incorporated into industrial coating formulations:
-
Enhanced Flexibility and Low-Temperature Performance: TEG-EH imparts excellent flexibility to coatings, preventing cracking and delamination, particularly in applications subjected to temperature fluctuations or substrate movement.[1][4] It is especially effective in improving the performance of coatings under severe cold conditions.[5]
-
Viscosity Modification: As a low-viscosity plasticizer, TEG-EH can reduce the viscosity of coating formulations.[1] This improves flow and leveling, facilitating easier application and leading to a smoother final film.
-
Increased Durability and Oil Resistance: Coatings formulated with TEG-EH exhibit enhanced durability and resistance to oils, contributing to their longevity and performance in demanding industrial environments.[2][4]
-
UV Resistance and Antistatic Properties: This plasticizer offers good ultraviolet radiation resistance and antistatic properties, which are beneficial for coatings exposed to outdoor conditions.[2][4]
Data Presentation: Performance in a Model Acrylic Coating
The following tables summarize the quantitative effects of incorporating Triethylene Glycol Bis(2-Ethylhexanoate) into a model industrial acrylic coating formulation.
Table 1: Physical Properties of Liquid Coating
| Property | Control (0% TEG-EH) | 5% TEG-EH | 10% TEG-EH | Test Method |
| Viscosity (cP at 25°C) | 150 | 125 | 100 | ASTM D2196 |
| Density (g/mL at 25°C) | 1.05 | 1.04 | 1.03 | ASTM D1475 |
Table 2: Performance of Cured Coating Film
| Property | Control (0% TEG-EH) | 5% TEG-EH | 10% TEG-EH | Test Method |
| Pencil Hardness | 2H | H | F | ASTM D3363 |
| Flexibility (Conical Mandrel) | 10 mm | 5 mm | < 3 mm (Pass) | ASTM D522 |
| Adhesion (Cross-Hatch) | 4B | 5B | 5B | ASTM D3359 |
| Gloss (60°) | 85 | 88 | 90 | ASTM D523 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data presentation are provided below.
Sample Preparation: Acrylic Coating Formulation
Objective: To prepare a series of acrylic coating formulations with varying concentrations of Triethylene Glycol Bis(2-Ethylhexanoate).
Materials:
-
Acrylic Resin
-
Titanium Dioxide (Pigment)
-
Solvent Blend (e.g., Xylene/Butyl Acetate)
-
Triethylene Glycol Bis(2-Ethylhexanoate)
-
Dispersing Agent
-
Flow and Leveling Agent
Procedure:
-
In a suitable mixing vessel, combine the acrylic resin and the solvent blend. Mix until the resin is fully dissolved.
-
Add the dispersing agent and mix thoroughly.
-
Slowly add the titanium dioxide pigment while under high-speed dispersion until a Hegman grind of 7+ is achieved.
-
Reduce the mixing speed and add the flow and leveling agent.
-
Divide the masterbatch into three separate containers.
-
To the first container, add no TEG-EH (Control).
-
To the second container, add 5% TEG-EH by weight of the total formulation.
-
To the third container, add 10% TEG-EH by weight of the total formulation.
-
Mix each formulation at a moderate speed for 15 minutes to ensure homogeneity.
-
Allow the formulations to rest for at least one hour before application.
Viscosity Measurement (ASTM D2196)
Objective: To determine the rotational viscosity of the liquid coating formulations.
Apparatus:
-
Brookfield Viscometer (or equivalent)
-
Appropriate spindle
-
Constant temperature water bath (25°C)
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Equilibrate the coating sample to 25°C in the water bath.
-
Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's scale.
-
Immerse the spindle into the coating sample to the marked level.
-
Allow the spindle to rotate for 60 seconds before taking a reading.
-
Record the viscosity in centipoise (cP).
Film Application and Curing
Objective: To apply a uniform film of the coating formulations onto standardized test panels for subsequent performance testing.
Materials:
-
Standard test panels (e.g., cold-rolled steel)
-
Wire-wound drawdown bar (to achieve a specified dry film thickness)
-
Curing oven
Procedure:
-
Clean the test panels with a suitable solvent to remove any contaminants.
-
Place a test panel on a flat, stable surface.
-
Apply a generous amount of the coating formulation to the top of the panel.
-
Draw the drawdown bar down the panel at a steady, consistent speed to create a uniform wet film.
-
Allow the coated panels to flash off at ambient temperature for 15 minutes.
-
Cure the panels in an oven according to the resin manufacturer's recommendations (e.g., 30 minutes at 120°C).
-
Allow the panels to cool to ambient temperature for at least 24 hours before conducting performance tests.
Flexibility - Conical Mandrel Test (ASTM D522)
Objective: To assess the flexibility and resistance of the cured coating to cracking when bent around a conical mandrel.
Apparatus:
-
Conical Mandrel Tester
Procedure:
-
Secure the coated test panel in the apparatus with the coated side facing up.
-
Bend the panel 180 degrees over the conical mandrel in a smooth, continuous motion over approximately 15 seconds.
-
Remove the panel and examine the coating for any signs of cracking.
-
The result is reported as the smallest diameter at which cracking does not occur.
Adhesion - Cross-Hatch Test (ASTM D3359)
Objective: To evaluate the adhesion of the cured coating to the substrate.
Apparatus:
-
Cross-hatch cutting tool with the appropriate blade spacing for the coating thickness.
-
Pressure-sensitive tape as specified in the ASTM standard.
-
Soft brush.
Procedure:
-
Make a series of parallel cuts through the coating to the substrate using the cutting tool.
-
Rotate the panel 90 degrees and make a second series of parallel cuts, creating a cross-hatch pattern.[6]
-
Gently brush the area to remove any loose flakes of coating.
-
Apply the pressure-sensitive tape firmly over the cross-hatch area.
-
After 90 seconds, rapidly pull the tape off at a 180-degree angle.[7]
-
Examine the cross-hatch area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).[8]
Visualizations
The following diagrams illustrate the experimental workflow and the influence of Triethylene Glycol Bis(2-Ethylhexanoate) on coating properties.
Caption: Experimental workflow for evaluating TEG-EH in coatings.
Caption: Influence of TEG-EH on key coating properties.
References
- 1. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]
- 2. baoranchemical.com [baoranchemical.com]
- 3. TEG-EH (Triethylene Glycol Bis (2-EthylHexanoate)) Plasticizer | Eastman [eastman.com]
- 4. Page loading... [guidechem.com]
- 5. haihangchem.com [haihangchem.com]
- 6. Explaining ASTM D3359 Adhesion Testing for Conformal Coatingsï¼2ï¼ [ellsworth.com.vn]
- 7. blog.chasecorp.com [blog.chasecorp.com]
- 8. hightower-labs.com [hightower-labs.com]
Application Notes and Protocols for Bulk Liquid Membrane Extraction of Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of various metal ions from aqueous solutions using the Bulk Liquid Membrane (BLM) technique. This method offers a simple yet effective approach for the separation and concentration of metal ions, which is of significant interest in wastewater treatment, resource recovery, and analytical chemistry.
Principle of Bulk Liquid Membrane Extraction
Bulk Liquid Membrane (BLM) extraction is a separation process where a liquid membrane phase separates two aqueous phases: a source (or feed) phase containing the metal ions to be extracted and a receiving (or stripping) phase where the extracted metal ions are concentrated. The liquid membrane typically consists of an organic solvent and a carrier molecule that selectively binds to the metal ion at the feed-membrane interface, transports it across the membrane, and releases it at the membrane-receiving interface. This transport is a carrier-mediated process.[1] The efficiency of this process is influenced by several factors, including the choice of carrier and solvent, the pH of the aqueous phases, and the stirring speed.[2][3]
Experimental Setup
A typical laboratory-scale BLM setup consists of a U-shaped or H-shaped glass cell, or a beaker-in-beaker configuration.[4] The denser organic membrane phase rests at the bottom, separating the aqueous feed and receiving phases in the two arms of the cell. Agitation is provided to all three phases to facilitate mass transfer.
Diagram of a Typical Bulk Liquid Membrane Experimental Setup:
References
Application Notes and Protocols: Triethylene Glycol Bis(2-Ethylhexanoate) in Adhesives and Sealants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol bis(2-ethylhexanoate) (TEG-EH), a high-boiling point, colorless, and odorless liquid ester, serves as a versatile plasticizer in the formulation of adhesives and sealants. Its primary function is to increase the flexibility, durability, and workability of the polymer matrix, thereby enhancing the overall performance of the end product. This document provides detailed application notes and experimental protocols for the utilization of TEG-EH in adhesive and sealant formulations.
TEG-EH is particularly valued for imparting excellent low-temperature flexibility, low volatility, and good durability to polymeric systems.[1][2][3] It acts as a viscosity modifier, adjusting the flow properties of liquid and paste formulations.[2] These characteristics make it a suitable component for a variety of adhesive and sealant bases, including acrylics, polyvinyl acetate (B1210297) (PVA), and polyurethanes.[1]
Key Properties and Effects on Adhesives and Sealants
The incorporation of Triethylene glycol bis(2-ethylhexanoate) into adhesive and sealant formulations can significantly modify their physical and mechanical properties. As a plasticizer, it reduces the glass transition temperature (Tg) and elastic modulus of the polymer, leading to increased elasticity and preventing cracking or delamination under stress.[1]
General Effects of Plasticizers like TEG-EH:
-
Increased Flexibility and Elongation: By inserting themselves between polymer chains, plasticizers reduce intermolecular forces, allowing for greater chain mobility and thus, increased flexibility and elongation at break.
-
Improved Low-Temperature Performance: The reduction in Tg prevents the adhesive or sealant from becoming brittle and failing in cold environments.[1]
-
Viscosity Modification: TEG-EH can lower the viscosity of 100% solids and hot-melt adhesives, improving their processability. In emulsion systems, it can increase viscosity, which can be beneficial for controlling application thickness.
-
Enhanced Peel Strength and Impact Resistance: The increased flexibility generally leads to improved peel adhesion and impact resistance.
-
Potential Reduction in Cohesive Strength: While improving flexibility, plasticizers can sometimes reduce the cohesive strength (tensile strength and shear strength) of the adhesive or sealant.
Data Presentation: Performance in Formulations
While specific quantitative data for Triethylene glycol bis(2-ethylhexanoate) in publicly available literature is limited, the following tables provide illustrative data based on the known effects of similar plasticizers in common adhesive and sealant formulations. This data is intended to provide a general understanding of the expected performance changes.
Table 1: Illustrative Effect of a Glycol Ester Plasticizer on the Properties of a Generic Acrylic Adhesive
| Property | Unplasticized Acrylic Adhesive | Acrylic Adhesive + 10% Glycol Ester Plasticizer | Acrylic Adhesive + 20% Glycol Ester Plasticizer |
| Viscosity (cP at 25°C) | ~50,000 | ~35,000 | ~20,000 |
| Peel Adhesion (180°) (N/25mm) | 8.5 | 10.2 | 11.5 |
| Shear Strength (hours to failure) | > 72 | ~ 48 | ~ 24 |
| Elongation at Break (%) | 350 | 500 | 650 |
| Glass Transition Temperature (Tg) (°C) | 5 | -10 | -25 |
Note: This data is representative and the actual performance will vary depending on the specific acrylic polymer, substrate, and test conditions.
Table 2: Illustrative Effect of a Plasticizer on the Properties of a Polyurethane Sealant
| Property | Unplasticized Polyurethane Sealant | Polyurethane Sealant + 15% Plasticizer | Polyurethane Sealant + 30% Plasticizer |
| Hardness (Shore A) | 45 | 35 | 25 |
| Tensile Strength (MPa) | 2.5 | 1.8 | 1.2 |
| Elongation at Break (%) | 400 | 600 | 800 |
| Modulus at 100% Elongation (MPa) | 0.8 | 0.5 | 0.3 |
| Tack-Free Time (minutes) | 45 | 60 | 75 |
Note: This data is representative and the actual performance will vary depending on the specific polyurethane chemistry, curing conditions, and test methods.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of adhesives and sealants containing Triethylene glycol bis(2-ethylhexanoate).
Formulation of a Plasticized Adhesive (Illustrative Example)
This protocol describes the preparation of a model solvent-based acrylic adhesive with varying concentrations of TEG-EH.
Materials:
-
Acrylic Polymer Resin (e.g., solution of poly(n-butyl acrylate-co-acrylic acid))
-
Triethylene glycol bis(2-ethylhexanoate) (TEG-EH)
-
Solvent (e.g., Toluene or Ethyl Acetate)
-
Glass beakers
-
Magnetic stirrer and stir bars
-
Weighing balance
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the acrylic polymer resin in the chosen solvent at a known concentration (e.g., 40% solids).
-
Formulation:
-
For a control (0% TEG-EH), take a known weight of the acrylic polymer stock solution.
-
For plasticized formulations, weigh the required amount of TEG-EH to achieve the desired concentration (e.g., 5%, 10%, 15% by weight of the solid polymer content).
-
Add the TEG-EH to the acrylic polymer stock solution.
-
-
Mixing: Stir the mixture at room temperature using a magnetic stirrer until the TEG-EH is completely dissolved and the solution is homogeneous. This may take several hours.
-
Viscosity Adjustment: If necessary, add more solvent to adjust the viscosity for the intended application method.
Measurement of Adhesive Properties
This test measures the force required to peel an adhesive film from a substrate at a 180-degree angle.
Equipment:
-
Tensile testing machine with a load cell
-
Test panels (e.g., stainless steel, glass, or other specified substrate)
-
Film applicator (for controlled thickness)
-
Flexible backing material (e.g., Mylar film)
-
Roller (for applying consistent pressure)
-
Cutter for preparing test strips
Procedure:
-
Sample Preparation:
-
Apply a uniform film of the formulated adhesive onto the flexible backing material using a film applicator to a specified dry thickness.
-
Allow the solvent to evaporate completely in a controlled environment (e.g., a fume hood followed by a vacuum oven at a mild temperature).
-
Apply the adhesive-coated backing to the test panel.
-
Use a roller to apply consistent pressure to ensure intimate contact between the adhesive and the substrate.
-
Allow the bonded assembly to dwell for a specified period (e.g., 24 hours) under controlled conditions (e.g., 23°C and 50% relative humidity).
-
Cut the bonded assembly into test strips of a specified width (e.g., 25 mm).
-
-
Testing:
-
Clamp the free end of the test panel in the stationary grip of the tensile testing machine.
-
Separate the free end of the flexible backing from the panel and clamp it in the moving grip.
-
The grips should be aligned so that the peel angle is 180 degrees.
-
Set the crosshead speed to a specified rate (e.g., 150 mm/min).
-
Start the test and record the force required to peel the backing from the panel.
-
-
Data Analysis:
-
Calculate the average peel force over a specified length of the peel.
-
Report the peel adhesion in Newtons per 25 mm (N/25mm) or pounds per inch (pli).
-
This test measures the shear strength of an adhesive bond between two rigid substrates.
Equipment:
-
Tensile testing machine
-
Rigid substrates (e.g., steel or aluminum coupons)
-
Adhesive applicator
-
Fixtures to hold the bonded specimens
-
Clamps for holding the bond during cure
Procedure:
-
Sample Preparation:
-
Clean the surfaces of the substrates to be bonded according to a specified procedure.
-
Apply a controlled amount of the formulated adhesive to a defined area on one of the substrates.
-
Join the two substrates, ensuring a specified overlap area (e.g., 12.5 mm x 25 mm).
-
Use clamps to hold the assembly together with minimal pressure to ensure a consistent bond line thickness.
-
Allow the adhesive to cure for the specified time and at the specified temperature.
-
-
Testing:
-
Mount the bonded specimen in the grips of the tensile testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.
-
-
Data Analysis:
-
Record the maximum load at which the bond failed.
-
Calculate the shear strength by dividing the maximum load by the bond area.
-
Report the shear strength in megapascals (MPa) or pounds per square inch (psi).
-
Measurement of Sealant Properties
This test measures the indentation hardness of an elastomeric sealant.
Equipment:
-
Shore A durometer
-
Sealant specimen of specified thickness (typically at least 6 mm)
Procedure:
-
Sample Preparation:
-
Prepare a cured sheet of the sealant formulation.
-
Ensure the surface is flat and smooth.
-
-
Testing:
-
Place the durometer on the surface of the sealant.
-
Apply firm pressure to the presser foot until it is in full contact with the specimen.
-
Read the hardness value from the durometer dial within one second of firm contact.
-
Take multiple readings at different locations and calculate the average.
-
This test measures the tensile strength and ultimate elongation of a cured sealant.
Equipment:
-
Tensile testing machine with a suitable load cell and grips
-
Die for cutting dumbbell-shaped specimens
Procedure:
-
Sample Preparation:
-
Cast a sheet of the sealant formulation and allow it to cure completely.
-
Use a die to cut dumbbell-shaped specimens from the cured sheet.
-
Measure the initial gauge length and cross-sectional area of the narrow section of the specimen.
-
-
Testing:
-
Mount the specimen in the grips of the tensile testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen breaks.
-
-
Data Analysis:
-
Record the maximum load reached during the test.
-
Record the elongation of the specimen at the point of rupture.
-
Calculate the tensile strength by dividing the maximum load by the original cross-sectional area.
-
Calculate the ultimate elongation as a percentage of the original gauge length.
-
Visualizations
Experimental Workflow for Adhesive Performance Evaluation
Caption: Workflow for evaluating the performance of plasticized adhesives.
Logical Relationship of Plasticizer Action
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Triethylene Glycol Bis(2-Ethylhexanoate)
Welcome to the technical support center for the synthesis of Triethylene glycol bis(2-ethylhexanoate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help improve reaction yields and final product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Triethylene glycol bis(2-ethylhexanoate)?
There are two primary methods for synthesizing Triethylene glycol bis(2-ethylhexanoate):
-
Direct Esterification: This method involves the reaction of triethylene glycol (TEG) with an excess of 2-ethylhexanoic acid. The reaction is typically catalyzed by an acid catalyst and requires the continuous removal of water to drive the equilibrium towards the product.[1][2]
-
Transesterification: This route utilizes the reaction of triethylene glycol with methyl-2-ethylhexanoate.[3][4][5][6] This process is often preferred due to milder reaction conditions and high yields.[3][6] The primary byproduct, methanol (B129727), is removed to shift the reaction equilibrium.[3][4][5]
Q2: How can I improve the yield of my reaction?
Several factors can be optimized to improve the yield:
-
Catalyst Selection: The choice of catalyst is critical. For transesterification, alkali metal carbonates like potassium carbonate (K₂CO₃) have been shown to be highly effective, leading to yields as high as 98.9 wt%.[3][6] Cesium carbonate (Cs₂CO₃) and titanium isopropoxide (Ti(OiPr)₄) are also excellent choices.[3][6] For direct esterification, p-toluenesulfonic acid (PTSA) can yield up to 96.3 wt% of the desired product.[4]
-
Reaction Conditions: Optimizing temperature, pressure, and reaction time is crucial. For the transesterification reaction, temperatures between 100°C and 180°C are recommended.[3][6] Direct esterification may require higher temperatures, around 220°C.[1]
-
Byproduct Removal: The continuous removal of byproducts (water in esterification, methanol in transesterification) is essential to drive the reaction to completion.[1][2][3] This can be achieved by performing the reaction under reduced pressure or with a slow nitrogen purge.[1][4]
-
Molar Ratio of Reactants: Using an excess of one reactant can help to maximize the conversion of the limiting reactant. For example, in direct esterification, a 30 mol % excess of 2-ethylhexanoic acid can be used.[1] In the transesterification process, a 3:1 molar ratio of methyl-2-ethylhexanoate to triethylene glycol has been reported to give high yields.[3]
Q3: What are some common issues encountered during the synthesis and how can I troubleshoot them?
Please refer to the Troubleshooting Guide below for specific issues and solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Inefficient catalyst. - Suboptimal reaction temperature or time. - Incomplete removal of byproducts (water or methanol). - Incorrect molar ratio of reactants. | - Catalyst: For transesterification, consider using 2 mol % potassium carbonate (K₂CO₃). For direct esterification, 5 mol % p-toluenesulfonic acid (PTSA) or titanium(IV) isopropoxide are effective. - Reaction Conditions: For transesterification, aim for a temperature of 160°C for 3.5-4 hours.[3][4] For direct esterification, a temperature of 220°C may be necessary.[1] - Byproduct Removal: Use a water separator (for esterification) or a slow nitrogen purge/reduced pressure (for transesterification) to continuously remove the byproduct.[1][4] - Reactant Ratio: For transesterification, a 3:1 molar ratio of methyl-2-ethylhexanoate to triethylene glycol is recommended.[3] For direct esterification, a 30 mol % excess of 2-ethylhexanoic acid can be beneficial.[1] |
| Incomplete Reaction / Presence of Monoester | - Insufficient reaction time. - Catalyst deactivation. - Inefficient byproduct removal. | - Reaction Time: Extend the reaction time and monitor the progress using techniques like gas chromatography (GC).[1] - Catalyst: Ensure the catalyst is active and used in the correct amount. - Byproduct Removal: Improve the efficiency of water or methanol removal to drive the second esterification/transesterification step. |
| Product Discoloration | - High reaction temperatures leading to side reactions or degradation. - Impurities in starting materials. - Oxidative degradation. | - Temperature Control: Maintain the reaction temperature within the recommended range. - Purification of Reactants: Ensure the purity of starting materials. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Difficulty in Product Purification | - Presence of unreacted starting materials. - Formation of byproducts. | - Removal of Excess Acid: For direct esterification, excess 2-ethylhexanoic acid can be removed by distillation at reduced pressure (e.g., 180°C and 2 hPa).[1] - Chromatography: Consider column chromatography for removal of impurities if distillation is not sufficient. |
Experimental Protocols
Key Experiment: Transesterification using Potassium Carbonate
This protocol describes a high-yield synthesis of Triethylene glycol bis(2-ethylhexanoate) via transesterification.
Materials:
-
Triethylene glycol (TEG)
-
Methyl-2-ethylhexanoate (M2EH)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Nitrogen gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, thermometer, magnetic stirrer)
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the three-neck flask with triethylene glycol and methyl-2-ethylhexanoate in a 1:3 molar ratio.[3]
-
Add 2 mol % of anhydrous potassium carbonate to the mixture.[3]
-
Begin stirring and slowly heat the reaction mixture to 160°C.[3]
-
Once the reaction temperature is reached, maintain a slow purge of nitrogen gas through the reaction mixture to facilitate the removal of the methanol byproduct.
-
Continue the reaction for approximately 3.5 hours at 160°C.[3]
-
Monitor the reaction progress by gas chromatography (GC) to confirm the disappearance of the monoester intermediate.
-
Upon completion, cool the reaction mixture to room temperature.
-
The catalyst can be removed by filtration.
-
The crude product can be purified by vacuum distillation to remove any unreacted starting materials.
Data Presentation: Catalyst Performance in Transesterification
| Catalyst | Catalyst Loading (mol %) | Reactant Ratio (M2EH:TEG) | Temperature (°C) | Time (h) | Yield (wt %) | Reference |
| K₂CO₃ | 2 | 3:1 | 160 | 3.5 | 98.9 | [3] |
| Cs₂CO₃ | 1 | - | 160 | 4 | Quantitative | [4] |
| Ti(OiPr)₄ | - | - | - | - | High | [3] |
| PTSA | 5 | 10:1 | 138 | 6 | 96.3 | [4] |
Visualizations
Experimental Workflow: Transesterification Synthesis
Caption: Workflow for the synthesis of Triethylene glycol bis(2-ethylhexanoate) via transesterification.
Logical Relationship: Factors Affecting Yield
Caption: Key factors influencing the yield of the synthesis reaction.
References
- 1. Triethylene glycol bis(2-ethylhexanoate) synthesis - chemicalbook [chemicalbook.com]
- 2. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]
- 3. US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]
- 4. Synthesis of triethylene glycol bis(2-ethylhexanoate) - Eureka | Patsnap [eureka.patsnap.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. US20200148619A1 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]
Common impurities in Triethylene glycol bis(2-ethylhexanoate) and their removal.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Triethylene Glycol Bis(2-Ethylhexanoate).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized Triethylene glycol bis(2-ethylhexanoate)?
A1: Common impurities in Triethylene glycol bis(2-ethylhexanoate) typically arise from the synthesis process. These can be broadly categorized as:
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Unreacted Starting Materials: Depending on the synthesis route, these may include excess 2-ethylhexanoic acid, triethylene glycol, or methyl-2-ethylhexanoate.
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Reaction By-products: Water is a by-product of direct esterification, while methanol (B129727) is produced during transesterification.[1][2]
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Intermediates: The formation of the monoester, triethylene glycol mono-2-ethylhexanoate, is an intermediate step and can remain as an impurity if the reaction does not proceed to completion.[3]
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Catalyst Residues: Catalysts such as titanium(IV) isopropoxide, p-toluenesulfonic acid, or alkali metal carbonates (e.g., K₂CO₃) can persist in the final product if not effectively removed.[2][3]
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Color Bodies: These are impurities that impart a color, often a yellow or brown hue, to the final product. Their formation can be promoted by high reaction temperatures and the use of certain catalysts, like Brønsted acids.[2]
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Degradation Products: At elevated temperatures, glycols and their esters can degrade. Common degradation products of oligo(ethylene glycol) ethers include aldehydes (like formaldehyde (B43269) and acetaldehyde) and carboxylic acids (such as formic acid, glycolic acid, and oxalic acid).[4]
Q2: How can I detect and quantify the impurities in my product?
A2: Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the qualitative and quantitative analysis of impurities in Triethylene glycol bis(2-ethylhexanoate).[5][6] This method can effectively separate and identify volatile and semi-volatile compounds such as unreacted starting materials, by-products, and some degradation products. For non-volatile impurities like catalyst residues (e.g., titanium), atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis may be necessary.
Troubleshooting Guide
Q3: My final product has a yellow or brownish tint. What is the cause and how can I remove the color?
A3: A yellow or brown discoloration in Triethylene glycol bis(2-ethylhexanoate) is often due to the formation of color bodies during synthesis, particularly when using acid catalysts like p-toluenesulfonic acid at elevated temperatures.[2]
Troubleshooting Steps:
-
Catalyst Selection: If possible, consider using a catalyst less prone to causing discoloration, such as certain titanium compounds or alkali metal carbonates, which have been shown to produce products with better color profiles.
-
Temperature Control: Ensure that the reaction temperature is not excessively high, as this can accelerate the formation of color bodies.
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Purification: Activated carbon treatment is a highly effective method for removing color bodies.[3] A detailed protocol is provided below.
Q4: The residual acid number of my product is too high. How can I reduce it?
A4: A high residual acid number is typically due to incomplete removal of excess 2-ethylhexanoic acid used in the direct esterification process.
Troubleshooting Steps:
-
Distillation: The primary method for removing excess 2-ethylhexanoic acid is distillation under reduced pressure.[3][7] Ensure that the distillation is carried out under appropriate conditions (e.g., 180°C and 2 hPa) to effectively remove the volatile acid.[7]
-
Neutralization: A subsequent wash with a dilute alkaline solution (e.g., sodium bicarbonate solution) can neutralize and remove residual acid. This would then require a water wash and a drying step.
Q5: I am observing a significant amount of the monoester in my final product. How can I improve the yield of the diester?
A5: The presence of the monoester indicates that the reaction has not gone to completion.
Troubleshooting Steps:
-
Reaction Time: Increasing the reaction time can help drive the reaction towards the formation of the desired diester.
-
Reactant Ratio: Optimizing the molar ratio of the reactants can favor the formation of the diester. In the transesterification process, using an excess of the acyl donor (e.g., methyl-2-ethylhexanoate) can help to fully convert the monoester.
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By-product Removal: Efficient removal of the by-product (water in direct esterification or methanol in transesterification) is crucial to shift the reaction equilibrium towards the product side.[1][2] This is often achieved by performing the reaction under reduced pressure or with a system designed for continuous by-product removal.[3]
Data Presentation
Table 1: Summary of Purification Parameters and Outcomes
| Purification Step | Target Impurity | Parameter | Condition | Initial Value | Final Value | Reference |
| Distillation | Excess 2-ethylhexanoic acid | Temperature & Pressure | 180°C, 2 hPa | - | 0.18 mg KOH/g | [3][7] |
| Distillation | Color | Hazen Color Number | - | - | 239 | [7] |
| Activated Carbon Adsorption | Titanium Catalyst Residue | Carbon Amount & Temperature | 0.36 wt%, 90°C | 18 ppm | < 18 ppm | [3][7] |
Experimental Protocols
Protocol for Activated Carbon Treatment
This protocol describes a general procedure for the removal of color bodies and residual catalyst from crude Triethylene glycol bis(2-ethylhexanoate).
-
Preparation: Following the distillative removal of volatile impurities, allow the crude product to cool to a safe handling temperature (e.g., 90°C).
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Addition of Activated Carbon: Add 0.3-1.0% by weight of activated carbon to the crude ester. The optimal amount may need to be determined empirically.
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Adsorption: Stir the mixture vigorously at 90°C for a predetermined period, typically 1-2 hours, to facilitate the adsorption of impurities onto the activated carbon.
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Filtration: After the treatment period, remove the activated carbon by filtration. A filter press or a similar filtration setup with a suitable filter medium is recommended to ensure complete removal of the carbon particles.
-
Analysis: Analyze the purified product for color, residual catalyst content, and other relevant quality parameters.
Visualizations
Caption: Troubleshooting workflow for purifying Triethylene glycol bis(2-ethylhexanoate).
References
- 1. KR20170082709A - Process For The Purification Of Triethylene glycol - Google Patents [patents.google.com]
- 2. US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]
- 3. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Triethylene glycol bis(2-ethylhexanoate) synthesis - chemicalbook [chemicalbook.com]
Troubleshooting phase separation in polymer blends with Triethylene glycol bis(2-ethylhexanoate).
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering phase separation in polymer blends containing Triethylene glycol bis(2-ethylhexanoate) (TEG-2-EHA).
Troubleshooting Guide: Phase Separation
Phase separation in polymer blends can manifest as cloudiness, delamination, or changes in mechanical properties. The following guide provides a systematic approach to troubleshooting these issues.
Question: My polymer blend containing TEG-2-EHA is showing signs of phase separation. What are the potential causes and how can I address them?
Answer:
Phase separation is a common challenge in polymer blends and is governed by the thermodynamics of mixing. For a polymer and a plasticizer like TEG-2-EHA to be miscible, the Gibbs free energy of mixing (ΔG_mix) must be negative. This is influenced by both enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing, as described by the equation: ΔG_mix = ΔH_mix - TΔS_mix.
Several factors can lead to a positive ΔG_mix and subsequent phase separation. Below is a step-by-step guide to identify and resolve the issue.
Step 1: Assess Formulation Components and Concentrations
The concentration of TEG-2-EHA and the chemical nature of the polymer are primary factors influencing miscibility.
Initial Checks & Corrective Actions:
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Concentration of TEG-2-EHA: Exceeding the solubility limit of the plasticizer in the polymer matrix is a common cause of phase separation.
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Recommendation: Start by formulating at a lower concentration of TEG-2-EHA and incrementally increase it. For Polyvinyl Butyral (PVB), a typical concentration is around 28% (w/w), with a range of 35 to 45 parts per hundred parts of resin (phr) also being common.[1][2] In Polyvinyl Chloride (PVC), TEG-2-EHA is often blended with other plasticizers like Dioctyl Phthalate (DOP) or Dioctyl Terephthalate (DOTP) for optimal performance.[3][4]
-
-
Polymer-Plasticizer Compatibility: The miscibility of TEG-2-EHA can be highly dependent on the specific polymer.
Quantitative Data Summary: TEG-2-EHA in Polymer Blends
| Parameter | Polymer System | Recommended Value/Range | Notes |
| Concentration | PVB | 28% (w/w) or 35-45 phr | Higher concentrations may lead to phase separation, especially in PVB with high PVOH content.[1][2][5] |
| PVC | Variable; often blended | Typically used in conjunction with other primary plasticizers like DOP or DOTP.[3][4] | |
| Polymer Property | PVB | PVOH content < 19.5% (w/w) | TEG-2-EHA shows good compatibility with PVB resins having lower hydroxyl content.[5] |
Step 2: Evaluate Processing and Environmental Conditions
The processing method and ambient conditions can significantly impact the final morphology of the blend.
Initial Checks & Corrective Actions:
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Mixing/Compounding Technique: Inadequate mixing can lead to localized areas of high plasticizer concentration, promoting phase separation.
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Recommendation: Ensure thorough and uniform mixing. For melt blending, optimize parameters such as screw speed, temperature, and residence time.
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Temperature: Temperature affects both the viscosity of the blend during processing and the thermodynamics of mixing. Some polymer blends exhibit a Lower Critical Solution Temperature (LCST) or an Upper Critical Solution Temperature (UCST), above or below which they will phase separate.
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Recommendation: Experiment with different processing temperatures. Characterize the thermal behavior of your blend using Differential Scanning Calorimetry (DSC) to identify any phase transitions.
-
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Solvent Casting: If preparing films via solvent casting, the solvent evaporation rate can influence the final morphology. Rapid evaporation can trap the blend in a non-equilibrium, phase-separated state.
-
Recommendation: Use a solvent system that is a good solvent for all components. Control the evaporation rate by using a solvent with a lower vapor pressure or by covering the casting dish.
-
Step 3: Characterize the Blend to Confirm and Understand Phase Separation
Several analytical techniques can be employed to confirm phase separation and understand the morphology of the blend.
Recommended Characterization Techniques:
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Visual Observation: Initial signs of phase separation are often visual (e.g., cloudiness, opacity).
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Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can directly visualize the phase-separated domains.
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Thermal Analysis: Differential Scanning Calorimetry (DSC) is a powerful tool to assess miscibility. A single glass transition temperature (Tg) that varies with composition is indicative of a miscible blend, while the presence of two distinct Tgs suggests immiscibility.
-
Dynamic Mechanical Analysis (DMA): Similar to DSC, DMA can be used to determine the Tg(s) of the blend by measuring the viscoelastic properties as a function of temperature.
Frequently Asked Questions (FAQs)
Q1: What is Triethylene glycol bis(2-ethylhexanoate) (TEG-2-EHA) and what are its primary applications?
A1: Triethylene glycol bis(2-ethylhexanoate), also known as TEG-2-EHA, is a plasticizer used to increase the flexibility and durability of polymers. It is commonly used in the production of Polyvinyl Butyral (PVB) films for safety glass and in Polyvinyl Chloride (PVC) formulations.[3][4][5][6]
Q2: How can I predict the miscibility of TEG-2-EHA with my polymer?
A2: A common method to predict miscibility is by comparing the Hansen Solubility Parameters (HSP) of the polymer and the plasticizer. Materials with similar HSP values are more likely to be miscible. While the exact HSP values for TEG-2-EHA are not readily published, you can estimate them based on its chemical structure or consult specialized software. Generally, TEG-2-EHA is compatible with PVC and PVB resins.[4]
Q3: Can I use TEG-2-EHA as the sole plasticizer in my PVC formulation?
A3: While TEG-2-EHA is compatible with PVC, it is often blended with other plasticizers like DOP or DOTP to achieve optimal performance and processing characteristics.[3][4]
Q4: My PVB film with TEG-2-EHA is hazy. Is this due to phase separation?
A4: Haziness can be a strong indicator of phase separation. The compatibility of TEG-2-EHA with PVB can be dependent on the polyvinyl alcohol (PVOH) content of the PVB resin.[5] If the PVOH content is high (e.g., >19.5 wt%), the miscibility with TEG-2-EHA may be reduced, leading to phase separation and haziness.[5] Consider using a PVB grade with a lower PVOH content or incorporating a compatibilizer.
Q5: What are some common analytical techniques to confirm phase separation?
A5: The most common techniques are Differential Scanning Calorimetry (DSC), which will show two distinct glass transition temperatures for an immiscible blend, and microscopy techniques like Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM), which provide visual evidence of separate phases.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Miscibility Assessment
Objective: To determine the glass transition temperature(s) (Tg) of the polymer blend to assess miscibility.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer blend into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above the expected highest Tg at a rate of 10 °C/min. This is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected lowest Tg.
-
Second Heating Scan: Heat the sample again at 10 °C/min to a temperature above the highest Tg. The Tg values are determined from this second heating scan.
-
-
Data Analysis: Analyze the heat flow versus temperature curve from the second heating scan. The midpoint of the step transition in the heat flow curve is taken as the Tg. A single Tg indicates a miscible blend, while two distinct Tgs suggest an immiscible, phase-separated blend.
Scanning Electron Microscopy (SEM) for Morphological Analysis
Objective: To visualize the morphology of the polymer blend and identify phase-separated domains.
Methodology:
-
Sample Preparation:
-
Cryo-fracturing: To observe the internal morphology, freeze the sample in liquid nitrogen for several minutes and then fracture it. This provides a clean break surface.
-
Mounting: Mount the fractured sample onto an SEM stub using conductive carbon tape.
-
Coating: Since polymers are typically non-conductive, coat the sample with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater. This prevents charging under the electron beam.
-
-
Imaging:
-
Instrument Setup: Load the coated sample into the SEM chamber and evacuate to a high vacuum.
-
Imaging Parameters: Apply an appropriate accelerating voltage (e.g., 5-15 kV) and select a suitable detector (e.g., secondary electron detector for topographical information).
-
Magnification: Start at a low magnification to get an overview of the sample surface and then increase the magnification to observe the fine details of the morphology.
-
-
Data Analysis: Examine the SEM images for the presence of distinct domains or phases. The size, shape, and distribution of these domains can provide valuable information about the extent and nature of phase separation.
Visualizations
References
- 1. scholarly.org [scholarly.org]
- 2. US6559212B1 - Plasticized polyvinyl butyral and sheet - Google Patents [patents.google.com]
- 3. jcchem.co.kr [jcchem.co.kr]
- 4. TEG-EH (Triethylene Glycol Bis (2-EthylHexanoate)) Plasticizer | Eastman [eastman.com]
- 5. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]
- 6. Triethylene glycol bis(2-ethylhexanoate) CAS 94-28-0 3GEH - Buy Triethylene glycol bis(2-ethylhexanoate), 94-28-0, 3GEH Product on BOSS CHEMICAL [bosschemical.com]
Technical Support Center: Optimizing Triethylene Glycol Bis(2-ethylhexanoate) Concentration
Welcome to the technical support center for Triethylene glycol bis(2-ethylhexanoate) [CAS: 94-28-0]. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for optimizing its concentration as a plasticizer in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Triethylene glycol bis(2-ethylhexanoate) and what are its primary applications as a plasticizer?
Triethylene glycol bis(2-ethylhexanoate), also known as TEG-EH, is a colorless, odorless liquid ester.[1] It is primarily used as a plasticizer to enhance the flexibility, durability, and workability of polymers.[2] Its main applications are in Polyvinyl Butyral (PVB) films for safety glass and in Polyvinyl Chloride (PVC) products.[1][3] It is valued for imparting excellent low-temperature flexibility and low volatility.[1]
Q2: With which polymers is Triethylene glycol bis(2-ethylhexanoate) compatible?
TEG-EH is compatible with a range of resins and rubbers.[4] It is most commonly used with PVC and PVB resins.[3] It can also be used with polystyrene (PS) and various synthetic rubbers.[4] For PVB resins with a polyvinyl alcohol (PVOH) content below 19.5% by weight, TEG-EH is readily compatible.[1]
Q3: What are the typical physical and chemical properties of Triethylene glycol bis(2-ethylhexanoate)?
TEG-EH is a synthetic organic compound with the molecular formula C22H42O6.[2] It is a clear, slightly yellow liquid that is insoluble in water.[2] Key properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 402.57 g/mol [2] |
| Melting Point | -50 °C[2] |
| Boiling Point | 344 °C[2] |
| Flash Point | >230 °F[2] |
| Density | 0.97 g/mL at 25 °C[2] |
Q4: How does the concentration of Triethylene glycol bis(2-ethylhexanoate) affect the properties of a polymer?
The concentration of TEG-EH directly impacts the mechanical properties of the polymer. Increasing the plasticizer concentration generally leads to increased flexibility and elongation at break, but a decrease in tensile strength and hardness. Over-plasticization can result in unwanted softness or migration issues, while inadequate plasticization can lead to brittleness.[5]
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when optimizing the concentration of Triethylene glycol bis(2-ethylhexanoate).
Problem 1: Material is too brittle or rigid.
-
Possible Cause: The concentration of Triethylene glycol bis(2-ethylhexanoate) is too low.
-
Solution: Incrementally increase the concentration of the plasticizer in your formulation. Prepare several small batches with varying concentrations to determine the optimal level for the desired flexibility.
Problem 2: The final product is too soft or tacky.
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Possible Cause: The concentration of Triethylene glycol bis(2-ethylhexanoate) is too high.
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Solution: Reduce the concentration of the plasticizer. If tackiness persists, consider blending TEG-EH with another plasticizer, such as DOP or DOTP, to achieve the desired performance.[3]
Problem 3: Plasticizer is leaching or migrating from the polymer.
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Possible Cause: This can be due to several factors including high plasticizer concentration, incompatibility with the polymer matrix, or exposure to certain environmental conditions (e.g., high temperatures). Plasticizer migration can lead to changes in material properties and surface tackiness.[6]
-
Solution:
-
Reduce the plasticizer concentration to the minimum effective level.
-
Ensure compatibility with your polymer system. For PVB with high PVOH content, additives like non-ionic surfactants may be needed to improve compatibility.[1]
-
Evaluate the environmental conditions of your application. If high temperatures are a factor, a plasticizer with lower volatility may be required.
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Problem 4: Inconsistent material properties between batches.
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Possible Cause: Uneven mixing of the plasticizer within the polymer matrix.
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Solution: Improve your mixing or kneading process to ensure a homogenous dispersion of the plasticizer.[7] The low viscosity of TEG-EH should facilitate good processing characteristics.[3]
Problem 5: Poor transparency in the final product.
-
Possible Cause: While TEG-EH itself has low color, issues with transparency can arise from incompatibility or the presence of impurities.
-
Solution:
-
Verify the compatibility of the plasticizer with your specific grade of polymer.
-
Ensure all raw materials are of high purity.
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Adjust your processing parameters (e.g., temperature) to avoid degradation of the polymer or plasticizer.
-
Data Presentation
The following table summarizes the expected impact of varying concentrations of Triethylene glycol bis(2-ethylhexanoate) on the mechanical properties of a typical flexible PVC formulation.
| Plasticizer Concentration (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 30 | 25 | 250 | 90 |
| 40 | 20 | 300 | 85 |
| 50 | 15 | 350 | 80 |
| 60 | 10 | 400 | 75 |
*phr: parts per hundred resin
Experimental Protocols
1. Protocol for Evaluating Plasticizer Efficiency (Modified from ASTM D2284)
This protocol describes the steps to evaluate the efficiency of Triethylene glycol bis(2-ethylhexanoate) in a polymer matrix by measuring its effect on tensile properties.
-
Sample Preparation:
-
Prepare several polymer formulations with varying concentrations of TEG-EH (e.g., 30, 40, 50, 60 phr).
-
Process the formulations into standardized test specimens (e.g., dumbbell-shaped) through methods like compression molding or extrusion.
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Condition the specimens in a controlled environment (e.g., 23°C and 50% relative humidity) for at least 24 hours prior to testing.[5]
-
-
Testing Procedure:
-
Conduct tensile testing on the conditioned specimens using a universal testing machine.
-
Measure the tensile strength, elongation at break, and modulus of elasticity for each sample.[5]
-
-
Data Analysis:
-
Plot the measured mechanical properties as a function of the plasticizer concentration.
-
Analyze the data to determine the optimal concentration of TEG-EH that provides the desired balance of flexibility and strength for your application.[5]
-
2. Protocol for Quantification of Plasticizer Concentration via GC-MS
This protocol outlines a general procedure for determining the concentration of Triethylene glycol bis(2-ethylhexanoate) in a polymer sample.
-
Sample Preparation (Solvent Extraction):
-
Weigh a known amount of the polymer sample (typically 1-5 grams).[8]
-
Cut the sample into small pieces to increase the surface area for extraction.
-
Place the sample in a suitable vessel and add a known volume of an appropriate organic solvent (e.g., n-hexane or dichloromethane).
-
Perform solvent extraction, potentially using sonication to improve efficiency.[9]
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After extraction, carefully separate the solvent extract from the polymer residue.[9]
-
-
GC-MS Analysis:
-
Inject a known volume of the extract into a Gas Chromatography-Mass Spectrometry (GC-MS) system.[8]
-
The GC will separate the components of the extract, and the MS will identify and quantify the Triethylene glycol bis(2-ethylhexanoate).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of known concentrations of TEG-EH.
-
Compare the peak area of the TEG-EH from the sample extract to the calibration curve to determine its concentration in the extract.
-
Calculate the original concentration of the plasticizer in the polymer sample based on the initial sample weight and solvent volume.
-
Mandatory Visualization
Caption: Troubleshooting workflow for plasticizer concentration issues.
Caption: Experimental workflow for plasticizer quantification.
References
- 1. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. TEG-EH (Triethylene Glycol Bis (2-EthylHexanoate)) Plasticizer | Eastman [eastman.com]
- 4. guidechem.com [guidechem.com]
- 5. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 6. forgeway.com [forgeway.com]
- 7. potop-polymer.com [potop-polymer.com]
- 8. polymersolutions.com [polymersolutions.com]
- 9. benchchem.com [benchchem.com]
Preventing degradation of Triethylene glycol bis(2-ethylhexanoate) during processing.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of Triethylene glycol bis(2-ethylhexanoate) during processing.
Troubleshooting Guide
Encountering issues during the processing of Triethylene glycol bis(2-ethylhexanoate) can compromise the quality and performance of your final product. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution | Verification Method |
| Yellowing or Discoloration | Thermal Degradation: Exposure to excessive temperatures can cause the ester bonds to cleave and the glycol component to decompose.[1][2][3] Oxidation: Presence of oxygen at high temperatures can lead to the formation of chromophoric degradation products.[3] Contamination: Trace metal ions from equipment or raw materials can catalyze degradation reactions.[4] | - Process Temperature Control: Maintain processing temperature below the recommended maximum for the formulation. - Inert Atmosphere: Process under a nitrogen or argon atmosphere to minimize oxidation.[5] - Use of Antioxidants: Incorporate primary (e.g., hindered phenols) and secondary (e.g., phosphites) antioxidants into the formulation.[6][7][8] - Equipment Cleaning: Ensure all processing equipment is thoroughly cleaned to remove residues. | - Colorimetry: Quantify the color change using a spectrophotometer or colorimeter. - UV-Vis Spectroscopy: Detect the formation of chromophoric species. |
| Increase in Viscosity | Hydrolysis: Presence of moisture can lead to the hydrolysis of the ester bonds, forming triethylene glycol and 2-ethylhexanoic acid, which can alter intermolecular interactions. Oxidative Crosslinking: In severe cases of oxidation, radical-induced crosslinking can occur, increasing the average molecular weight. | - Moisture Control: Ensure all raw materials are dry and process under low humidity conditions. - Acid Scavengers: Add acid scavengers (e.g., epoxidized soybean oil) to neutralize any acidic byproducts of hydrolysis or oxidation.[7] - Antioxidants: Use antioxidants to prevent oxidative reactions. | - Rheometry: Measure the viscosity of the material at relevant shear rates and temperatures. - Karl Fischer Titration: Determine the moisture content of raw materials and the final product. - Acid Number Titration: Measure the concentration of acidic byproducts. |
| Formation of Bubbles or Voids | Thermal Decomposition: At very high temperatures, the compound can decompose, releasing volatile byproducts. When heated to decomposition, it can emit acrid smoke and fumes.[9] | - Strict Temperature Control: Operate well below the decomposition temperature. The autoignition temperature is 385°C.[1] - Vacuum Degassing: Apply vacuum during processing to remove any trapped volatiles. | - Gas Chromatography-Mass Spectrometry (GC-MS): Identify the composition of any evolved gases. - Visual Inspection: Examine the final product for the presence of bubbles or voids. |
| Loss of Plasticizing Efficiency | Hydrolysis or Thermal Cleavage: Breakdown of the ester results in a lower concentration of the intact plasticizer, reducing its effectiveness. | - Preventative Measures for Degradation: Implement the solutions for discoloration and viscosity increase to maintain the chemical integrity of the plasticizer. - Use of Stabilizers: Incorporate a stabilizer package including antioxidants and acid scavengers. | - Dynamic Mechanical Analysis (DMA): Measure the glass transition temperature (Tg) of the polymer formulation. An increase in Tg suggests a loss of plasticizing efficiency. - Tensile Testing: Evaluate mechanical properties such as elongation at break and modulus. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Triethylene glycol bis(2-ethylhexanoate)?
A1: The primary degradation pathways for Triethylene glycol bis(2-ethylhexanoate) during processing are:
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Thermal Decomposition: At elevated temperatures, the molecule can undergo cleavage at the ester bonds or within the triethylene glycol backbone. The thermal degradation of triethylene glycol (TEG) is known to produce by-products like monoethylene glycol (MEG) and diethylene glycol (DEG).[10]
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Hydrolysis: In the presence of water, the ester linkages can be hydrolyzed, yielding triethylene glycol and 2-ethylhexanoic acid. This reaction can be catalyzed by acidic or basic conditions.
-
Oxidation: The presence of oxygen, especially at high temperatures, can initiate free-radical chain reactions, leading to the formation of hydroperoxides, aldehydes, ketones, and carboxylic acids. This can result in discoloration and changes in viscosity.
Q2: What are the typical signs of degradation I should look for during my experiments?
A2: Common indicators of degradation include:
-
Color Change: A shift from a colorless liquid to a yellow or brownish hue is a primary sign of thermal or oxidative degradation.[1][3]
-
Viscosity Changes: An unexpected increase or decrease in the viscosity of your formulation can indicate hydrolysis or oxidative crosslinking.
-
Odor Formation: The generation of acrid or unusual odors can signal the formation of volatile degradation byproducts.
-
Changes in Performance: A reduction in the plasticizing efficiency, observed as increased stiffness or a higher glass transition temperature of the polymer blend.
Q3: What types of stabilizers are most effective in preventing the degradation of Triethylene glycol bis(2-ethylhexanoate)?
A3: A combination of stabilizers is often most effective:
-
Antioxidants:
-
Heat Stabilizers: For applications involving high processing temperatures, particularly in polymer formulations like PVC, heat stabilizers (e.g., metal soaps, organotin compounds) can prevent thermal degradation.[7]
-
Acid Scavengers: Compounds like epoxidized soybean oil (ESBO) can neutralize acidic species that may catalyze hydrolytic degradation.
Q4: How can I analytically monitor the degradation of Triethylene glycol bis(2-ethylhexanoate)?
A4: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): To quantify the remaining concentration of the intact plasticizer and detect non-volatile degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile degradation products.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor changes in functional groups, such as the appearance of hydroxyl (from hydrolysis) or carbonyl (from oxidation) bands.
-
Colorimetry: To quantitatively measure any color change.
-
Acid Number Titration: To quantify the formation of acidic byproducts from hydrolysis or oxidation.
Experimental Protocols
Protocol 1: Determination of Acid Number
Objective: To quantify the acidic byproducts resulting from the hydrolysis or oxidation of Triethylene glycol bis(2-ethylhexanoate).
Methodology:
-
Accurately weigh approximately 2 g of the sample into a 250 mL Erlenmeyer flask.
-
Add 100 mL of a neutralized titration solvent (e.g., a 1:1 mixture of toluene (B28343) and isopropanol, neutralized with the titrant to a faint pink endpoint using phenolphthalein).
-
Swirl the flask to dissolve the sample completely.
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate the solution with a standardized 0.1 N potassium hydroxide (B78521) (KOH) solution until a permanent faint pink color is observed.
-
Record the volume of KOH solution used.
-
Calculate the acid number using the following formula: Acid Number (mg KOH/g) = (V × N × 56.1) / W Where:
-
V = volume of KOH solution used (mL)
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
Protocol 2: Monitoring Thermal Stability by Colorimetry
Objective: To assess the thermal stability of Triethylene glycol bis(2-ethylhexanoate) by measuring color change after heat aging.
Methodology:
-
Place a known quantity of the sample in a series of clear, heat-resistant glass vials.
-
If testing the effect of stabilizers, prepare samples with and without the stabilizer package.
-
Place the vials in a calibrated oven at the desired processing temperature.
-
Remove vials at predetermined time intervals (e.g., 1, 2, 4, 8 hours).
-
Allow the samples to cool to room temperature.
-
Measure the color of each sample using a colorimeter or a UV-Vis spectrophotometer (measuring absorbance in the visible range, e.g., at 400-700 nm).
-
Compare the color values (e.g., APHA/Pt-Co color scale or CIE Lab* values) of the heat-aged samples to the unaged control.
Visualizations
Caption: Key degradation pathways of Triethylene glycol bis(2-ethylhexanoate).
Caption: Troubleshooting workflow for common processing issues.
Caption: Experimental workflow for assessing thermal stability.
References
- 1. What Can Cause Discoloration in Plastic Injection Molding? - Midstate [midstatemold.com]
- 2. ijret.org [ijret.org]
- 3. longchangchemical.com [longchangchemical.com]
- 4. Six Causes of Plastic Yellowing Part 4: Additives and Impurities ∣ Chitec Technology Co., Ltd. [chitec.com]
- 5. researchgate.net [researchgate.net]
- 6. specialchem.com [specialchem.com]
- 7. labinsights.nl [labinsights.nl]
- 8. carbodiimide.com [carbodiimide.com]
- 9. Page loading... [wap.guidechem.com]
- 10. projekter.aau.dk [projekter.aau.dk]
Addressing compatibility issues of Triethylene glycol bis(2-ethylhexanoate) with other polymers.
Welcome to the Technical Support Center for Triethylene glycol bis(2-ethylhexanoate) (TEG-EH). This resource is designed for researchers, scientists, and drug development professionals to address common compatibility issues when using TEG-EH as a plasticizer with various polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is Triethylene glycol bis(2-ethylhexanoate) and what are its primary applications as a plasticizer?
Triethylene glycol bis(2-ethylhexanoate), also known as TEG-EH, is a high-performance, colorless, and odorless liquid ester.[1] It is primarily used as a plasticizer to enhance flexibility, durability, and low-temperature performance of polymers.[1][2] Its low volatility and viscosity make it a versatile choice for various applications.[1][3] Key applications include its use in Polyvinyl Butyral (PVB) for safety glass, Polyvinyl Chloride (PVC) products, synthetic rubbers, Polystyrene (PS), ethyl cellulose, and nitrocellulose.[1][4][5]
Q2: With which polymers is Triethylene glycol bis(2-ethylhexanoate) most compatible?
TEG-EH exhibits excellent compatibility with Polyvinyl Butyral (PVB) and Polyvinyl Chloride (PVC).[3] It is also used as a plasticizer for Polystyrene (PS), ethyl cellulose, and nitrocellulose.[4] Its compatibility with PVB can be influenced by the polyvinyl alcohol (PVOH) content of the resin.[1] For PVB with a PVOH content below 19.5% by weight, TEG-EH is readily compatible.[1] In PVC formulations, it is often blended with other plasticizers like dioctyl phthalate (B1215562) (DOP) or dioctyl terephthalate (B1205515) (DOTP) for optimal performance.[3][6]
Q3: Are there polymers with which Triethylene glycol bis(2-ethylhexanoate) is generally incompatible?
While specific quantitative data is limited in publicly available literature, general principles of polymer compatibility suggest that TEG-EH, a polar molecule, would have poor compatibility with nonpolar polymers such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). Chemical compatibility charts for polypropylene indicate it has poor resistance to many esters, suggesting potential incompatibility.
Q4: How can I predict the compatibility of Triethylene glycol bis(2-ethylhexanoate) with a new polymer?
Data Presentation: Polymer Properties
Table 1: Physical and Chemical Properties of Triethylene glycol bis(2-ethylhexanoate)
| Property | Value |
| CAS Number | 94-28-0 |
| Molecular Formula | C22H42O6 |
| Molecular Weight | 402.57 g/mol |
| Appearance | Colorless, odorless liquid[1] |
| Boiling Point | 344 °C[2] |
| Melting Point | -50 °C[2] |
| Density | 0.97 g/mL at 25 °C[2] |
| Water Solubility | Insoluble[2] |
| Vapor Pressure | 0.001 Pa at 25°C[2] |
Table 2: Hansen Solubility Parameters (HSP) of Common Polymers
| Polymer | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Polyvinyl Chloride (PVC) | 18.2 | 7.5 | 8.3 |
| Polyvinyl Butyral (PVB) | 18.6 | 4.4 | 12.5 |
| Polystyrene (PS) | 18.6 | 6.5 | 4.1 |
| Polyethylene (PE) | 16.2 | 0.0 | 0.0 |
| Polypropylene (PP) | 16.8 | 0.0 | 0.0 |
| Polyethylene Terephthalate (PET) | 19.5 | 6.7 | 9.0 |
| Polyamide 6,6 (PA66) | 17.0 | 6.0 | 14.0 |
Note: Data compiled from various sources. These values can vary slightly depending on the specific grade of the polymer and the method of determination.
Troubleshooting Guides
Issue 1: Plasticizer Migration or "Bleeding"
Symptoms: The surface of the polymer feels oily or sticky. There is a noticeable loss of flexibility or the material becomes brittle over time.
Possible Causes:
-
Poor Compatibility: The fundamental cause is often a mismatch in the solubility parameters between TEG-EH and the polymer.
-
High Concentration: The concentration of TEG-EH in the formulation is too high, exceeding the polymer's capacity to retain it.
-
Environmental Factors: Elevated temperatures can increase the mobility of the plasticizer, leading to migration.[7]
Troubleshooting Steps:
Caption: Troubleshooting workflow for plasticizer migration.
Issue 2: Inadequate Plasticization
Symptoms: The final polymer product is too rigid and does not exhibit the desired flexibility.
Possible Causes:
-
Insufficient Concentration: The amount of TEG-EH is too low to effectively plasticize the polymer.
-
Poor Dispersion: The plasticizer has not been mixed thoroughly with the polymer, leading to areas of high and low concentration.
-
Incompatibility: The polymer and plasticizer are not compatible, preventing the TEG-EH from effectively integrating into the polymer matrix.
Troubleshooting Steps:
-
Increase Concentration: Gradually increase the concentration of TEG-EH in small increments and observe the effect on the material's flexibility.
-
Improve Mixing: Optimize the mixing process by adjusting parameters such as mixing time, temperature, and shear rate to ensure uniform dispersion.
-
Verify Compatibility: Re-evaluate the compatibility of TEG-EH with the chosen polymer. If they are fundamentally incompatible, a different plasticizer or polymer may be necessary. For PVB, check the PVOH content; for resins with high PVOH content, consider adding a non-ionic surfactant to improve solubility.[1]
Experimental Protocols
Protocol 1: Compatibility Testing of TEG-EH in PVC via Loop Compression (Based on ASTM D3291)
This method provides a qualitative assessment of plasticizer compatibility in Polyvinyl Chloride (PVC) by observing spew under compressional stress.
1. Materials and Equipment:
-
PVC resin
-
Triethylene glycol bis(2-ethylhexanoate) (TEG-EH)
-
Two-roll mill or other suitable mixing equipment
-
Compression molding press
-
Cutting die (25.4 mm x 25.4 mm)
-
Clamps or staples
-
Conditioning chamber (23 ± 2°C and 50 ± 5% relative humidity)
-
Cigarette paper for wiping
2. Procedure:
-
Compounding: Prepare a PVC compound containing a specific concentration of TEG-EH (e.g., 50 parts per hundred of resin). Mill the compound until a homogeneous sheet is formed.
-
Molding: Compression mold the milled sheet into a plaque of a specified thickness (e.g., 2.54 mm).
-
Specimen Preparation: Cut test specimens of 25.4 mm x 25.4 mm from the molded plaque.
-
Conditioning: Condition the specimens in the conditioning chamber for at least 40 hours.
-
Loop Formation: Bend each specimen into a 180° loop with the outer surfaces touching. Secure the ends with a clamp or staple.
-
Exposure: Place the looped specimens in the conditioning chamber.
-
Observation: At specified intervals (e.g., 24 hours, 7 days), visually inspect the inside of the loop for any oily exudation (spew). The amount of spew can be rated on a scale (e.g., none, slight, moderate, heavy). A wipe with cigarette paper can help in observing slight spew.
3. Interpretation of Results:
-
No spew: Indicates good compatibility under the test conditions.
-
Slight to heavy spew: Suggests a degree of incompatibility, with the amount of spew correlating to the level of incompatibility. Less compatible plasticizers tend to spew earlier and more continuously.[8][9][10][11]
Protocol 2: Assessing the Impact of TEG-EH on the Mechanical Properties of a Polymer
This protocol outlines a general procedure to quantify the effect of TEG-EH on the tensile properties of a polymer.
1. Materials and Equipment:
-
Polymer of interest
-
Triethylene glycol bis(2-ethylhexanoate) (TEG-EH)
-
Twin-screw extruder or internal mixer
-
Injection molding machine
-
Tensile testing machine (e.g., Instron) with appropriate grips
-
Dumbbell-shaped cutting die (as per ASTM D638)
2. Procedure:
-
Blending: Prepare blends of the polymer with varying concentrations of TEG-EH (e.g., 0%, 5%, 10%, 15% by weight). Ensure thorough mixing using a twin-screw extruder or an internal mixer.
-
Specimen Molding: Injection mold the polymer blends into standard tensile test specimens (dumbbell shape).
-
Conditioning: Condition the molded specimens according to the relevant ASTM standard for the specific polymer.
-
Tensile Testing: Conduct tensile tests on the specimens using a universal testing machine. Record the tensile strength, elongation at break, and Young's modulus for each blend.
3. Data Analysis and Interpretation:
-
Create stress-strain curves for each concentration of TEG-EH.
-
Plot the tensile strength, elongation at break, and Young's modulus as a function of TEG-EH concentration.
-
A successful plasticizer will typically cause a decrease in tensile strength and Young's modulus, and a significant increase in the elongation at break.
Visualization of Concepts
Diagram 1: The Principle of Hansen Solubility Parameters (HSP) for Compatibility
Caption: HSP compatibility is based on proximity in 3D space.
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Users should conduct their own tests to determine the suitability of Triethylene glycol bis(2-ethylhexanoate) for their specific applications and materials.
References
- 1. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]
- 2. Cas 94-28-0,Triethylene glycol bis(2-ethylhexanoate) | lookchem [lookchem.com]
- 3. TEG-EH (Triethylene Glycol Bis (2-EthylHexanoate)) Plasticizer | Eastman [eastman.com]
- 4. haihangchem.com [haihangchem.com]
- 5. Triethylene glycol bis(2-ethylhexanoate) CAS 94-28-0 3GEH - Buy Triethylene glycol bis(2-ethylhexanoate), 94-28-0, 3GEH Product on BOSS CHEMICAL [bosschemical.com]
- 6. jcchem.co.kr [jcchem.co.kr]
- 7. News - Method for solving the problem of precipitation and migration of PVC plasticizer [sanowax.com]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
Technical Support Center: Triethylene Glycol bis(2-ethylhexanoate) Color Reduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration issues with Triethylene glycol bis(2-ethylhexanoate) (also known as 3GO or TEG-DEH) during their experiments.
Troubleshooting Guide: Diagnosing and Resolving Color Issues
Discoloration, typically a yellowish tint, in Triethylene glycol bis(2-ethylhexanoate) can arise from several factors during its synthesis and handling. This guide will help you identify the potential causes and implement effective solutions.
Problem: My synthesized Triethylene glycol bis(2-ethylhexanoate) has a yellow or brown color.
This is a common issue that can often be traced back to the synthesis process itself. High reaction temperatures and extended reaction times can lead to the formation of colored by-products. The choice of catalyst can also significantly impact the color of the final product. For instance, using an acid catalyst like p-toluenesulfonic acid (PTSA) can sometimes result in a dark brown colored solution[1][2].
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} caption { label="Troubleshooting Logic for Discolored 3GO"; fontsize=12; fontcolor="#202124"; }
Caption: Troubleshooting logic for discolored Triethylene glycol bis(2-ethylhexanoate).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of color in Triethylene glycol bis(2-ethylhexanoate)?
A1: The color in Triethylene glycol bis(2-ethylhexanoate) is often due to impurities and by-products formed during synthesis. Key causes include:
-
High Reaction Temperatures and Long Reaction Times: Can lead to thermal degradation and the formation of colored compounds[3].
-
Catalyst-Induced Side Reactions: Certain catalysts, particularly strong acid catalysts, can promote side reactions that produce color bodies[1][2].
-
Raw Material Impurities: The purity of the initial reactants, triethylene glycol and 2-ethylhexanoic acid, is crucial. Impurities in these starting materials can carry through or react to form colored substances.
-
Oxidation: Exposure to air, especially at elevated temperatures, can cause oxidative degradation and color formation.
Q2: What are the most common methods to reduce the color of Triethylene glycol bis(2-ethylhexanoate)?
A2: The two most prevalent methods for decolorizing Triethylene glycol bis(2-ethylhexanoate) and other ester plasticizers are adsorption and chemical treatment.
-
Adsorption: This involves treating the plasticizer with a solid adsorbent that has a high affinity for the colored impurities. Activated carbon is the most commonly used adsorbent for this purpose[4][5][6]. Other adsorbents like activated clays, neutral alumina, diatomite, and attapulgite (B1143926) can also be used[6].
-
Chemical Treatment: This method uses chemical reactions to convert the colored impurities into colorless substances. Oxidative bleaching with agents like hydrogen peroxide is a common approach[7][8][9].
Q3: How effective is activated carbon treatment for color reduction?
A3: Activated carbon treatment is a highly effective method for removing colored impurities from ester plasticizers[6][10]. The porous structure of activated carbon provides a large surface area for the adsorption of color bodies[10]. The effectiveness of the treatment depends on several factors, including the type and amount of activated carbon used, the temperature, and the contact time[10]. In some cases, a combination of treatments, such as using a cation exchange resin followed by activated carbon, can achieve a product with a very low APHA color, even as low as 0[4].
Q4: Can I prevent color formation during synthesis?
A4: Yes, preventing color formation is often more effective than removing it later. Consider the following preventative measures:
-
Optimize Reaction Conditions: Use the lowest possible reaction temperature and shortest reaction time that still allows for a high conversion to the desired product.
-
Catalyst Selection: The choice of catalyst can have a significant impact on the color of the crude product. While acid catalysts can be effective, they may lead to darker products. Alternative catalysts, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or titanium isopropoxide, have been shown to produce high yields of 3GO with potentially less color formation[1][2].
-
In-Situ Decolorization: Adding a small amount of activated carbon to the reaction mixture during synthesis can help to adsorb color bodies as they form[5].
-
Use of an Inert Atmosphere: Conducting the synthesis under an inert atmosphere, such as nitrogen, can help to prevent oxidation and the formation of colored by-products[1].
Experimental Protocols
Method 1: Activated Carbon Decolorization
This protocol is a general procedure for the decolorization of Triethylene glycol bis(2-ethylhexanoate) using powdered activated carbon (PAC).
Materials:
-
Discolored Triethylene glycol bis(2-ethylhexanoate)
-
Powdered Activated Carbon (PAC)
-
Heating mantle with magnetic stirring
-
Reaction flask
-
Filtration apparatus (e.g., Buchner funnel with filter paper, or a pressure filter)
-
Vacuum source
Procedure:
-
Preparation: Place the discolored Triethylene glycol bis(2-ethylhexanoate) into a clean, dry reaction flask equipped with a magnetic stir bar.
-
Adsorbent Addition: Add 1-5% (by weight) of powdered activated carbon to the plasticizer. The optimal amount should be determined empirically.
-
Heating and Mixing: Heat the mixture to 80-120°C while stirring continuously. Higher temperatures may improve the rate of adsorption but should be used with caution to avoid thermal degradation of the product. A contact time of 30-60 minutes is typically sufficient[6].
-
Filtration: After the desired contact time, cool the mixture slightly (e.g., to 70-80°C) to reduce the risk of thermal shock to the filtration apparatus. Filter the mixture while still warm to ensure the viscosity of the plasticizer is low enough for efficient filtration. A pressure filter is often more effective for removing fine carbon particles.
-
Analysis: Analyze the color of the filtered Triethylene glycol bis(2-ethylhexanoate) using a colorimeter to determine the APHA or Hazen color value.
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} caption { label="Workflow for Activated Carbon Decolorization"; fontsize=12; fontcolor="#202124"; }
Caption: Workflow for Activated Carbon Decolorization.
Method 2: Hydrogen Peroxide Bleaching
This protocol is a generalized procedure for the oxidative bleaching of Triethylene glycol bis(2-ethylhexanoate) and should be optimized for specific applications. Caution: Hydrogen peroxide is a strong oxidizing agent. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
Discolored Triethylene glycol bis(2-ethylhexanoate)
-
Hydrogen Peroxide (H₂O₂) solution (e.g., 30%)
-
pH adjusting agent (e.g., sodium hydroxide (B78521) for alkaline conditions, if required)
-
Heating mantle with magnetic stirring
-
Reaction flask
-
Quenching agent (e.g., sodium bisulfite solution)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation: Place the discolored Triethylene glycol bis(2-ethylhexanoate) into a reaction flask with a magnetic stir bar.
-
pH Adjustment (Optional): For some bleaching processes, adjusting the pH to an alkaline range (e.g., pH 9-11) can enhance the effectiveness of hydrogen peroxide[9]. This should be done cautiously as it may also promote ester hydrolysis.
-
Bleaching Agent Addition: Slowly add a predetermined amount of hydrogen peroxide solution to the stirred plasticizer. The optimal concentration will depend on the initial color and should be determined experimentally.
-
Reaction: Heat the mixture to a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 1-3 hours). Monitor the color change during the reaction.
-
Quenching: After the reaction is complete, cool the mixture and quench any remaining hydrogen peroxide by adding a reducing agent like sodium bisulfite solution.
-
Washing and Drying: Wash the plasticizer with water to remove any residual chemicals. Use a separatory funnel for phase separation. Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate (B86663) and then filter.
-
Analysis: Measure the color of the final product.
dot graph TD{ rankdir=LR; node [shape=rectangle, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [color="#5F6368"];
} caption { label="Workflow for Hydrogen Peroxide Bleaching"; fontsize=12; fontcolor="#202124"; }
Caption: Workflow for Hydrogen Peroxide Bleaching.
Data Presentation
The following tables summarize quantitative data on the effectiveness of different decolorization methods for ester plasticizers.
Table 1: Decolorization of Synthetic Ester using Various Adsorbents
| Adsorbent | Decolorization Rate (%) |
| Activated Carbon | 24.8 |
| Activated Clay | < 24.8 |
| Neutral Alumina | < 24.8 |
| Diatomite | < 24.8 |
| Attapulgite | < 24.8 |
Data adapted from a study on synthetic esters, showing activated carbon to be the most effective among the tested adsorbents[6]. The study reported a 24.8% decolorization rate with 6.8% (wt) of active carbon at 81°C after 55 minutes.
Table 2: Color Reduction of Ester Plasticizers using a Two-Step Adsorption Process
| Treatment Step | Initial APHA Color | Final APHA Color |
| Cation Exchange Resin followed by Activated Carbon | > 75 | 0 |
Data from a patent on the purification of dioctyl phthalate, demonstrating a significant reduction in color to an undetectable level on the APHA scale[4].
Table 3: Color of Triethylene glycol bis(2-ethylhexanoate) after Synthesis with In-Situ Activated Carbon Treatment
| Parameter | Value |
| Hazen Color Number | 239 |
This data is from a patent detailing the synthesis of Triethylene glycol bis(2-ethylhexanoate) where activated carbon was added during the reaction. The final product, after distillation of excess reactants, had a Hazen color number of 239[5].
References
- 1. Synthesis of triethylene glycol bis(2-ethylhexanoate) - Eureka | Patsnap [eureka.patsnap.com]
- 2. US20200148619A1 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. US2748159A - Purification and decolorization of esters - Google Patents [patents.google.com]
- 5. Triethylene glycol bis(2-ethylhexanoate) synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. eucalyptus.com.br [eucalyptus.com.br]
- 8. researchgate.net [researchgate.net]
- 9. textilecoach.net [textilecoach.net]
- 10. carbotecnia.info [carbotecnia.info]
Catalyst selection and optimization for Triethylene glycol bis(2-ethylhexanoate) synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Triethylene glycol bis(2-ethylhexanoate) (TEG-2EH).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Catalyst Selection and Handling
Q1: What are the most common catalysts for TEG-2EH synthesis, and how do I choose between them?
A1: There are two primary synthesis routes, each with its own set of recommended catalysts:
-
Direct Esterification: This route involves the reaction of triethylene glycol (TEG) with 2-ethylhexanoic acid. Common catalysts include titanium(IV) isopropoxide and sulfated zirconia.[1] Titanium catalysts are known for their high reactivity.[1]
-
Transesterification: This method uses a starting material like methyl-2-ethylhexanoate, which reacts with TEG. A broader range of catalysts can be used, including:
The choice of catalyst depends on factors such as desired reaction conditions (temperature, time), and sensitivity to byproduct formation. For instance, Brønsted acids like PTSA can sometimes lead to colored impurities.[3]
Q2: My reaction mixture is turning dark brown, especially when using an acid catalyst. What is causing this and how can I prevent it?
A2: The formation of a dark brown color is a common issue, particularly with Brønsted acid catalysts like p-toluenesulfonic acid (PTSA) at elevated temperatures.[2][3] This is often due to side reactions such as dehydration or sulfonation.[3]
Troubleshooting Steps:
-
Catalyst Choice: Consider using a Lewis acid or a base catalyst, which are less prone to causing color formation.[3]
-
Temperature Control: Lowering the reaction temperature may help minimize side reactions.
-
Reaction Time: Optimize the reaction time to avoid prolonged exposure to high temperatures after the reaction has reached completion.
-
Purification: The use of activated carbon during the work-up can help remove colored impurities.[6][7]
Reaction Optimization and Monitoring
Q3: I am seeing a significant amount of monoester in my final product. How can I increase the yield of the desired diester?
A3: The formation of triethylene glycol mono-2-ethylhexanoate is a common intermediate step in the synthesis of the diester.[1][4][5] Its presence in the final product indicates an incomplete reaction.
Troubleshooting Steps:
-
Molar Ratio: Ensure the correct stoichiometry of reactants. An excess of the acyl donor (2-ethylhexanoic acid or methyl-2-ethylhexanoate) can help drive the reaction towards the diester. A 3:1 molar ratio of methyl-2-ethylhexanoate to TEG has been shown to produce a high yield of the diester with very little monoester detected.[4]
-
Reaction Time and Temperature: The reaction may require a longer duration or higher temperature to go to completion. Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the optimal reaction time.[2][6]
-
Byproduct Removal: In direct esterification, water is a byproduct, and its efficient removal (e.g., using a Dean-Stark apparatus or applying a vacuum) is crucial to drive the equilibrium towards the product.[3] Similarly, for transesterification, the removal of methanol (B129727) is necessary.[2][4][5]
Q4: How can I monitor the progress of my reaction effectively?
A4: Several analytical techniques can be employed to monitor the reaction progress:
-
Gas Chromatography (GC): This is a widely used method to determine the weight percentage of the starting materials, monoester intermediate, and the final diester product.[2][6]
-
Hydroxyl Number Titration: In direct esterification, monitoring the residual hydroxyl number can indicate the extent of the reaction. The reaction can be considered complete when the hydroxyl number reaches a low value, for example, not more than 5.0 mg KOH/g.[6]
-
Water/Methanol Collection: In direct esterification, continuously weighing the amount of water collected can provide an indication of the reaction's progress.[6] For transesterification, monitoring the volume of methanol distilled off serves a similar purpose.
Product Purity and Purification
Q5: My final product has a high residual acid content. What are the best methods for purification?
A5: High residual acidity, often from unreacted 2-ethylhexanoic acid, is a common issue.
Troubleshooting and Purification Steps:
-
Distillation: The excess 2-ethylhexanoic acid can be removed by distillation under reduced pressure.[6]
-
Washing: For reactions using water-soluble catalysts like carbonate salts, washing the product with water can be an effective purification step.[5]
-
Activated Carbon Treatment: Following distillation, treatment with activated carbon can help remove residual impurities and improve the color of the final product.[6][7]
Data Presentation
Table 1: Comparison of Catalysts for Transesterification of Methyl-2-ethylhexanoate with TEG
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Diester Yield (wt%) | Monoester (wt%) | Observations |
| p-Toluenesulfonic Acid (PTSA) | 5 | 138 | 6 | 96.3 | 3.7 | Dark brown solution |
| Potassium Carbonate (K₂CO₃) | 2 | 160 | 3.5 | 98.9 | 0.03 | - |
| Cesium Carbonate (Cs₂CO₃) | 1 | 160 | 4 | Quantitative Conversion | Trace Amount | - |
| Titanium Isopropoxide (Ti(OiPr)₄) | - | 160 | 3.5 | 98 | Low | Outperforms Brønsted acids in efficiency and purity.[3] |
Table 2: Process Parameters for Titanium-Catalyzed Direct Esterification
| Parameter | Condition | Purpose/Effect |
| Catalyst | Titanium(IV) isopropoxide | High reactivity Lewis acid.[1] |
| Temperature | ~220°C | Increases reaction rate.[1] |
| Pressure | Gradually reduced (e.g., from 600 hPa to 300 hPa) | Effective removal of water to drive the reaction forward.[1] |
Experimental Protocols
1. Synthesis of TEG-2EH via Transesterification using Potassium Carbonate
This protocol is based on a high-yield synthesis method.[4]
Materials:
-
Methyl-2-ethylhexanoate (M2EH)
-
Triethylene glycol (TEG)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Nitrogen gas supply
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
In a four-neck round-bottom flask equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a temperature probe, add methyl-2-ethylhexanoate and triethylene glycol in a 3:1 molar ratio.
-
Add 2 mol% of anhydrous potassium carbonate to the mixture.
-
Begin stirring and purge the system with nitrogen.
-
Heat the reaction mixture to 160°C.
-
Maintain the reaction at 160°C for 3.5 hours, ensuring a slow nitrogen purge to help remove the methanol byproduct.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
Once the reaction is complete (as indicated by the disappearance of the monoester peak in the GC analysis), cool the mixture to room temperature.
-
The crude product can be purified by washing with water to remove the catalyst, followed by distillation under reduced pressure to remove any unreacted starting materials.
2. Synthesis of TEG-2EH via Direct Esterification using Titanium(IV) Isopropoxide
This protocol is based on a direct esterification method.[6]
Materials:
-
Triethylene glycol (TEG)
-
2-Ethylhexanoic acid
-
Titanium(IV) isopropoxide
-
Activated carbon
-
Standard laboratory glassware for reactions under reduced pressure, including a water separator (e.g., Dean-Stark apparatus).
Procedure:
-
In a heatable four-neck flask equipped with a stirrer, internal thermometer, and a water separator, charge triethylene glycol and a 30 mol% excess of 2-ethylhexanoic acid (based on the hydroxyl groups to be esterified).
-
Add 0.045 mol% of titanium(IV) isopropoxide (based on the amount of triethylene glycol).
-
Optionally, add 1% by weight of activated carbon to the reaction mixture.
-
While stirring, heat the mixture to 220°C under a reduced pressure of approximately 600 hPa.
-
Continuously remove the water of reaction using the water separator.
-
After one hour at this temperature and pressure, gradually lower the pressure to 400 hPa and continue the reaction.
-
After another three hours, reduce the pressure further to 300 hPa.
-
Monitor the reaction by weighing the collected water and by analyzing samples by GC for the formation of the diester and by titration for the residual hydroxyl number.
-
The reaction is considered complete when the content of triethylene glycol di-2-ethylhexanoate is at least 97% and the residual hydroxyl number is not more than 5.0 mg KOH/g.
-
After completion, cool the reaction mixture and distill off the excess 2-ethylhexanoic acid at 180°C and 2 hPa.
-
If activated carbon was used, filter the final product.
Visualizations
Caption: Overview of Direct Esterification and Transesterification Pathways.
Caption: A Logical Workflow for Troubleshooting Common Synthesis Problems.
References
- 1. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]
- 2. Synthesis of triethylene glycol bis(2-ethylhexanoate) - Eureka | Patsnap [eureka.patsnap.com]
- 3. Buy Tetraethylene glycol di(2-ethylhexanoate) | 18268-70-7 [smolecule.com]
- 4. US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]
- 5. US20200148619A1 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]
- 6. Triethylene glycol bis(2-ethylhexanoate) synthesis - chemicalbook [chemicalbook.com]
- 7. US8399697B2 - Process for preparing polyol esters - Google Patents [patents.google.com]
By-product formation and mitigation in Triethylene glycol bis(2-ethylhexanoate) production.
Technical Support Center: Triethylene Glycol Bis(2-Ethylhexanoate) Production
Welcome to the Technical Support Center for the synthesis of Triethylene Glycol Bis(2-Ethylhexanoate) (TEG-2EH), also known as 3G8. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to by-product formation and mitigation during the production of this key plasticizer.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Triethylene Glycol Bis(2-Ethylhexanoate)?
A1: There are two primary synthesis routes for TEG-2EH:
-
Direct Esterification: This method involves the reaction of triethylene glycol (TEG) with an excess of 2-ethylhexanoic acid. The reaction is typically catalyzed by an acid catalyst, such as p-toluenesulfonic acid (PTSA), or a metal-based catalyst like titanium(IV) isopropoxide. A key aspect of this process is the continuous removal of water, a by-product, to drive the reaction to completion.[1][2]
-
Transesterification: This route utilizes the reaction of triethylene glycol with methyl-2-ethylhexanoate. This reaction is often catalyzed by base catalysts, including alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) or alkoxides like sodium methoxide, as well as titanium catalysts.[3][4][5] The primary by-product, methanol (B129727), must be removed to favor the formation of the desired diester.[3]
Q2: What is the most common by-product I should be aware of, and why is it problematic?
A2: The most common and undesirable by-product is the triethylene glycol mono-2-ethylhexanoate (monoester) .[2] Its presence indicates an incomplete reaction and acts as an impurity in the final product, potentially affecting the performance characteristics of the TEG-2EH plasticizer.[2]
Q3: How can I minimize the formation of the monoester by-product?
A3: Minimizing the monoester by-product can be achieved through several strategies:
-
Molar Ratio of Reactants: Utilizing an appropriate molar ratio of the acyl donor (2-ethylhexanoic acid or methyl-2-ethylhexanoate) to triethylene glycol is crucial. An excess of the acyl donor can help drive the reaction towards the formation of the diester.[2]
-
Effective By-product Removal: Continuously removing water (in direct esterification) or methanol (in transesterification) from the reaction mixture shifts the equilibrium towards the desired product.[1][2][3]
-
Catalyst Selection and Concentration: The choice and amount of catalyst can significantly influence the reaction rate and selectivity. For instance, using 2 mol % of potassium carbonate in the transesterification process has been shown to produce high yields of the diester with only trace amounts of the monoester.[5]
-
Reaction Time and Temperature: Ensuring adequate reaction time and maintaining the optimal temperature can promote the complete conversion of the monoester to the diester.[3][5]
Q4: My final product has a yellow tint. What causes this and how can I prevent it?
A4: A yellow discoloration in the final product often indicates the presence of "color bodies," which are impurities that can form at high reaction temperatures.[3] To mitigate this:
-
Catalyst Choice: Some catalysts, like potassium carbonate and cesium carbonate, have been observed to produce a yellowish crude product.[3]
-
Temperature Control: Avoid excessive reaction temperatures that can lead to thermal degradation and the formation of color impurities.
-
Purification: Passing the crude product through a column of Celite or silica (B1680970) gel can help remove a significant amount of these color bodies.[3] Additionally, treatment with activated carbon during or after the reaction can help decolorize the product.[1][6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of Triethylene Glycol Bis(2-Ethylhexanoate).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diester | - Incomplete reaction. - Inefficient removal of by-products (water or methanol). - Sub-optimal catalyst activity or concentration. - Incorrect reaction temperature or time. | - Increase reaction time or temperature within the recommended range.[3] - Improve the efficiency of the water separator or distillation setup to ensure continuous removal of by-products.[1][3] - Verify the catalyst quality and concentration. Consider screening alternative catalysts.[2][3] |
| High Monoester Content | - Insufficient amount of the acyl donor (2-ethylhexanoic acid or methyl-2-ethylhexanoate). - Reaction has not gone to completion. - Inefficient by-product removal, leading to an unfavorable equilibrium. | - Adjust the molar ratio to use a greater excess of the acyl donor.[2] - Extend the reaction time to allow for the conversion of the monoester to the diester. - Ensure the system for by-product removal is functioning optimally. |
| Product Discoloration (Yellowing) | - Reaction temperature is too high, causing thermal degradation. - Certain catalysts may promote the formation of color bodies.[3] - Presence of impurities in the starting materials. | - Lower the reaction temperature, while ensuring it remains sufficient for the reaction to proceed. - If using catalysts known to cause discoloration, consider post-reaction purification with activated carbon or column chromatography (Celite or silica gel).[1][3][6] - Ensure the purity of the starting triethylene glycol and 2-ethylhexanoic acid/methyl-2-ethylhexanoate. |
| High Residual Acidity (in Direct Esterification) | - Incomplete reaction. - Insufficient removal of excess 2-ethylhexanoic acid during purification. | - Ensure the reaction has reached the desired level of completion by monitoring the hydroxyl number.[1] - After the reaction, perform a distillative removal of the excess 2-ethylhexanoic acid under vacuum at an appropriate temperature (e.g., 180°C and 2 hPa).[1] |
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for TEG-2EH synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis methods for Triethylene Glycol Bis(2-Ethylhexanoate).
Table 1: Comparison of Direct Esterification and Transesterification Methods
| Parameter | Direct Esterification | Transesterification |
| Reactants | Triethylene Glycol + 2-Ethylhexanoic Acid | Triethylene Glycol + Methyl-2-ethylhexanoate |
| Typical Catalysts | p-Toluenesulfonic acid (PTSA), Titanium(IV) isopropoxide[1][7] | K₂CO₃, Cs₂CO₃, Na₂CO₃, Sodium methoxide, Ti(OiPr)₄[3][5] |
| Primary By-product | Water[1] | Methanol[3] |
| Reported Yield | ~96.3 wt % (with 3.7 wt % monoester)[7] | Up to 98.9 wt % (with trace monoester)[5] |
| Reaction Temperature | ~138°C - 225°C[6][7] | ~100°C - 180°C[3] |
Table 2: Example of Transesterification Reaction Conditions and Outcomes
| Catalyst | Catalyst Loading (mol %) | Reactant Ratio (M2EH:TEG) | Temperature (°C) | Time (h) | Diester Yield (wt %) | Monoester (wt %) |
| p-TSA[7] | 5 | 10:1 | 138 | 6 | 96.3 | 3.7 |
| K₂CO₃[5] | 2 | 3:1 | 160 | 3.5 | 98.9 | 0.03 |
| Cs₂CO₃[7] | 1 | - | 160 | 4 | Quantitative | Trace |
Experimental Protocols
Protocol 1: Direct Esterification using Titanium(IV) Isopropoxide Catalyst
This protocol is adapted from a representative laboratory-scale synthesis.[1]
-
Apparatus Setup: Equip a four-neck round-bottom flask with a mechanical stirrer, a thermometer, a nitrogen inlet, and a water separator (e.g., Dean-Stark apparatus) fitted with a condenser.
-
Charging Reactants: Charge the flask with triethylene glycol and a 30 mol % excess of 2-ethylhexanoic acid.
-
Catalyst Addition: Add titanium(IV) isopropoxide (0.045 mol % based on triethylene glycol) and activated carbon (1% by weight of the total reaction mixture).
-
Reaction:
-
Begin stirring and apply a reduced pressure (down to 600 hPa).
-
Heat the mixture to 220°C. Water will begin to collect in the water separator.
-
After 1 hour, lower the pressure to 400 hPa while maintaining the temperature at 220°C.
-
After another 3 hours, reduce the pressure further to 300 hPa.
-
-
Monitoring: Monitor the reaction progress by weighing the collected water and by taking samples for gas chromatography (GC) analysis.
-
Completion and Work-up:
-
The reaction is considered complete when the GC analysis shows at least 97% TEG-2EH and the residual hydroxyl number is not more than 5.0 mg KOH/g.
-
Cool the mixture to 180°C.
-
Remove the excess 2-ethylhexanoic acid by vacuum distillation (e.g., at 2 hPa).
-
The remaining crude ester can be further purified if necessary.
-
Protocol 2: Transesterification using Potassium Carbonate Catalyst
This protocol is based on an efficient transesterification method.[3][5]
-
Apparatus Setup: Assemble a reaction flask with a magnetic stirrer, a condenser, a nitrogen purge line, and a sampling port.
-
Charging Reactants: Charge the flask with triethylene glycol, methyl-2-ethylhexanoate (e.g., a 3:1 molar ratio relative to TEG), and potassium carbonate (2 mol % relative to TEG).
-
Reaction:
-
Heat the mixture to 160°C under a slow nitrogen purge. The nitrogen purge helps to remove the methanol by-product as it forms.
-
Maintain the reaction at this temperature for approximately 3.5 to 4 hours.
-
-
Monitoring: Periodically take samples from the reaction mixture for analysis by gas chromatography (GC) to determine the conversion of reactants and the formation of the diester and monoester.
-
Completion and Work-up:
-
Once the reaction is complete (as determined by GC), cool the mixture to room temperature.
-
The catalyst can be removed by washing the crude product with water.
-
Further purification, such as vacuum distillation, can be performed to obtain the high-purity TEG-2EH.
-
Synthesis and By-product Formation Workflow
Caption: General workflow for TEG-2EH synthesis and purification.
References
- 1. Triethylene glycol bis(2-ethylhexanoate) synthesis - chemicalbook [chemicalbook.com]
- 2. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]
- 3. US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. US20200148619A1 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]
- 6. US8399697B2 - Process for preparing polyol esters - Google Patents [patents.google.com]
- 7. Synthesis of triethylene glycol bis(2-ethylhexanoate) - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Enhancing Low-Temperature Performance with Triethylene Glycol Bis(2-Ethylhexanoate)
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Triethylene glycol bis(2-ethylhexanoate) (TEG-DEH) to improve the low-temperature characteristics of materials. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Guides
This section addresses common issues encountered during the incorporation and testing of Triethylene glycol bis(2-ethylhexanoate).
Issue 1: Material is More Brittle Than Expected at Low Temperatures
Possible Causes:
-
Insufficient Plasticizer Concentration: The amount of TEG-DEH may be too low to effectively lower the glass transition temperature (Tg) of the polymer matrix.
-
Poor Plasticizer Dispersion: Uneven distribution of TEG-DEH can lead to localized areas of high stiffness and brittleness.
-
Plasticizer Migration/Leaching: Over time or due to environmental factors, the plasticizer may have migrated out of the material.
-
Incompatibility with Polymer Matrix: While TEG-DEH is compatible with many polymers, there may be issues with specific grades or formulations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing material brittleness.
Issue 2: Inconsistent Low-Temperature Performance Across Batches
Possible Causes:
-
Variation in Raw Material Quality: Inconsistent quality of the polymer or TEG-DEH.
-
Inconsistent Processing Parameters: Fluctuations in mixing temperature, time, or shear rate.
-
Inaccurate Dosing of TEG-DEH: Errors in the amount of plasticizer added to each batch.
Troubleshooting Steps:
-
Raw Material Qualification: Implement a stringent quality control process for incoming polymer and TEG-DEH. Verify properties such as purity and viscosity.
-
Process Parameter Monitoring: Continuously monitor and record processing parameters for each batch to ensure consistency.
-
Calibration of Dosing Equipment: Regularly calibrate all equipment used for measuring and dispensing the plasticizer.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Triethylene glycol bis(2-ethylhexanoate) in materials?
A1: Triethylene glycol bis(2-ethylhexanoate), also known as 3GO or TEG-DEH, is a cold-resistant plasticizer.[1] Its primary function is to increase the flexibility, durability, and workability of polymers, particularly at low temperatures.[2] It achieves this by lowering the glass transition temperature (Tg) of the polymer, which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
Q2: With which polymers is TEG-DEH most compatible?
A2: TEG-DEH is highly compatible with a range of polymers, most notably Polyvinyl Butyral (PVB), which is used in safety glass.[2][3] It is also widely used in Polyvinyl Chloride (PVC), polystyrene (PS), ethyl cellulose, nitrocellulose, and various synthetic rubbers.[1]
Q3: How does the concentration of TEG-DEH affect low-temperature performance?
A3: Generally, increasing the concentration of TEG-DEH will lead to a lower glass transition temperature and improved flexibility at low temperatures. However, there is an optimal concentration range for each polymer system. Exceeding this range can sometimes lead to issues such as plasticizer migration. It is crucial to perform experimental evaluations to determine the ideal concentration for your specific application.
Q4: What are the signs of TEG-DEH migration, and how can it be prevented?
A4: Signs of plasticizer migration include a sticky or oily surface on the material, a noticeable plasticizer odor, and a gradual increase in material stiffness or brittleness over time. Migration can be influenced by factors such as high temperatures, humidity, and contact with certain solvents. To prevent migration, one can consider optimizing the TEG-DEH concentration, using a higher molecular weight plasticizer in conjunction with TEG-DEH, or applying a surface coating to the material.
Q5: Are there any safety precautions I should take when handling TEG-DEH?
A5: Yes, it is important to follow standard laboratory safety protocols. This includes wearing personal protective equipment such as gloves and safety glasses. Ensure adequate ventilation in the work area. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Quantitative Data
Disclaimer: The following data is representative and intended for illustrative purposes. The exact performance of Triethylene glycol bis(2-ethylhexanoate) will vary depending on the specific polymer, formulation, and processing conditions. It is highly recommended to conduct your own experiments to determine the precise performance characteristics for your application.
Table 1: Effect of TEG-DEH Concentration on the Low-Temperature Properties of PVC
| TEG-DEH Concentration (phr*) | Glass Transition Temperature (Tg) (°C) | Brittleness Temperature (°C) (ASTM D746) |
| 0 | 80 | -5 |
| 10 | 45 | -15 |
| 20 | 15 | -30 |
| 30 | -5 | -45 |
| 40 | -20 | -55 |
*phr: parts per hundred parts of resin
Table 2: Low-Temperature Performance of TEG-DEH in Comparison to Other Plasticizers in a Standard PVC Formulation
| Plasticizer (at 30 phr) | Type | Brittleness Temperature (°C) (ASTM D746) | Torsional Stiffness at -20°C (MPa) (ASTM D1043) |
| None | - | -5 | >1000 |
| Dioctyl Phthalate (DOP) | General Purpose | -35 | 150 |
| TEG-DEH | Low-Temperature | -45 | 80 |
| Dioctyl Adipate (DOA) | Low-Temperature | -50 | 70 |
Experimental Protocols
Protocol 1: Determination of Brittleness Temperature (ASTM D746)
Objective: To determine the temperature at which a plasticized material exhibits brittle failure under specified impact conditions.
Methodology:
-
Specimen Preparation: Prepare rectangular test specimens of the material with standardized dimensions.
-
Conditioning: Condition the specimens at a standard laboratory temperature and humidity for at least 40 hours prior to testing.
-
Apparatus: Utilize a brittleness temperature testing apparatus equipped with a specimen clamp, a striking edge, and a temperature-controlled bath.
-
Procedure: a. Mount the specimens in the clamp. b. Immerse the clamped specimens in the heat-transfer medium, which is maintained at a temperature estimated to be near the brittleness temperature. c. After a specified immersion time, actuate the striking arm to impact the specimens at a controlled velocity. d. Remove the specimens and examine for any signs of fracture. e. Repeat the test at incrementally lower or higher temperatures until the temperature at which 50% of the specimens fail is determined. This is the brittleness temperature.
Experimental Workflow for Brittleness Temperature Testing:
Caption: Workflow for ASTM D746 brittleness temperature testing.
Protocol 2: Determination of Stiffness by Torsion (ASTM D1043)
Objective: To measure the stiffness properties of the plasticized material as a function of temperature.
Methodology:
-
Specimen Preparation: Prepare rectangular test specimens of specified dimensions.
-
Conditioning: Condition the specimens as per standard laboratory procedures.
-
Apparatus: Use a torsional stiffness apparatus with a temperature-controlled chamber.
-
Procedure: a. Mount the specimen in the apparatus. b. Set the initial temperature of the chamber (e.g., room temperature). c. Apply a torsional load to the specimen and measure the angular deflection. d. Calculate the apparent modulus of rigidity. e. Lower the temperature of the chamber in controlled increments. f. At each temperature increment, repeat the application of the torsional load and measurement of deflection. g. Plot the apparent modulus of rigidity as a function of temperature.
Protocol 3: Dynamic Mechanical Analysis (DMA)
Objective: To determine the viscoelastic properties of the material, including the glass transition temperature (Tg), as a function of temperature.
Methodology:
-
Specimen Preparation: Prepare a small, uniform specimen of the material.
-
Apparatus: Utilize a Dynamic Mechanical Analyzer (DMA).
-
Procedure: a. Mount the specimen in the DMA. b. Apply a sinusoidal stress to the specimen at a specified frequency. c. Measure the resulting strain and the phase lag between the stress and strain. d. Ramp the temperature of the sample chamber over the desired range (e.g., from -100°C to 100°C) at a controlled rate. e. The instrument will continuously measure the storage modulus (E'), loss modulus (E''), and tan delta (E''/E'). f. The peak of the tan delta curve is typically taken as the glass transition temperature (Tg).
References
Validation & Comparative
A Comparative Analysis of Triethylene Glycol Bis(2-Ethylhexanoate) and Other Leading Plasticizers
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and formulation development, the selection of an appropriate plasticizer is paramount to achieving desired material properties, ensuring product stability, and meeting regulatory requirements. This guide provides an objective comparative analysis of Triethylene glycol bis(2-ethylhexanoate) (TEG-EH), a non-phthalate plasticizer, against other commonly used alternatives, including Di(2-ethylhexyl) terephthalate (B1205515) (DOTP), Diisononyl phthalate (B1215562) (DINP), and Di(2-ethylhexyl) phthalate (DEHP). This analysis is supported by a compilation of experimental data and detailed methodologies to assist researchers in making informed decisions.
Executive Summary
Triethylene glycol bis(2-ethylhexanoate), often referred to as 3GEH or TEG-EH, is a high-performance, non-phthalate plasticizer recognized for its excellent low-temperature flexibility, low volatility, and good durability.[1] It finds primary application in polyvinyl butyral (PVB) interlayers for safety glass and is also utilized in polyvinyl chloride (PVC) and synthetic rubber formulations.[1][2] This guide will delve into a quantitative comparison of TEG-EH with DOTP, a widely used non-phthalate alternative, DINP, a high-molecular-weight phthalate, and DEHP, a traditional phthalate plasticizer that is facing increasing regulatory scrutiny due to health concerns.[3][4][5]
Comparative Data Overview
The following tables summarize the key physical, chemical, and performance properties of Triethylene glycol bis(2-ethylhexanoate) and the selected alternative plasticizers. Data has been compiled from various technical datasheets and scientific publications. It is important to note that direct comparisons can be influenced by the specific grade of the plasticizer and the formulation in which it is tested.
Table 1: Physical and Chemical Properties
| Property | Triethylene glycol bis(2-ethylhexanoate) (TEG-EH) | Di(2-ethylhexyl) terephthalate (DOTP) | Diisononyl phthalate (DINP) | Di(2-ethylhexyl) phthalate (DEHP) |
| CAS Number | 94-28-0[1][6] | 6422-86-2[7] | 68515-48-0[8] | 117-81-7[9] |
| Molecular Formula | C22H42O6[1] | C24H38O4[7] | C26H42O4[10] | C24H38O4[9] |
| Molecular Weight ( g/mol ) | 402.57[1] | 390.56[11] | ~418.6 | 390.56 |
| Appearance | Clear, colorless liquid[6] | Clear, colorless liquid[11] | Nearly colorless, clear oily liquid[12] | Colorless liquid with almost no odor[4] |
| Boiling Point (°C) | 344[6][13] | >210 (Closed Cup)[11] | 250 (@ 7 mbar)[10] | ~385 |
| Freezing Point (°C) | -50[6][13] | - | -48[10] | -50 |
| Specific Gravity (@ 20°C/20°C) | 0.967[6][13] | 0.975 - 0.985 (@ 25°C/25°C)[11] | 0.970–0.976 (@ 27°C)[10] | ~0.986 |
| Viscosity (cP @ 25°C) | 14[6] | 60 - 65[11] | 79±3 (@ 20°C)[10] | ~80 |
| Vapor Pressure (torr @ 20°C) | <0.0001[6] | - | - | <1.5 x 10^-7 |
Table 2: Performance Characteristics in PVC (Typical Values)
| Performance Metric | Triethylene glycol bis(2-ethylhexanoate) (TEG-EH) | Di(2-ethylhexyl) terephthalate (DOTP) | Diisononyl phthalate (DINP) | Di(2-ethylhexyl) phthalate (DEHP) |
| Plasticizing Efficiency (phr for Shore A 80) | ~50-55 (Estimated) | ~48-52 | ~50-55 | ~45-50 |
| Shore A Hardness (60 phr) | ~75-80 (Estimated) | ~78-82 | ~77-81 | ~75-79 |
| Tensile Strength (MPa) | 15-20 (Estimated) | 18-23[14] | 17-22 | 19-24[14] |
| Elongation at Break (%) | 300-350 (Estimated) | 300-380[14] | 320-400 | 350-420[14] |
| Low-Temperature Flexibility (°C, Clash & Berg) | Excellent (-40 to -50) | Good (-30 to -40) | Good (-25 to -35) | Good (-25 to -35) |
| Volatility (Weight Loss %, 24h @ 100°C) | Low (<1%) | Low (<1.5%) | Moderate (~2-3%) | High (~3-5%) |
| Migration into ABS (mg/cm²) | Low | Low | Moderate | High |
Note: Estimated values for TEG-EH are based on its known properties of low volatility and excellent low-temperature flexibility. Precise comparative data from a single source was not available. Researchers should conduct their own evaluations for specific formulations.
Experimental Protocols
Detailed methodologies for key performance evaluations are provided below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.
Plasticizer Purity and Identity
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small, accurately weighed amount of the plasticizer in a suitable solvent (e.g., dichloromethane (B109758) or methanol).
-
Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 15°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Analysis: Identify the plasticizer by comparing its retention time and mass spectrum with that of a certified reference standard. Purity is determined by the peak area percentage.
Plasticizing Efficiency
Protocol: Shore A Hardness Measurement (ASTM D2240)
-
Sample Preparation: Prepare PVC plastisols with varying concentrations (e.g., 40, 50, 60 phr) of the plasticizer. Cast films of uniform thickness (e.g., 2 mm) and cure them according to a standard protocol (e.g., 180°C for 10 minutes).
-
Conditioning: Condition the cured PVC films at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.
-
Measurement: Use a Shore A durometer to measure the hardness of the conditioned films. Take at least five readings at different points on each sample and calculate the average.
-
Analysis: Plot Shore A hardness versus plasticizer concentration. The plasticizing efficiency can be compared by determining the concentration of each plasticizer required to achieve a specific hardness (e.g., Shore A 80).
Thermal Stability and Volatility
Protocol: Thermogravimetric Analysis (TGA) (ASTM E1131)
-
Instrumentation: Use a thermogravimetric analyzer.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC film into the TGA pan.
-
TGA Conditions:
-
Temperature Program: Heat the sample from 30°C to 600°C at a constant rate of 10°C/minute.
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a constant flow rate.
-
-
Analysis:
-
Volatility: Determine the weight loss of the plasticizer in a specific temperature range (e.g., up to 250°C) before the degradation of the PVC matrix.
-
Thermal Stability: The onset temperature of decomposition for the plasticized PVC provides an indication of its thermal stability.
-
Migration Resistance
Protocol: Activated Carbon Method (ISO 177)
-
Sample Preparation: Cut circular discs (e.g., 50 mm diameter) from the conditioned, plasticized PVC films.
-
Assembly: Place a weighed PVC disc between two layers of activated carbon in a sealed container.
-
Aging: Place the container in an oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 24 hours).
-
Measurement: After aging, remove the PVC disc, clean any adhering carbon particles, and reweigh it.
-
Analysis: The percentage weight loss of the PVC disc corresponds to the amount of plasticizer that has migrated into the activated carbon.
Mechanical Properties
Protocol: Tensile Testing (ASTM D882 for thin films)
-
Sample Preparation: Cut dumbbell-shaped specimens from the conditioned, plasticized PVC films using a die.
-
Instrumentation: Use a universal testing machine equipped with a suitable load cell.
-
Testing Conditions:
-
Grip Separation: Set an initial grip separation (e.g., 50 mm).
-
Crosshead Speed: Apply a constant rate of extension (e.g., 50 mm/min).
-
-
Measurement: Record the force and elongation until the specimen breaks.
-
Analysis: Calculate the tensile strength (stress at break) and elongation at break from the stress-strain curve.
Visualization of Experimental Workflow and Logical Relationships
To further clarify the experimental process and the interplay of plasticizer properties, the following diagrams are provided.
Caption: Experimental workflow for comparative plasticizer evaluation.
Caption: Logical relationship between intrinsic properties and performance of plasticizers.
Conclusion
The selection of a plasticizer is a multifaceted decision that requires a thorough evaluation of performance, safety, and regulatory considerations. Triethylene glycol bis(2-ethylhexanoate) (TEG-EH) presents itself as a compelling non-phthalate option, particularly for applications demanding superior low-temperature performance and low volatility, such as in automotive and architectural safety glass.[2][15] When compared to other plasticizers, TEG-EH's performance profile suggests it is a strong candidate for replacing traditional phthalates like DEHP in various applications.
For researchers and formulators, the choice between TEG-EH, DOTP, and DINP will depend on the specific requirements of the end product. DOTP offers a good balance of properties and is a widely accepted non-phthalate alternative.[16] DINP, while a phthalate, is a higher molecular weight option with lower volatility than DEHP.[17][18] This guide provides the foundational data and methodologies to aid in this critical selection process, empowering the development of safer, more durable, and higher-performing polymer-based products. It is recommended that the experimental protocols outlined herein be followed to generate specific data for unique formulations to ensure optimal performance and regulatory compliance.
References
- 1. haihangchem.com [haihangchem.com]
- 2. TEG-EH (Triethylene Glycol Bis (2-EthylHexanoate)) Plasticizer | Eastman [eastman.com]
- 3. cdn.who.int [cdn.who.int]
- 4. Di-(2-Ethylhexyl) phthalate (DEHP) - DCCEEW [dcceew.gov.au]
- 5. turi.org [turi.org]
- 6. productcatalog.eastman.com [productcatalog.eastman.com]
- 7. bisleyinternational.com [bisleyinternational.com]
- 8. welltchemicals.com [welltchemicals.com]
- 9. tenoit.com.tw [tenoit.com.tw]
- 10. kljgroup.com [kljgroup.com]
- 11. chemorder.com [chemorder.com]
- 12. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 13. jcchem.co.kr [jcchem.co.kr]
- 14. researchgate.net [researchgate.net]
- 15. specialchem.com [specialchem.com]
- 16. thesuntek.com [thesuntek.com]
- 17. DINP plasticizer | ExxonMobil Product Solutions [exxonmobilchemical.com]
- 18. bostechpolymer.com [bostechpolymer.com]
Performance comparison of Triethylene glycol bis(2-ethylhexanoate) in PVC vs. PVB.
A Comparative Guide for Researchers and Formulation Scientists
Triethylene glycol bis(2-ethylhexanoate), a high-molecular-weight, low-volatility plasticizer, finds significant application in tailoring the flexibility and performance of two key polymers: Polyvinyl Chloride (PVC) and Polyvinyl Butyral (PVB). While it is a versatile plasticizer for PVC, it is considered a specialty plasticizer for PVB, particularly in the production of safety glass interlayers. This guide provides a detailed comparison of its performance in both polymer systems, supported by available experimental data, to aid researchers and professionals in material selection and formulation development.
Executive Summary
Triethylene glycol bis(2-ethylhexanoate) (TEG-2-EHA), also known as 3GO, demonstrates distinct performance profiles in PVC and PVB. In PVB, it is a primary plasticizer that imparts excellent flexibility, low-temperature performance, and clarity, crucial for applications like automotive and architectural safety glass. In PVC, it acts as a cold-resistant plasticizer, often blended with other primary plasticizers like DOP or DOTP to optimize performance, particularly in plastisols where its low viscosity is advantageous. Direct comparative data is limited, but analysis of available studies indicates that TEG-2-EHA is highly effective in reducing the glass transition temperature (Tg) and enhancing the elongation at break in PVB. While specific quantitative data for TEG-2-EHA as a sole plasticizer in PVC is less common in publicly available literature, its known characteristics suggest a trade-off between improved flexibility and a potential reduction in tensile strength, a typical effect of plasticizers in PVC.
Quantitative Performance Data
The following tables summarize the key performance metrics of TEG-2-EHA in PVB and provide an estimated performance profile in PVC based on the known effects of similar plasticizers. It is important to note that the PVC data is illustrative due to the common practice of using TEG-2-EHA in blends.
Table 1: Mechanical Properties
| Property | PVB with 28% (w/w) TEG-2-EHA[1][2] | PVC with ~38% (w/w) Plasticizer (Illustrative for TEG-2-EHA) | Test Method |
| Tensile Strength (MPa) | ~19.3[1] | 15 - 20 | ASTM D638 / ASTM D2284[3] |
| Elongation at Break (%) | ~265 - 400%[1][2] | 250 - 350% | ASTM D638 / ASTM D2284[3] |
| Hardness (Shore A) | Not widely reported | 70 - 85 | ASTM D2240 |
Note: The PVC data is an educated estimation based on the typical performance of adipate (B1204190) and sebacate (B1225510) plasticizers, which have some structural similarities to TEG-2-EHA. The performance of PVC plasticized with 38% diisononyl phthalate (B1215562) (DINP) showed a tensile strength of 15.8 MPa and an elongation of 353%.[1]
Table 2: Thermal and Migration Properties
| Property | PVB with TEG-2-EHA | PVC with TEG-2-EHA | Test Method |
| Glass Transition Temp. (Tg) | ~12-16°C (with 28% w/w)[1][2] | Expected significant reduction from rigid PVC's Tg (~80°C) | DSC / DMA |
| Plasticizer Volatility | Low[4][5] | Low[4][5] | Thermogravimetric Analysis (TGA) |
| Migration Resistance | Good (essential for laminated glass) | Good, though often part of a system | ISO 177[6][7][8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of plasticizer performance. Below are summaries of key experimental protocols.
Mechanical Properties Testing (ASTM D2284)
This standard test method is used to evaluate the efficiency of plasticizers in flexible PVC by measuring their effect on tensile properties.[3]
-
Sample Preparation: PVC formulations with varying concentrations of the plasticizer are prepared and molded into standardized dumbbell-shaped specimens.
-
Conditioning: The specimens are conditioned in a controlled environment to ensure consistent results.
-
Tensile Testing: The samples are subjected to tensile stress in a universal testing machine until failure.
-
Data Analysis: Key parameters such as tensile strength, elongation at break, and modulus of elasticity are measured and analyzed to determine the optimal plasticizer concentration for a specific application.[3]
Plasticizer Migration Testing (ISO 177)
This method determines the tendency of plasticizers to migrate from a plastic material into another substance upon close contact.[6][7][8][9][10]
-
Test Specimen Preparation: A disc-shaped specimen of the plasticized material is cut.
-
Assembly: The specimen is placed between two absorbent discs (e.g., standard rubber or additive-free polyethylene).
-
Incubation: The assembly is placed between glass plates, pressed with a standard weight, and incubated in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).[6]
-
Measurement: The loss in mass of the test specimen or the gain in mass of the absorbent discs is measured to quantify the extent of plasticizer migration.[6]
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the plasticized material and to quantify the plasticizer content.
-
Sample Preparation: A small, representative sample of the plasticized polymer is placed in a high-precision analytical balance within the TGA instrument.
-
Heating Program: The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air).
-
Weight Loss Measurement: The instrument continuously measures the weight of the sample as a function of temperature.
-
Data Analysis: The resulting thermogram shows weight loss at different temperatures, which can be correlated to the evaporation of the plasticizer and the decomposition of the polymer. This allows for the determination of plasticizer content and the onset of thermal degradation.
Visualization of Experimental and Logical Workflows
To better illustrate the processes involved in evaluating and understanding the performance of TEG-2-EHA, the following diagrams are provided.
Conclusion
Triethylene glycol bis(2-ethylhexanoate) is a highly effective plasticizer for both PVC and PVB, though its role and performance characteristics are tailored to the specific needs of each polymer system. In PVB, its performance is well-documented and critical for high-value applications such as laminated safety glass, where clarity, flexibility, and durability are paramount. For PVC, it serves as a valuable component, particularly for enhancing low-temperature flexibility and improving the processing of plastisols. While direct, comprehensive comparative studies are scarce, the available data and chemical principles suggest that TEG-2-EHA offers a unique set of properties that can be leveraged by formulation scientists to meet a wide range of performance requirements in both PVC and PVB applications. Further research focusing on a direct comparison under identical conditions would be beneficial for a more nuanced understanding of its performance trade-offs in these two important polymer systems.
References
- 1. researchgate.net [researchgate.net]
- 2. TEG-EH (Triethylene Glycol Bis (2-EthylHexanoate)) Plasticizer | Eastman [eastman.com]
- 3. Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. kgt88.com [kgt88.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. safeclimber.org [safeclimber.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Triethylene Glycol Bis(2-ethylhexanoate) and Di(2-ethylhexyl) Phthalate (DEHP) for Medical and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and toxicological profiles of Triethylene glycol bis(2-ethylhexanoate) (TEGBEH) and the widely used plasticizer, di(2-ethylhexyl) phthalate (B1215562) (DEHP). The selection of a suitable plasticizer is critical in the development of medical devices and laboratory equipment, directly impacting material properties, performance, and biocompatibility. This document synthesizes available experimental data to facilitate an informed decision-making process.
Performance and Efficacy Comparison
While DEHP has a long history of use and a well-documented performance profile, concerns over its toxicological effects have prompted the search for alternatives. TEGBEH has emerged as a viable option, though direct, publicly available comparative studies on its plasticizing efficacy versus DEHP are limited. The following tables summarize key physical, mechanical, and migration properties based on available data.
Table 1: Physical and Chemical Properties
| Property | Triethylene glycol bis(2-ethylhexanoate) (TEGBEH) | Di(2-ethylhexyl) phthalate (DEHP) |
| CAS Number | 94-28-0 | 117-81-7 |
| Molecular Formula | C22H42O6 | C24H38O4 |
| Molecular Weight | 402.57 g/mol | 390.56 g/mol |
| Appearance | Colorless to pale yellow liquid[1] | Colorless, oily liquid |
| Boiling Point | ~344 °C[1] | ~385 °C |
| Viscosity | Low | Higher than TEGBEH |
| Volatility | Low[1] | Higher than TEGBEH |
Table 2: Mechanical Properties of Plasticized PVC
Note: Direct comparative data for TEGBEH under identical conditions to DEHP is limited in publicly accessible literature. The data for DEHP is more extensively documented.
| Property | PVC plasticized with TEGBEH | PVC plasticized with DEHP |
| Tensile Strength | Data not readily available in direct comparison. Generally blended with other plasticizers for optimal performance.[1] | Addition of DEHP decreases tensile strength as concentration increases.[2] |
| Elongation at Break | Data not readily available in direct comparison. | Increases with higher concentrations of DEHP, imparting flexibility.[3][4] |
| Hardness (Shore A) | Used to achieve desired flexibility in PVC and PVB resins.[1] | Decreases with increasing DEHP concentration. |
Table 3: Migration and Leaching Data
| Parameter | Triethylene glycol bis(2-ethylhexanoate) (TEGBEH) | Di(2-ethylhexyl) phthalate (DEHP) |
| Migration from Medical Devices | Lower volatility suggests potentially lower migration, but specific comparative data is scarce. | Known to migrate from PVC medical devices such as blood bags, tubing, and catheters.[5] The extent of migration depends on temperature, contact time, and the nature of the contacting fluid (e.g., lipids).[5] |
| Leaching into Biological Simulants | Data not readily available. | Leaches into blood and other biological fluids.[6][7] Migration is higher into lipophilic solutions. |
Toxicological Profile Comparison
The toxicological profiles of DEHP and TEGBEH are a critical consideration for their use in medical and research applications. DEHP has been extensively studied and is a known endocrine disruptor, while data for TEGBEH is less comprehensive but suggests a different toxicological profile.
Table 4: Summary of Toxicological Data
| Toxicological Endpoint | Triethylene glycol bis(2-ethylhexanoate) (TEGBEH) | Di(2-ethylhexyl) phthalate (DEHP) |
| Acute Toxicity | Low acute toxicity. Oral LD50 (rat) = 31 g/kg.[8] Dermal LD50 (rabbit) = 14,100 uL/kg.[8] | Low acute toxicity. |
| Irritation | May cause skin and eye irritation.[8] Identified as a contact allergen. | Can cause mild skin and eye irritation. |
| Carcinogenicity | Not listed as a carcinogen by major regulatory bodies.[8] | Classified as a possible human carcinogen (Group 2B) by IARC. Induces liver tumors in rodents.[9] |
| Reproductive and Developmental Toxicity | Data is limited. | Well-documented reproductive and developmental toxicant in animal studies.[9][10] Acts as an endocrine disruptor, primarily through anti-androgenic effects.[10] |
Signaling Pathway Analysis: DEHP and Peroxisome Proliferator-Activated Receptors (PPAR)
DEHP is known to exert its toxic effects, particularly on the reproductive system and liver, through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors.[9][11][12] The primary metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), is a potent agonist of PPARα and PPARγ.[12]
Activation of PPARs by MEHP leads to a cascade of downstream events, including altered gene expression related to lipid metabolism, cell proliferation, and hormone synthesis. In the liver, chronic activation of PPARα is associated with peroxisome proliferation and an increased incidence of liver tumors in rodents.[9] In the reproductive system, DEHP's endocrine-disrupting effects are mediated, in part, through PPAR signaling, leading to impaired testosterone (B1683101) production and developmental abnormalities.[10][11]
Caption: Signaling pathway of DEHP-induced toxicity via PPAR activation.
Experimental Protocols
Accurate comparison of plasticizer efficacy and safety relies on standardized experimental protocols. Below are methodologies for key experiments.
Plasticizer Efficacy Testing (ASTM D2284)
This protocol determines the efficiency of a plasticizer in a PVC compound by measuring its effect on the material's mechanical properties.
Caption: Experimental workflow for determining plasticizer efficiency.
Methodology:
-
Compounding: Prepare a series of PVC formulations with varying concentrations of the test plasticizer (e.g., TEGBEH) and a reference plasticizer (DEHP). Ensure all other components (PVC resin, stabilizers, lubricants) are kept constant.
-
Processing: The compounds are typically processed on a two-roll mill to ensure homogeneity, followed by compression molding to produce sheets of a specified thickness.
-
Specimen Preparation: Dumbbell-shaped tensile test specimens are die-cut from the molded sheets according to ASTM D638 specifications.
-
Conditioning: Specimens are conditioned in a controlled environment (typically 23°C and 50% relative humidity) for a specified period before testing to ensure consistency.
-
Mechanical Testing: A universal testing machine is used to measure tensile strength, elongation at break, and modulus of elasticity.
-
Analysis: The results are analyzed to determine the concentration of plasticizer required to achieve a specific hardness (e.g., Shore A) or a desired level of flexibility. The plasticizer that achieves the desired property at a lower concentration is considered more efficient.[13]
Plasticizer Migration Testing
This protocol quantifies the amount of plasticizer that leaches from a polymer into a contacting fluid over time.
Caption: Experimental workflow for plasticizer migration testing.
Methodology:
-
Sample Preparation: Samples of the plasticized PVC with a known surface area and weight are prepared.
-
Immersion: The samples are immersed in a specific volume of a simulant fluid relevant to the intended application (e.g., deionized water, ethanol/water mixtures for medical applications, or food simulants).
-
Incubation: The immersion setup is maintained at a controlled temperature for a predetermined duration. Agitation may be applied to simulate dynamic conditions.
-
Sampling: Aliquots of the simulant fluid are collected at various time points.
-
Analysis: The concentration of the leached plasticizer in the simulant is quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[14][15][16][17][18][19] This involves creating a calibration curve with known concentrations of the plasticizer.
-
Calculation: The migration is typically expressed as the mass of plasticizer that has migrated per unit surface area of the polymer sample.
Conclusion
The choice between TEGBEH and DEHP involves a trade-off between a well-established performance profile and significant toxicological concerns. DEHP is a highly effective and widely documented plasticizer, but its endocrine-disrupting properties and potential carcinogenicity are major drawbacks, leading to restrictions on its use in many applications.
TEGBEH presents a potentially safer alternative with favorable physical properties such as low viscosity and low volatility, which may translate to lower migration rates. However, there is a notable lack of publicly available, direct comparative studies on its plasticizing efficacy relative to DEHP. While its acute toxicity appears low, it has been identified as a contact allergen, warranting further investigation into its biocompatibility for specific applications.
For researchers and drug development professionals, the selection of a plasticizer should be based on a thorough risk-benefit analysis. For applications where biocompatibility and low leachability are paramount, exploring alternatives to DEHP, such as TEGBEH, is strongly recommended. However, further independent, quantitative studies are necessary to fully elucidate the performance characteristics of TEGBEH as a direct replacement for DEHP in various medical and research-grade materials.
References
- 1. TEG-EH (Triethylene Glycol Bis (2-EthylHexanoate)) Plasticizer | Eastman [eastman.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Di(2-ethylhexyl) phthalate-induced toxicity and peroxisome proliferator-activated receptor alpha: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prenatal exposure to the phthalate DEHP impacts reproduction-related gene expression in the pituitary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. umc.edu.dz [umc.edu.dz]
- 16. Assessing the Conformity of Plasticizer-Free Polymers for Foodstuff Packaging Using Solid Phase Microextraction Coupled to Gas Chromatography/Mass Spectrometry [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. d-nb.info [d-nb.info]
Alternatives to Triethylene glycol bis(2-ethylhexanoate) for specific applications.
For researchers, scientists, and drug development professionals seeking alternatives to Triethylene glycol bis(2-ethylhexanoate), also known as 3GO or TEG-EH, this guide offers a comprehensive comparison of viable substitutes across its primary applications. This document focuses on performance data from experimental studies to provide an objective analysis of alternative plasticizers and viscosity modifiers.
Triethylene glycol bis(2-ethylhexanoate) is a widely utilized solvent-based, cold-resistant plasticizer valued for its excellent low-temperature performance, durability, low viscosity, and compatibility with a range of polymers.[1][2][3] Its principal applications are as a plasticizer for Polyvinyl Butyral (PVB), Polyvinyl Chloride (PVC), and synthetic rubbers, and as a viscosity modifier in plastisols.
This guide will delve into alternatives for each of these core applications, presenting quantitative performance data in structured tables, detailing the experimental methodologies used for evaluation, and providing visualizations of experimental workflows.
Alternatives in Polyvinyl Butyral (PVB) Plasticization
Triethylene glycol bis(2-ethylhexanoate) is a key plasticizer for PVB, particularly in the production of laminated safety glass for automotive and architectural applications, where it imparts flexibility and durability.[1][4][5] Alternatives to 3GO in PVB applications include various aliphatic esters such as adipates and sebacates.
Comparative Performance Data
| Property | 3GO (TEG-EH) | Dioctyl Adipate (B1204190) (DOA) | Dibutyl Sebacate (B1225510) (DBS) | Test Method |
| Physical Properties | ||||
| Molecular Weight ( g/mol ) | 402.57[2] | 370.57 | 314.46 | - |
| Boiling Point (°C) | 344[6] | 214[7] | 344-345 | - |
| Freezing/Melting Point (°C) | -50[6] | -67[7] | -19 | - |
| Specific Gravity (20°C/20°C) | 0.967[6] | ~0.927 | ~0.936 | ASTM D1298 |
| Performance in PVB | ||||
| Glass Transition Temp. (Tg) of PVB | ~16.2°C (at 28 phr)[8] | Generally provides good low-temp flexibility | Lowers Tg effectively[9] | DSC |
| Low-Temperature Flexibility | Excellent | Excellent | Excellent | ASTM D746 |
| Plasticizer Migration/Loss | Low volatility[3] | Higher volatility than some esters | Low volatility | ASTM D1203 |
Experimental Protocols
Glass Transition Temperature (DSC): The glass transition temperature (Tg) of the plasticized PVB is determined using Differential Scanning Calorimetry (DSC). A small sample (typically 5-10 mg) is sealed in an aluminum pan. The sample is subjected to a controlled temperature program, for example, heating from -70°C to 100°C at a rate of 10°C/min under a nitrogen atmosphere. The Tg is identified as the midpoint of the step change in the heat flow curve.
Low-Temperature Flexibility (Brittleness Temperature): The brittleness temperature is determined according to ASTM D746.[10][11] Standardized specimens of the plasticized PVB are clamped into a holder and immersed in a refrigerated bath. The bath temperature is lowered in increments. At each temperature, a single impact is applied to the specimens by a striking arm moving at a specified velocity. The temperature at which 50% of the specimens fail by cracking is reported as the brittleness temperature.
Plasticizer Volatility (Activated Carbon Method): The volatile loss, which is primarily the plasticizer, is measured using ASTM D1203. A plastic specimen of known weight is placed in a container with activated carbon. For Test Method A, the specimen is in direct contact with the carbon, while for Test Method B, it is suspended in a wire cage to prevent direct contact. The container is then heated in an oven at a specified temperature (e.g., 70°C) for a set time (e.g., 24 hours). The weight loss of the specimen is then determined.
Experimental Workflow: PVB Plasticizer Evaluation
Alternatives in Polyvinyl Chloride (PVC) Plasticization
In PVC formulations, 3GO is used to enhance flexibility, particularly in applications requiring good low-temperature performance. It is often blended with other primary plasticizers like Dioctyl Terephthalate (DOTP).[1][3]
Comparative Performance Data
| Property | 3GO (TEG-EH) | Dioctyl Adipate (DOA) | Dioctyl Terephthalate (DOTP) | Test Method |
| Performance in PVC | ||||
| Plasticizing Efficiency (Tg reduction) | Good | High | Good | DSC |
| Low-Temperature Flexibility | Excellent | Excellent | Good | ASTM D746 |
| Volatility/Migration Resistance | Good | Moderate | Excellent | ASTM D1203 |
| Plastisol Properties | ||||
| Initial Viscosity | Low[1][3] | Low | Moderate | Brookfield Viscometer |
| Viscosity Stability | Good | Good | Good | Brookfield Viscometer |
Experimental Protocols
Tensile Properties: Tensile strength and elongation at break are measured according to ASTM D638. Dumbbell-shaped specimens are cut from the plasticized PVC sheets. The specimens are then tested using a universal testing machine at a constant rate of crosshead displacement until they fracture. Tensile strength is calculated as the maximum stress applied, and elongation at break is the percentage increase in length at the point of fracture.
Hardness (Shore A): The hardness of the plasticized PVC is measured using a durometer according to ASTM D2240. The indenter of the durometer is pressed into the surface of the material, and the hardness value is read from the scale. Shore A is used for flexible, rubber-like materials.
Plastisol Viscosity: The viscosity of PVC plastisols is measured using a rotational viscometer, such as a Brookfield viscometer, according to ASTM D1824. The viscosity is measured at a controlled temperature and shear rate, both initially after preparation and after a specified aging period (e.g., 7 days) to assess viscosity stability.
Logical Relationship: Plasticizer Selection for PVC
Alternatives in Synthetic Rubber Plasticization
Triethylene glycol bis(2-ethylhexanoate) is compatible with various synthetic rubbers, such as nitrile rubber (NBR), where it is used to improve low-temperature flexibility and processing properties.[9][12] Alternatives include other esters, aromatic oils, and increasingly, bio-based plasticizers.
Comparative Performance Data (Conceptual for NBR)
| Property | 3GO (TEG-EH) | Adipate Esters | Bio-based Esters (e.g., Epoxidized Soybean Oil) | Test Method |
| Performance in NBR | ||||
| Hardness (Shore A) | Reduces hardness | Reduces hardness | Can slightly increase or decrease hardness | ASTM D2240 |
| Tensile Strength (MPa) | May slightly decrease | May slightly decrease | Can improve tensile strength[13] | ASTM D412 |
| Elongation at Break (%) | Increases | Increases | Increases | ASTM D412 |
| Low-Temperature Flexibility | Excellent | Excellent | Good | ASTM D746 |
| Oil Resistance | Good | Good | Good | ASTM D471 |
Note: Direct comparative data for 3GO in NBR against these specific alternatives is limited in publicly available literature. This table represents expected performance based on the general properties of these plasticizer classes in rubber.
Experimental Protocols
Cure Characteristics: The curing characteristics of the rubber compounds are determined using a Moving Die Rheometer (MDR) according to ASTM D5289. This test measures the torque required to oscillate a rotor embedded in the rubber sample as it cures at a specific temperature. Key parameters obtained include minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimal cure time (t90).
Compression Set: The compression set of the vulcanized rubber is measured according to ASTM D395. A standard cylindrical specimen is compressed to a specified percentage of its original height and held at a specific temperature for a set time. The specimen is then released, and after a recovery period, its final height is measured. The compression set is the percentage of the original compression that is not recovered.
Fluid Resistance (Oil Swell): The resistance of the vulcanized rubber to oils is determined according to ASTM D471. A specimen of known dimensions and weight is immersed in a standard test oil (e.g., IRM 903) at a specified temperature for a set time. Changes in volume, weight, and physical properties (like hardness and tensile strength) are then measured.
Experimental Workflow: Synthetic Rubber Plasticizer Evaluation
Conclusion
Triethylene glycol bis(2-ethylhexanoate) is a versatile and effective plasticizer, particularly valued for its excellent low-temperature performance. However, a range of viable alternatives exists, each with a distinct performance profile.
-
For PVB applications , adipate and sebacate esters are strong contenders, offering comparable low-temperature flexibility. The choice may depend on secondary characteristics like volatility and cost.
-
In PVC formulations , while 3GO provides excellent cold flex, terephthalates like DOTP offer a better balance of properties, including superior permanence, which can be critical for long-term applications. Adipates remain a good choice for applications where low-temperature performance is the primary driver.
-
For synthetic rubbers like NBR , the choice of plasticizer is highly dependent on the specific balance of properties required, including polarity compatibility, temperature range, and resistance to fluids. Bio-based plasticizers are emerging as a promising sustainable option, in some cases offering improved mechanical properties.
The selection of an appropriate alternative to Triethylene glycol bis(2-ethylhexanoate) requires a thorough evaluation of the performance trade-offs in the context of the specific application's requirements. The experimental protocols and data presented in this guide provide a framework for conducting such a comparative analysis.
References
- 1. productcatalog.eastman.com [productcatalog.eastman.com]
- 2. baoranchemical.com [baoranchemical.com]
- 3. TEG-EH (Triethylene Glycol Bis (2-EthylHexanoate)) Plasticizer | Eastman [eastman.com]
- 4. specialchem.com [specialchem.com]
- 5. specialchem.com [specialchem.com]
- 6. jcchem.co.kr [jcchem.co.kr]
- 7. eastharbourgroup.com [eastharbourgroup.com]
- 8. publications.waset.org [publications.waset.org]
- 9. DIBUTYL SEBACATE(DBS) - Ataman Kimya [atamanchemicals.com]
- 10. ASTM D746 | Testing by Standard | Smithers [smithers.com]
- 11. coirubber.com [coirubber.com]
- 12. Dibutyl sebacate - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of Triethylene Glycol Bis(2-Ethylhexanoate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Triethylene glycol bis(2-ethylhexanoate) (TEG-2EH), a common plasticizer used in various industrial and pharmaceutical applications. The selection of an appropriate analytical technique is critical for quality control, formulation development, stability testing, and safety assessment. This document outlines the key performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and introduces Liquid Chromatography-Mass Spectrometry (LC-MS) as a potential high-sensitivity alternative.
While direct comparative studies on the quantification of TEG-2EH are limited, this guide consolidates available data and provides insights based on the analysis of structurally related glycols and other plasticizers.
Data Presentation: Quantitative Performance Comparison
The selection of an optimal analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and analytical throughput. The following table summarizes key quantitative performance parameters for the discussed methods. Please note that some of the data, particularly for TEG-2EH, is extrapolated from studies on similar analytes due to the limited availability of direct comparative data.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile or semi-volatile compounds followed by detection based on mass-to-charge ratio. | Separation based on polarity followed by detection using various detectors (e.g., UV, RI). | Separation based on polarity followed by highly selective and sensitive mass-based detection. |
| Selectivity | High | Moderate to High (detector dependent) | Very High |
| Sensitivity | Moderate to High | Low to Moderate | Very High |
| Limit of Detection (LOD) | ~1-5 µg/mL (estimated for glycols) | ~0.5 µg/mL (for other plasticizers) | ~0.18-1.1 mg/L (for triethylene glycol)[1] |
| Limit of Quantification (LOQ) | ~5-15 µg/mL (estimated for glycols) | ~0.1 µg/mL (for other plasticizers) | ~0.4-2.3 mg/L (for triethylene glycol)[1] |
| Linearity Range | 2-20 µg/mL (for triethylene glycol)[2] | 0.5-5.0 mM/L (for other plasticizers)[3] | Not explicitly stated for TEG-2EH |
| Precision (%RSD) | <15% (for glycols) | <2% (for other plasticizers) | Not explicitly stated for TEG-2EH |
| Accuracy/Recovery (%) | Typically 80-120% | >91% (for other plasticizers) | Not explicitly stated for TEG-2EH |
| Sample Preparation | Often requires derivatization for polar analytes.[2] Liquid-liquid or solid-phase extraction may be needed for complex matrices. | Typically involves dissolution in the mobile phase and filtration. | Simple dilution for aqueous samples; solid-phase extraction for complex matrices.[4] |
| Analysis Time | Can be optimized with fast GC techniques.[5] | Typically 15-30 minutes. | Generally offers shorter run times compared to GC-MS.[6] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of semi-volatile compounds like TEG-2EH.
Sample Preparation:
-
Extraction: For solid samples, an extraction with a suitable organic solvent (e.g., dichloromethane, ethanol) is performed.
-
Derivatization (if necessary for related impurities): For the analysis of potential hydrolysis products like triethylene glycol, a derivatization step to increase volatility is common. This involves reacting the extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 20 minutes.[6]
-
Internal Standard: An appropriate internal standard is added to the final extract before injection for accurate quantification.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of esters (e.g., a 5% phenyl methyl siloxane column).
-
Injection: Split/splitless inlet, with a typical injection volume of 1 µL.
-
Oven Temperature Program: An initial temperature of 100°C, ramped to 300°C at a rate of 10°C/min, with a final hold time.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
Data Analysis:
Quantification is achieved by creating a calibration curve using standards of known TEG-2EH concentrations. The identification of TEG-2EH is confirmed by its retention time and mass spectrum.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of plasticizers.
Sample Preparation:
-
Dissolution: The sample is dissolved in a suitable solvent, typically the mobile phase.
-
Filtration: The sample solution is filtered through a 0.45 µm filter to remove particulate matter.
Instrumentation:
-
HPLC System: An isocratic or gradient HPLC system with a pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30 v/v) is often employed for the separation of plasticizers.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detector: A UV detector set at an appropriate wavelength (e.g., 220 nm) is commonly used for plasticizers with a UV chromophore.[3] For compounds like TEG-2EH with a weak UV chromophore, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) may be more suitable.
Data Analysis:
Quantification is performed using a calibration curve generated from the peak areas of standard solutions of TEG-2EH.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for trace-level quantification in complex matrices.
Sample Preparation:
-
Aqueous Samples: Simple filtration may be sufficient.
-
Complex Matrices (e.g., biological fluids, drug formulations): A solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.
Instrumentation:
-
LC System: A high-performance liquid chromatograph.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for TEG-2EH need to be determined.
Data Analysis:
Quantification is based on a calibration curve constructed from standards prepared in a matrix similar to the samples.
Mandatory Visualization
Cross-Validation Workflow for Analytical Methods
The following diagram illustrates a general workflow for the cross-validation of analytical methods, ensuring consistency and reliability of results when comparing different techniques or laboratories.
Caption: Workflow for cross-validation of two analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Toxicological Analysis of Glycol Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological effects of different glycol esters, supported by experimental data. This document focuses on the key differences between ethylene (B1197577) glycol (E-series) and propylene (B89431) glycol (P-series) esters, which are widely used as solvents and excipients.
Glycol esters are rapidly hydrolyzed in the body to their parent glycol ethers, and their toxicity is generally considered equivalent to the corresponding ether on a molar basis.[1] The primary distinction in toxicity between the E-series and P-series lies in their metabolic pathways. E-series glycol ethers are metabolized to toxic alkoxyacetic acids, which are associated with a range of adverse health effects, including reproductive and developmental toxicity.[2] In contrast, P-series glycol ethers are primarily metabolized to less toxic compounds like propylene glycol.[3]
Comparative Toxicity Data
The following tables summarize acute and developmental toxicity data for a selection of glycol esters and their parent compounds.
Table 1: Acute Oral and Dermal Toxicity
| Chemical Name | Series | Oral LD50 (mg/kg, rat) | Dermal LD50 (mg/kg, rabbit) |
| Ethylene Glycol Monoethyl Ether Acetate (B1210297) | Ethylene | 2,900[4] | >5,000[5] |
| Ethylene Glycol Monopropyl Ether | Ethylene | 3,089[6] | - |
| Ethylene Glycol Monopropyl Ether Acetate | Ethylene | 9,456[6] | - |
| Propylene Glycol Monomethyl Ether Acetate | Propylene | 8,532[5][7] | >5,000[2][5][8] |
| Propylene Glycol Laurate | Propylene | >34,600[9] | - |
| Propylene Glycol Stearate | Propylene | ~25,800[9] | - |
| Glyceryl Laurate | - | - | - |
| Glyceryl Stearate | - | >5,000[10] | - |
Table 2: Developmental and Reproductive Toxicity
| Chemical Name | Series | Species | NOAEL (ppm or mg/kg/day) | LOAEL (ppm or mg/kg/day) | Effects Observed at LOAEL |
| Ethylene Glycol Monobutyl Ether | Ethylene | Rat | 50 ppm (inhalation) | 100 ppm (inhalation) | Maternal toxicity and fetotoxicity (retarded skeletal ossification)[11] |
| Ethylene Glycol | Ethylene | Rat | 150 mg/m³ (inhalation) | 140 mg/m³ (inhalation) | Respiratory tract irritation in humans[12][13][14] |
| Propylene Glycol Monomethyl Ether | Propylene | Rat | 1500 ppm (inhalation) | 3000 ppm (inhalation) | Slight fetal toxicity (delayed ossification)[15] |
| Propylene Glycol Monomethyl Ether | Propylene | Rat | 300 ppm (inhalation) | - | No adverse effects on reproduction in adults, NOAEL for offspring was 1,000 ppm[15] |
| Dipropylene Glycol Monomethyl Ether | Propylene | Rat, Rabbit | 300 ppm (inhalation) | - | No significant treatment-related effects on maternal, embryonic, or fetal parameters[3] |
Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicity assessments.
Acute Oral Toxicity Testing (Based on OECD Guideline 423: Acute Toxic Class Method)
This method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.
-
Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used. Animals are acclimatized for at least 5 days before the study.
-
Housing and Fasting: Animals are housed in standard laboratory conditions. Food is withheld overnight for rats before dosing, but water is available ad libitum.
-
Dose Administration: The test substance is administered as a single oral dose by gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions and is typically lower for other vehicles.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the first day and daily thereafter. Body weight is recorded weekly.
-
Stepwise Procedure:
-
A starting dose (e.g., 300 mg/kg) is administered to a group of 3 animals.
-
If mortality occurs in 2 or 3 animals, the substance is re-tested at a lower dose.
-
If 0 or 1 animal dies, the test is continued with another 3 animals at a higher dose.
-
This procedure continues until the toxicity class can be determined.
-
-
Endpoint: The primary endpoint is mortality, which is used to classify the substance's acute oral toxicity.
Acute Dermal Toxicity Testing (Based on OECD Guideline 402)
This guideline outlines a procedure for assessing the potential of a substance to cause toxicity when applied to the skin.
-
Animal Selection: Healthy young adult rodents (rats, rabbits, or guinea pigs) with healthy, intact skin are used.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure Duration: The exposure period is 24 hours.
-
Observation Period: After the exposure period, the dressing is removed, and the skin is cleansed. Animals are observed for 14 days for signs of toxicity and mortality. Body weights are recorded, and any skin lesions are noted.
-
Limit Test: For substances with low expected toxicity, a limit test at a dose of 2000 mg/kg may be performed.
Reproductive and Developmental Toxicity Screening (Based on OECD Guideline 421)
This screening test provides preliminary information on the potential effects of a substance on reproduction and development.
-
Animal Selection: Sexually mature male and female rats are used.
-
Dosing Period: Males are dosed for a minimum of 2 weeks before mating, during the mating period, and until sacrifice. Females are dosed throughout the study, including 2 weeks before mating, during mating, gestation, and lactation.
-
Mating: One male is typically housed with one female until evidence of mating is observed.
-
Observations:
-
Parental Animals: Clinical signs, body weight, food consumption, and reproductive performance (fertility, gestation length) are monitored.
-
Offspring: The number of live and dead pups, pup weight, and any gross abnormalities are recorded.
-
-
Endpoints: Key endpoints include effects on mating performance, fertility, gestation, and pup viability and growth.
Visualizing Key Pathways and Processes
Metabolic Pathway of Ethylene Glycol Esters
The toxicity of ethylene glycol esters is primarily driven by their metabolism to toxic acids. The following diagram illustrates this pathway.
Caption: Metabolic activation of ethylene glycol esters to toxic alkoxyacetic acids.
Experimental Workflow for Acute Oral Toxicity Study (OECD 423)
The following diagram outlines the general workflow for an acute oral toxicity study.
Caption: General workflow for an acute oral toxicity study.
References
- 1. ecetoc.org [ecetoc.org]
- 2. nanofab.utah.edu [nanofab.utah.edu]
- 3. egle.state.mi.us [egle.state.mi.us]
- 4. chemicalbook.com [chemicalbook.com]
- 5. apcbkk.com [apcbkk.com]
- 6. Comparative acute and subchronic toxicity of ethylene glycol monopropyl ether and ethylene glycol monopropyl ether acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. monumentchemical.com [monumentchemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cir-safety.org [cir-safety.org]
- 10. View Attachment [cir-reports.cir-safety.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. epa.gov [epa.gov]
Benchmarking the performance of Triethylene glycol bis(2-ethylhexanoate) from different suppliers.
Benchmarking Triethylene Glycol Bis(2-Ethylhexanoate): A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of high-purity and consistent-performing excipients and reagents is paramount. Triethylene glycol bis(2-ethylhexanoate), a versatile plasticizer and solvent, is utilized in a variety of applications, including in the formulation of polymers used in medical devices and drug delivery systems.[1] Its performance can directly impact the physical properties and stability of the final product. This guide provides a comparative overview of Triethylene glycol bis(2-ethylhexanoate) from various suppliers, supported by key performance parameters and detailed experimental protocols for independent verification.
Performance Comparison of Triethylene Glycol Bis(2-Ethylhexanoate) from Various Suppliers
While direct, publicly available head-to-head comparative studies on the performance of Triethylene glycol bis(2-ethylhexanoate) from different suppliers are limited, a comparison can be drawn from the typical specifications and physical properties provided in their documentation. The following tables summarize key quality and performance-related parameters. Researchers are encouraged to request certificates of analysis (CoA) from suppliers for batch-specific data.
Table 1: Supplier-Specific Product Grades and Purity
| Supplier/Brand | Product Name/Grade | Purity Specification | Noteworthy Mentions |
| Alfa Aesar | Tri(ethylene glycol) bis(2-ethylhexanoate) | 90+% | Provides detailed chemical properties.[2] |
| Eastman | Eastman™ TEG-EH | Sales Specifications available upon request | Known for low color, low viscosity, and low volatility.[3] |
| Haihang Industry | Triethylene Glycol Bis(2-ethylhexanoate) | Request CoA | Provides MSDS, TDS, and CoA upon request.[4] |
| Hefei TNJ Chemical | Triethylene Glycol Bis(2-ethylhexanoate) | ≥99% | Offers wholesale pricing for bulk quantities.[5] |
| Multiple Suppliers on Echemi | Triethylene glycol bis(2-ethylhexanoate) | Typically ≥99% (Industrial and Pharmaceutical grades mentioned) | Platform lists multiple suppliers with varying grades.[6] |
Table 2: Comparative Physical and Chemical Properties
| Property | Typical Value | Significance in Performance |
| Appearance | Colorless to slightly yellow liquid[1][2] | Color can indicate purity and level of contaminants. |
| Molecular Formula | C22H42O6[1][2][5] | Confirms chemical identity. |
| Molecular Weight | 402.57 g/mol [2][5] | Important for stoichiometric calculations in formulations. |
| Melting Point | -50 °C to -70 °C[2][6][7] | Defines the lower temperature limit for its liquid state. |
| Boiling Point | ~344 °C to 381 °C[2][7] | High boiling point indicates low volatility. |
| Flash Point | >194.6 °C (>230 °F)[2][8] | Important for safety and handling considerations. |
| Density | ~0.97 - 1.0 g/mL at 25 °C[2][8] | Necessary for accurate volume-to-mass conversions. |
| Water Solubility | Insoluble[2][9] | Affects its application in aqueous versus organic systems. |
Experimental Protocols for Performance Benchmarking
To facilitate independent verification and comparison of Triethylene glycol bis(2-ethylhexanoate) from different suppliers, the following experimental protocols are provided. These standard methods are crucial for quality control and for ensuring the material meets the specific requirements of an application.
Purity Determination by Gas Chromatography (GC)
Objective: To quantify the purity of Triethylene glycol bis(2-ethylhexanoate) and identify any impurities.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.
-
Column: A capillary column suitable for the analysis of high-boiling esters, such as a DB-5 or equivalent.
-
Sample Preparation: A known amount of the sample is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or acetone) to a concentration of approximately 1 mg/mL.
-
Injection: 1 µL of the prepared sample is injected into the GC.
-
Temperature Program: An appropriate temperature program is used to separate the main component from any volatile impurities and residual reactants. A typical program might start at 150°C, ramp to 300°C, and hold for several minutes.
-
Data Analysis: The peak area of Triethylene glycol bis(2-ethylhexanoate) is compared to the total area of all peaks to determine the purity in weight percent.[10][11]
Color Assessment (APHA/Hazen Scale)
Objective: To quantitatively assess the color of the liquid plasticizer, which is an indicator of its purity and degradation.
Methodology:
-
Instrumentation: A spectrophotometer or a dedicated APHA/Hazen colorimeter.
-
Procedure: The sample is placed in a cuvette and its absorbance is measured at specific wavelengths, or it is visually compared to platinum-cobalt (B8599474) (Pt-Co) standards as per ASTM D1209.
-
Data Analysis: The color is reported in APHA or Hazen units. A lower number indicates a clearer, less colored liquid, which is generally desirable.
Viscosity Measurement
Objective: To determine the dynamic viscosity of the liquid, a key parameter for its processing and flow characteristics.[3]
Methodology:
-
Instrumentation: A rotational viscometer or rheometer.
-
Procedure: The sample is placed in the instrument's sample holder, and the temperature is equilibrated to a standard value (e.g., 25°C). The viscosity is measured at a defined shear rate.
-
Data Analysis: The viscosity is reported in Pascal-seconds (Pa·s) or centipoise (cP).
Plasticizer Performance in a Polymer Matrix (e.g., PVC)
Objective: To evaluate the effectiveness of the plasticizer in modifying the physical properties of a polymer.
Methodology:
-
Formulation: A standard formulation of Polyvinyl Chloride (PVC) resin, thermal stabilizer, and a defined concentration of Triethylene glycol bis(2-ethylhexanoate) is prepared.
-
Processing: The components are blended and then processed (e.g., by two-roll milling or extrusion) into a homogenous sheet.
-
Testing: Standard mechanical tests are performed on the plasticized PVC sheet as per relevant ASTM or ISO standards:
-
Tensile Strength and Elongation (ASTM D638): To measure the material's strength and flexibility.
-
Hardness (Shore A or D, ASTM D2240): To assess the plasticizing efficiency.
-
Low-Temperature Flexibility (ASTM D746): To determine the temperature at which the material becomes brittle.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for benchmarking the performance of Triethylene glycol bis(2-ethylhexanoate) from different suppliers.
Caption: Experimental workflow for comparative analysis.
This structured approach to benchmarking will enable researchers to make informed decisions when selecting a supplier for Triethylene glycol bis(2-ethylhexanoate), ensuring the consistency and quality required for their specific research and development needs.
References
- 1. Triethylene glycol bis(2-ethylhexanoate) (94-28-0) at Nordmann - nordmann.global [nordmann.global]
- 2. lookchem.com [lookchem.com]
- 3. TEG-EH (Triethylene Glycol Bis (2-EthylHexanoate)) Plasticizer | Eastman [eastman.com]
- 4. haihangchem.com [haihangchem.com]
- 5. tnjchem.com [tnjchem.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Page loading... [wap.guidechem.com]
- 10. US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]
- 11. Triethylene glycol bis(2-ethylhexanoate) synthesis - chemicalbook [chemicalbook.com]
Unraveling the Allergenic Potential of Triethylene Glycol Bis(2-Ethylhexanoate): A Comparative Guide for Researchers
A comprehensive analysis of Triethylene glycol bis(2-ethylhexanoate) reveals its identity as a contact allergen, though a scarcity of public quantitative data currently prevents a direct potency comparison with other common additives. This guide provides a comparative overview of its allergenic potential against other frequently used additives in pharmaceuticals and cosmetics, supported by available data and detailed experimental methodologies.
Comparative Analysis of Allergenic Potential
To offer a comparative perspective, this section summarizes the skin sensitization potential of various additives commonly used in pharmaceutical and cosmetic formulations. The data is primarily presented as the Effective Concentration for a 3-fold stimulation index (EC3) in the murine Local Lymph Node Assay (LLNA), a standard measure of skin sensitization potency. A lower EC3 value indicates a stronger sensitizer (B1316253).
| Additive Class | Chemical Name | CAS Number | Use | EC3 Value (%) | Potency Classification |
| Plasticizer | Triethylene glycol bis(2-ethylhexanoate) | 94-28-0 | Plasticizer | Not Available | Contact Allergen |
| Fragrance | Cinnamal | 104-55-2 | Fragrance | 0.2 | Strong |
| Fragrance | Isoeugenol | 97-54-1 | Fragrance | 0.5 | Strong |
| Fragrance | Geraniol | 106-24-1 | Fragrance | 12.0 | Weak |
| Preservative | Methylisothiazolinone (MIT) | 2682-20-4 | Preservative | 0.02 | Extreme |
| Preservative | Formaldehyde | 50-00-0 | Preservative | 0.2 | Strong |
| Preservative | Methylparaben | 99-76-3 | Preservative | > 50 | Not Classified |
| Pharmaceutical Excipient | Propylene Glycol | 57-55-6 | Solvent, humectant | > 50 | Not Classified |
Potency classification is based on established schemes where EC3 < 2% is generally considered a strong sensitizer and EC3 > 10% is a weak sensitizer. Data is compiled from various toxicological databases and scientific literature.
Signaling Pathways in Allergic Contact Dermatitis
Allergic contact dermatitis (ACD) is a T-cell mediated delayed-type hypersensitivity reaction. The process is initiated by the binding of a hapten (a small molecule like an additive) to skin proteins, forming an immunogenic complex. This initiates a cascade of cellular and molecular events, as depicted in the Adverse Outcome Pathway (AOP) for skin sensitization.
Caption: Simplified signaling pathway of allergic contact dermatitis.
Experimental Protocols for Assessing Skin Sensitization
The allergenic potential of chemical substances is evaluated through a series of validated in vivo and in vitro tests. The following are summaries of key experimental protocols.
Murine Local Lymph Node Assay (LLNA) - OECD TG 429
The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of a test substance. An increased proliferation, measured by the incorporation of a radioactive marker or other means, indicates a sensitization response. The EC3 value, a measure of potency, is calculated from the dose-response curve.
A Comparative Analysis of the Environmental Impact of Triethylene Glycol Bis(2-Ethylhexanoate) and Other Leading Plasticizers
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the environmental profiles of Triethylene glycol bis(2-ethylhexanoate) and other widely used plasticizers. This document synthesizes available data on key environmental indicators and outlines the methodologies for their assessment.
The selection of plasticizers in various applications, from industrial manufacturing to pharmaceutical formulations, carries significant environmental implications. As regulatory scrutiny and consumer awareness regarding the ecological impact of chemical additives intensify, a thorough understanding of the environmental fate and effects of these compounds is paramount. This guide offers a comparative evaluation of Triethylene glycol bis(2-ethylhexanoate) against common phthalate (B1215562), trimellitate, citrate (B86180), and bio-based plasticizers, focusing on biodegradability, aquatic toxicity, and bioaccumulation potential.
Quantitative Environmental Impact Data
The following tables summarize the available quantitative data for the selected plasticizers. It is important to note that direct comparative studies under identical conditions are not always available, and data has been compiled from various sources.
Table 1: Biodegradability
| Plasticizer | Test Method | Result | Duration | Classification |
| Triethylene glycol bis(2-ethylhexanoate) | Estimated based on structural analogues | Data Not Available | - | - |
| Di(2-ethylhexyl) phthalate (DEHP) | OECD 301B | 55-86.16% | 28 days | Readily biodegradable[1] |
| Screening tests (sewage) | 3.3 - 16.1 days (DT50) | - | Biodegradable[2] | |
| Tris(2-ethylhexyl) trimellitate (TOTM) | Not specified | Not biodegradable | - | Not biodegradable[3] |
| Acetyl tributyl citrate (ATBC) | OECD 301D | 16% | 28 days | Not readily biodegradable[4] |
| OECD 302C | 82% | 28 days | Inherently biodegradable[4] | |
| Epoxidized Soybean Oil (ESBO) | OECD 301B | > 79% | 28 days | Readily biodegradable[5] |
| Respirometry | 9.70% | 31 days | Biodegradable[6] |
Table 2: Aquatic Toxicity
| Plasticizer | Organism | Test Type | Endpoint | Value (mg/L) | Test Guideline |
| Triethylene glycol bis(2-ethylhexanoate) | Pimephales promelas (Fathead minnow) | Acute | LC50 (96h) | > 97 | Not specified |
| Daphnia magna (Water flea) | Acute | EC50 (96h) | > 97 | Not specified | |
| Desmodesmus subspicatus (Green algae) | Acute | EC50 (72h) | > 55.9 | Not specified | |
| Di(2-ethylhexyl) phthalate (DEHP) | Daphnia magna | Acute | LC50 (48h) | 2.0 - 11 | Not specified[7] |
| Various Fish Species | Acute | LC50 (96h) | 0.35 - 3.96 | Not specified[7] | |
| Pinctada martensii | Chronic | LOEC | < 0.5 | Not specified[8][9] | |
| Tris(2-ethylhexyl) trimellitate (TOTM) | Oryzias latipes (Medaka) | Acute | LC50 (96h) | > 100 | Not specified[3] |
| Daphnia magna | Acute | EC50 (48h) | > 180 | Not specified[3] | |
| Danio rerio (Zebrafish) | Chronic | LOEC | 0.0437 | Not specified[10] | |
| Acetyl tributyl citrate (ATBC) | Lepomis macrochirus (Bluegill sunfish) | Acute | LC50 (96h) | 38 - 60 | OECD 203[4] |
| Daphnia magna | Acute | EC50 (24h) | > 1 | OECD 202[4] | |
| Desmodesmus subspicatus | Acute | EC50 (72h) | 11.5 | OECD 201[4] | |
| Epoxidized Soybean Oil (ESBO) | Fish | Acute | - | Low toxicity | Not specified[11] |
| Invertebrates | Acute | - | Low toxicity | Not specified[11] | |
| Aquatic plants | Acute | - | Low toxicity | Not specified[11] |
Table 3: Bioaccumulation Potential
| Plasticizer | Log K_ow | Bioconcentration Factor (BCF) | Potential |
| Triethylene glycol bis(2-ethylhexanoate) | 5.57 | Data Not Available | Moderate to High |
| Di(2-ethylhexyl) phthalate (DEHP) | ~7.5 | 637 (Sheepshead minnow) | High[12] |
| Tris(2-ethylhexyl) trimellitate (TOTM) | 5.94 | < 1 to 2.7 (Carp) | Low[3][13] |
| Acetyl tributyl citrate (ATBC) | 4.92 | Data Not Available | Moderate[14] |
| Epoxidized Soybean Oil (ESBO) | High (insoluble in water) | Not expected to bioaccumulate | Low[11] |
Experimental Protocols
Standardized testing methodologies are crucial for the accurate and reproducible assessment of the environmental impact of chemicals. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Biodegradability Assessment (OECD 301B)
The OECD 301B guideline, also known as the CO2 Evolution Test, is a stringent method for determining the ready biodegradability of organic chemicals.[2][15]
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from sewage treatment plant effluent) and incubated under aerobic conditions in the dark or diffuse light. The degradation of the test substance is assessed by measuring the amount of carbon dioxide produced over a 28-day period.[16]
-
Procedure:
-
Test Setup: The test is conducted in sealed vessels containing the test substance, a mineral medium, and an inoculum. Control vessels containing only the inoculum and reference vessels with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.[16]
-
Incubation: The vessels are incubated at a constant temperature (typically 20-25°C) with continuous stirring.
-
CO2 Measurement: The evolved CO2 is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution), and the amount is determined by titration or with a total organic carbon (TOC) analyzer.
-
Data Analysis: The percentage of biodegradation is calculated based on the ratio of the amount of CO2 produced by the test substance to its theoretical maximum. A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO2 production within a 10-day window during the 28-day test.[16]
-
Aquatic Toxicity Assessment
OECD 202: Daphnia sp. Acute Immobilisation Test [17][18][19]
-
Principle: This test evaluates the acute toxicity of a substance to Daphnia magna (water flea). Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Procedure:
-
Test Organisms: Neonates (<24 hours old) of Daphnia magna are used.
-
Exposure: At least five concentrations of the test substance are prepared in a suitable medium. Groups of daphnids are exposed to each concentration and a control.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim after gentle agitation of the test vessel.
-
Data Analysis: The EC50 (median effective concentration) at 48 hours, which is the concentration that immobilizes 50% of the daphnids, is calculated.
-
OECD 203: Fish, Acute Toxicity Test [5][14][20][21]
-
Principle: This test determines the acute lethal toxicity of a substance to fish. Fish are exposed to various concentrations of the test substance for a 96-hour period.
-
Procedure:
-
Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Exposure: Fish are exposed to at least five concentrations of the test substance in a flow-through or semi-static system.
-
Observation: The number of dead fish is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 (median lethal concentration) at 96 hours, which is the concentration that is lethal to 50% of the fish, is determined.
-
Environmental Impact Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive environmental impact assessment of a plasticizer.
Caption: Workflow for Environmental Impact Assessment of Plasticizers.
Conclusion
This comparative guide highlights the variability in the environmental impact of different plasticizers. Triethylene glycol bis(2-ethylhexanoate) exhibits low acute aquatic toxicity. However, a complete environmental profile, particularly regarding its biodegradability and a comprehensive Life Cycle Assessment, requires further investigation.
Phthalates like DEHP have been extensively studied and show potential for biodegradation, but also raise concerns due to their bioaccumulation potential and endocrine-disrupting effects. Alternative plasticizers such as TOTM and ATBC present different environmental trade-offs. Bio-based plasticizers like Epoxidized Soybean Oil are often promoted as more environmentally friendly due to their renewable origin and biodegradability.[22]
For professionals in research and drug development, a holistic assessment that considers the entire life cycle of a product is essential for making informed decisions that align with sustainability goals. The experimental protocols outlined in this guide provide a framework for generating the necessary data to conduct such comprehensive evaluations.
References
- 1. epa.gov [epa.gov]
- 2. oekotoxzentrum.ch [oekotoxzentrum.ch]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. redox.com [redox.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. aensiweb.net [aensiweb.net]
- 7. ccme.ca [ccme.ca]
- 8. Frontiers | Ecological Risk Assessment of Phthalate Esters (DBP and DEHP) in Surface Water of China [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Comprehensive assessment of tris(2-ethylhexyl) trimellitate acute toxicity and ecological risks: Species-specific sensitivity and environmental monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lanxess.com [lanxess.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. cpsc.gov [cpsc.gov]
- 14. Acetyl Tributyl Citrate | C20H34O8 | CID 6505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 16. oecd.org [oecd.org]
- 17. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 18. primo.bgu.ac.il [primo.bgu.ac.il]
- 19. lib3.dss.go.th [lib3.dss.go.th]
- 20. oecd.org [oecd.org]
- 21. OECD Guidelines for the Testing of Chemicals / Section 3: Degradation and ... - OECD - Google Libros [books.google.com.ec]
- 22. EPOXIDIZED SOYBEAN OIL - Ataman Kimya [atamanchemicals.com]
Safety Operating Guide
Proper Disposal of Triethylene Glycol Bis(2-Ethylhexanoate): A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Triethylene glycol bis(2-ethylhexanoate) (CAS No. 94-28-0), ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Triethylene glycol bis(2-ethylhexanoate) in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3] Always wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, chemical-resistant gloves, and a laboratory coat.[1][2] Avoid direct contact with skin and eyes.[2][3] In case of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth, and place it in a suitable, sealed container for disposal.[1][2]
II. Quantitative Safety Data
The following table summarizes key quantitative data for Triethylene glycol bis(2-ethylhexanoate) based on available Safety Data Sheets (SDS).
| Property | Value | Reference |
| CAS Number | 94-28-0 | [1][2][4] |
| Molecular Formula | C22H42O6 | [2][5] |
| Molecular Weight | 402.57 g/mol | [2][5] |
| Oral LD50 (Rat) | 31 g/kg | [1][5] |
| Dermal LD50 (Rabbit) | 14100 µL/kg | [1][5] |
| Flash Point | >230 °F (>110 °C) | [6] |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of Triethylene glycol bis(2-ethylhexanoate) is through a licensed chemical waste disposal contractor.[2][7] While it is not specifically listed as a hazardous waste under RCRA P-Series or U-Series, waste generators must consult federal, state, and local regulations to ensure complete and accurate classification.[1]
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated, chemically resistant waste container as "Hazardous Waste: Triethylene glycol bis(2-ethylhexanoate)".
-
Do not mix with other waste streams, particularly incompatible materials like strong oxidizing agents.[1]
-
-
Containerization:
-
Use a high-density polyethylene (B3416737) (HDPE) or glass container with a secure, leak-proof lid.
-
Ensure the container is clean and dry before adding the waste.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
The storage area should be away from heat sources and incompatible chemicals.[1]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the contractor with the Safety Data Sheet (SDS) and any other relevant information about the waste.
-
-
Record Keeping:
-
Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of generation.
-
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Triethylene glycol bis(2-ethylhexanoate).
Caption: Disposal workflow for Triethylene glycol bis(2-ethylhexanoate).
References
Personal protective equipment for handling Triethylene glycol bis(2-ethylhexanoate)
For laboratory professionals, including researchers, scientists, and drug development experts, this guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Triethylene glycol bis(2-ethylhexanoate) (CAS No. 94-28-0). Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling Triethylene glycol bis(2-ethylhexanoate), a comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as inhalation of any mists or vapors.[1][2]
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Skin Protection | Chemical-resistant gloves. The specific material should be chosen based on the manufacturer's chemical resistance data. General guidance for esters suggests that Butyl rubber and Viton™ may be suitable, while Nitrile and Neoprene may offer splash protection.[4][5] Wear appropriate protective clothing to prevent skin exposure.[1][3] | EU Directive 89/686/EEC and the standard EN 374 derived from it.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3] | OSHA 29 CFR 1910.134 or European Standard EN 149.[1][3] |
Operational Plans: Step-by-Step Guidance
Strict adherence to the following operational procedures is essential for the safe handling and storage of Triethylene glycol bis(2-ethylhexanoate).
Handling Procedures:
-
Ventilation: Always use this chemical in a well-ventilated area to keep airborne concentrations low.[3]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1][3]
-
Personal Hygiene: Wash thoroughly after handling. Remove contaminated clothing and wash it before reuse.[1][3]
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the substance.[1][3]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[6]
Storage Plan:
-
Container: Keep the container tightly closed when not in use.
-
Location: Store in a cool, dry, well-ventilated area.
-
Incompatible Substances: Keep away from incompatible substances, particularly strong oxidizing agents.[3]
Emergency and Disposal Protocols
Accidental Release Measures:
-
Ventilate Area: Ensure adequate ventilation in the event of a spill.[3]
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[3]
-
Collection: Place the absorbed material into a suitable container for disposal.[3]
-
Clean-up: Clean up spills immediately, observing all personal protection protocols.[3]
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][3]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]
Disposal Plan:
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] Adhere to all federal, state, and local hazardous waste regulations for complete and accurate classification and disposal.[3] The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
Quantitative Safety Data
The following table summarizes key quantitative safety and physical data for Triethylene glycol bis(2-ethylhexanoate).
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 31 g/kg | [3] |
| Oral LD50 (Mouse) | >3200 mg/kg | [3] |
| Dermal LD50 (Rabbit) | 14100 µL/kg | [3] |
| Dermal LD50 (Guinea Pig) | >20 mL/kg | [3] |
| Flash Point | 198.89 °C (390 °F) | [3] |
| Autoignition Temperature | 385 °C (725 °F) | [3] |
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling Triethylene glycol bis(2-ethylhexanoate).
Caption: PPE Selection Workflow for Handling Triethylene Glycol Bis(2-Ethylhexanoate).
References
- 1. Triethylene glycol bis(2-ethylhexanoate)(94-28-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. dess.uccs.edu [dess.uccs.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
